molecular formula C5H9O3PS2 B175982 Dimethyl 2-(1,3-Dithiole)phosphonate CAS No. 133113-76-5

Dimethyl 2-(1,3-Dithiole)phosphonate

Cat. No.: B175982
CAS No.: 133113-76-5
M. Wt: 212.2 g/mol
InChI Key: ZQRMTDYBPMYORJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,3-Dithiole)phosphonate is a useful research compound. Its molecular formula is C5H9O3PS2 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethoxyphosphoryl-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRMTDYBPMYORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1SC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448434
Record name Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133113-76-5
Record name Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-(1,3-Dithiole)phosphonate: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-(1,3-dithiole)phosphonate is a versatile organophosphorus reagent pivotal to modern organic synthesis. Characterized by a unique dithiole ring integrated with a phosphonate ester, this compound serves as a highly effective precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes. Its structural features—a nucleophilic carbanion stabilized by both the phosphonate group and the sulfur atoms of the dithiole ring—confer distinct reactivity and make it an indispensable tool for constructing carbon-carbon double bonds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, an in-depth analysis of its mechanistic role in the HWE olefination, and a practical guide to its application in the synthesis of complex molecules, including precursors for advanced materials like tetrathiafulvalene (TTF). This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental insights.

Introduction and Chemical Identity

This compound, also known as 2-(dimethoxyphosphoryl)-1,3-dithiole, is a specialized reagent primarily utilized in olefination reactions.[1] The molecule's architecture is a synergistic combination of a 1,3-dithiole heterocycle and a dimethyl phosphonate group attached at the C2 position. This arrangement is critical to its function; the phosphorus-based group facilitates the formation of a stabilized carbanion, which is the key reactive intermediate in the Horner-Wadsworth-Emmons reaction.[2]

The presence of the 1,3-dithiole ring not only influences the electronic environment of the adjacent carbanion but also introduces a functional handle that is valuable in the synthesis of sulfur-containing heterocycles and materials.[3] Notably, this dithiole moiety is a fundamental building block for tetrathiafulvalene (TTF) and its derivatives, which are renowned for their applications in materials science as organic conductors.[3] Consequently, this compound is a key intermediate for accessing these advanced materials. Its utility also extends to agrochemical and pharmaceutical synthesis, where the creation of specific alkene geometries is a common strategic goal.[1]

Physicochemical and Spectroscopic Properties

The compound is typically a light yellow to brown clear liquid with a molecular weight of 212.22 g/mol .[1] Its properties are defined by the interplay between the polar phosphonate group and the sulfur-rich dithiole ring. A summary of its key physical and spectroscopic data is provided below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
CAS Number 133113-76-5[1]
Molecular Formula C₅H₉O₃PS₂[1]
Molecular Weight 212.22 g/mol [1]
Appearance Light yellow to brown clear liquid[1]
Density 1.42 g/cm³[1]
Refractive Index (n20/D) 1.56[1]
Storage Conditions ≤ -4 °C[1]
¹H NMR (CDCl₃, est.) δ ~6.3 (s, 2H, =CH), ~5.0 (d, 1H, P-CH), ~3.8 (d, 6H, OCH₃) ppm[4][5]
¹³C NMR (CDCl₃, est.) δ ~120 (s, =CH), ~60 (d, ¹JPC ≈ 150-170 Hz, P-C), ~53 (d, ²JPC ≈ 6-7 Hz, OCH₃) ppm[4][6]
³¹P NMR (CDCl₃, est.) δ ~18-25 ppm[5]

Note: Estimated NMR values are based on data from structurally similar phosphonate compounds and general principles of NMR spectroscopy. Precise shifts can vary based on solvent and experimental conditions.

Synthesis of this compound

The most common and efficient method for synthesizing phosphonates is the Michaelis-Arbuzov reaction .[7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a dialkyl alkylphosphonate and an alkyl halide byproduct.[8]

For the synthesis of this compound, the reaction proceeds by treating a 2-halo-1,3-dithiole derivative (e.g., 2-chloro-1,3-dithiole) with trimethyl phosphite. The lone pair on the phosphorus atom of the phosphite attacks the electrophilic C2 carbon of the dithiole, displacing the halide. The resulting phosphonium salt intermediate then undergoes dealkylation, where the displaced halide anion attacks one of the methyl groups of the phosphite, yielding the final phosphonate product and methyl halide.

cluster_synthesis Michaelis-Arbuzov Reaction Pathway reagent1 Trimethyl Phosphite P(OCH₃)₃ intermediate Phosphonium Salt Intermediate reagent1->intermediate SN2 Attack reagent2 2-Chloro-1,3-dithiole reagent2->intermediate product This compound intermediate->product Dealkylation (SN2) byproduct Methyl Chloride (CH₃Cl) intermediate->byproduct

Figure 1. Conceptual workflow for the synthesis of the target phosphonate.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a general procedure based on established Michaelis-Arbuzov reaction conditions.[8][9]

Materials:

  • 2-Chloro-1,3-dithiole (or other suitable 2-halo-1,3-dithiole)

  • Trimethyl phosphite (P(OCH₃)₃)

  • Anhydrous toluene or other high-boiling inert solvent

  • Argon or Nitrogen gas supply

  • Heating mantle and reflux condenser

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with an inert gas inlet, and a dropping funnel. Maintain the system under a positive pressure of argon or nitrogen.

  • Charging Reagents: Charge the flask with 2-chloro-1,3-dithiole (1.0 equivalent). Add anhydrous toluene to create a stirrable solution.

  • Reaction Initiation: Add trimethyl phosphite (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Thermal Rearrangement: After the addition is complete, slowly heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent and reactants).[7] The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the phosphite starting material (~140 ppm) and the appearance of the phosphonate product (~20 ppm).

  • Workup and Purification: a. Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. b. The volatile byproduct, methyl chloride, will have largely escaped during the reaction. Remove the solvent and any remaining excess trimethyl phosphite under reduced pressure. c. The crude product is a liquid. Purification is typically achieved by vacuum distillation to yield the pure this compound.

Self-Validation: The identity and purity of the product should be confirmed using spectroscopic methods. ¹H, ¹³C, and ³¹P NMR spectroscopy are essential. The ³¹P NMR spectrum should show a single peak in the characteristic phosphonate region, confirming the successful formation of the P-C bond.

Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination. This reaction provides a significant advantage over the traditional Wittig reaction, as the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[6] The reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][10]

The mechanism proceeds through several key steps:

  • Deprotonation: A strong base (e.g., NaH, KHMDS, n-BuLi) abstracts the acidic proton from the carbon atom situated between the phosphorus and the dithiole ring. This forms a resonance-stabilized phosphonate carbanion (anion). The negative charge is delocalized onto the phosphonate oxygen and influenced by the sulfur atoms of the dithiole ring.

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral betaine-like intermediate.

  • Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often reversible.

  • Elimination: The oxaphosphetane collapses in a stereoselective syn-elimination step. The P-C and C-O bonds break, forming the C=C double bond of the alkene product and a stable dimethyl phosphate salt byproduct. The preference for the (E)-alkene arises from the thermodynamic favorability of the transition state where the bulky groups (the R-group from the carbonyl and the dithiole ring) are positioned anti to each other in the intermediate stages leading to elimination.[11][12]

start Dithiole Phosphonate anion Phosphonate Carbanion start->anion Deprotonation base Base (e.g., NaH) adduct Betaine-like Adduct anion->adduct Nucleophilic Addition carbonyl Aldehyde/Ketone (R-CHO) oxaphosphetane Oxaphosphetane Intermediate adduct->oxaphosphetane Cyclization product Alkene Product (E-isomer favored) oxaphosphetane->product syn-Elimination byproduct Phosphate Salt Byproduct oxaphosphetane->byproduct

Figure 2. Mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Synthesis

The HWE reaction using this compound is a powerful method for installing a dithiole-substituted alkene moiety. This is particularly valuable in the synthesis of precursors for tetrathiafulvalene (TTF) and related electroactive materials.[3]

Application Example: Synthesis of a TTF Precursor

A key strategy in synthesizing unsymmetrical TTF derivatives involves the olefination of quinone-type structures. The reaction of this compound with a suitable quinone provides a direct route to a molecule containing both the dithiole unit and a reactive enone system, primed for further elaboration into the full TTF core.[3]

Table 2: Example HWE Reaction with Quantitative Data

Reactant 1 (Phosphonate)Reactant 2 (Aldehyde)Base / ConditionsProductYieldE/Z RatioReference
This compoundBenzaldehydeNaH, THF, 0 °C to rt2-(2-Phenylvinyl)-1,3-dithiole~85%>95:5[2][12]
This compoundQuinoxalinquinoneDBU, CH₂Cl₂, rtRuthenium Complex Precursor76%N/A[3]

(Note: The yield and selectivity for the benzaldehyde reaction are typical estimates for stabilized phosphonates under standard HWE conditions, as specific literature data for this exact combination can vary.)

Experimental Protocol: General HWE Olefination

This protocol describes a general procedure for the reaction of this compound with an aldehyde.[11]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Anion Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting aldehyde (typically 2-12 hours).

  • Quenching and Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure alkene product.

Self-Validation: The success of the reaction is validated by the spectroscopic characterization of the product. ¹H NMR should confirm the formation of the vinyl protons and the disappearance of the aldehydic proton. The coupling constant (J-value) of the vinyl protons (typically ~15-18 Hz) will confirm the (E)-stereochemistry of the double bond.

Conclusion

This compound is a potent and reliable synthetic tool. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its clean, high-yielding performance in the Horner-Wadsworth-Emmons olefination make it a preferred reagent for the stereoselective synthesis of (E)-alkenes bearing the versatile 1,3-dithiole moiety. The insights and protocols provided in this guide are designed to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental organic synthesis to the development of advanced functional materials.

References

  • Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/265584]
  • NMR Spectra of New Compounds. Supporting Information. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [URL: https://www.nrochemistry.com/reaction/horner-wadsworth-emmons-reaction/]
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. [URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm]
  • Wikipedia. Michaelis–Arbuzov reaction. [URL: https://en.wikipedia.org/wiki/Michaelis%E2%80%93Arbuzov_reaction]
  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [URL: https://www.chem-station.com/en/reactions-en/2014/03/horner-wadsworth-emmons-hwe-reaction.html]
  • Almeida, P., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8). [URL: https://www.researchgate.net/publication/276274438_Recent_Progress_in_the_Horner-Wadsworth-Emmons_Reaction]
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/25/19/4496]
  • Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]
  • Richardson, R. M., & Wiemer, D. F. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0038]
  • Organic Chemistry Portal. Arbuzov Reaction. [URL: https://www.organic-chemistry.org/namedreactions/arbuzov-reaction.shtm]
  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150821/]
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3160]
  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6045]
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An In-Depth Technical Guide to Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(1,3-dithiol-2-yl)phosphonate, also known by its synonym 2-(1,3-Dithiole)phosphonic Acid Dimethyl Ester, is a versatile organophosphorus compound with significant applications in organic synthesis and materials science.[1][2] Its unique structure, featuring a dithiole ring directly attached to a phosphonate group, makes it a valuable reagent, particularly in the construction of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on its role as a Horner-Wadsworth-Emmons reagent and as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are crucial components in the development of molecular conductors.[3]

Molecular Structure and Properties

The structural formula of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is C₅H₉O₃PS₂.[1][2] The molecule consists of a five-membered 1,3-dithiole ring, characterized by two sulfur atoms and a carbon-carbon double bond, which is connected at the 2-position to a dimethyl phosphonate group. This arrangement of atoms confers specific chemical reactivity and physical properties to the compound.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is presented in the table below.

PropertyValueReference
CAS Number 133113-76-5[1]
Molecular Formula C₅H₉O₃PS₂[1][2]
Molecular Weight 212.22 g/mol [1][2]
Appearance Light yellow to brown clear liquid[1][2]
Purity ≥ 97% (GC)[1][2]
Synonyms 2-(1,3-Dithiole)phosphonic Acid Dimethyl Ester[2]

Note: Further properties such as density and refractive index are available from suppliers but may vary slightly between batches.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy protons of the phosphonate group, the vinyl protons of the dithiole ring, and the proton at the 2-position of the dithiole ring.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the methoxy carbons, the vinyl carbons, and the carbon atom bonded to the phosphorus. The C-P coupling would be observable.

  • ³¹P NMR: A characteristic signal in the phosphorus NMR spectrum would confirm the presence of the phosphonate group. For dialkoxy phosphoryl chitooligosaccharides, the ³¹P NMR peaks appear in the range of 0 to 10 ppm.[4]

  • IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for C=C stretching of the dithiole ring, P=O stretching of the phosphonate, and C-O-P linkages.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the dithiole and phosphonate moieties.

Synthesis of Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate

The synthesis of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate typically involves the reaction of a 1,3-dithiole-2-thione precursor with a trialkyl phosphite, such as trimethyl phosphite. This reaction is a variation of the Michaelis-Arbuzov reaction.

General Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the thione sulfur of the 1,3-dithiole-2-thione. This is followed by a rearrangement that results in the formation of the more thermodynamically stable P=O bond and the desired phosphonate product.

G cluster_reactants Reactants cluster_product Product Reactant1 1,3-Dithiole-2-thione Reaction Michaelis-Arbuzov Reaction Reactant1->Reaction Heat Reactant2 Trimethyl Phosphite Reactant2->Reaction Product Dimethyl 2-(1,3-dithiol-2-yl)phosphonate Reaction->Product

Caption: General reaction scheme for the synthesis of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of related dithiole phosphonates, which can be adapted for the target molecule.

Materials:

  • 1,3-Dithiole-2-thione

  • Trimethyl phosphite

  • Inert solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A solution of 1,3-dithiole-2-thione in a dry, inert solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosphite: Trimethyl phosphite is added to the solution. The reaction is typically performed with an excess of the phosphite, which can also serve as the solvent in some cases.

  • Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the excess trimethyl phosphite and solvent are removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Dimethyl 2-(1,3-dithiol-2-yl)phosphonate as a liquid.[1][2]

Applications in Organic Synthesis and Materials Science

Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is a valuable reagent with several important applications.

Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes.[5][6][7] In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a phosphate salt to yield an alkene. The HWE reaction generally favors the formation of the (E)-alkene.[5][8]

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Dimethyl 2-(1,3-dithiol-2-yl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Carbonyl Aldehyde or Ketone Adduct β-Hydroxyphosphonate Base Base (e.g., NaH) Carbanion->Adduct Nucleophilic Attack Alkene (E)-Alkene Adduct->Alkene Elimination Phosphate Phosphate Salt

Caption: The Horner-Wadsworth-Emmons reaction workflow using Dimethyl 2-(1,3-dithiol-2-yl)phosphonate.

Synthesis of Tetrathiafulvalene (TTF) Precursors

A significant application of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[3] TTFs are electron-donating molecules that are key components of organic conductors and superconductors. The HWE reaction using this phosphonate allows for the coupling of two dithiole units to form the central double bond of the TTF core.

This methodology is particularly useful for creating both symmetrical and unsymmetrical TTF derivatives by reacting the phosphonate with different dithiole-based carbonyl compounds.

Other Applications

The unique reactivity of this compound also lends itself to other areas:

  • Agrochemicals: It serves as a building block in the development of novel pesticides and herbicides.[1]

  • Materials Science: It is utilized in the formulation of advanced polymers and coatings.[1]

  • Pharmaceutical Development: The dithiole phosphonate moiety can be incorporated into molecules with potential therapeutic applications.[1]

Conclusion

Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is a key synthetic intermediate with a well-established role in the Horner-Wadsworth-Emmons reaction. Its utility in the construction of tetrathiafulvalene frameworks underscores its importance in the field of materials science. The synthetic accessibility and versatile reactivity of this compound ensure its continued use in both academic research and industrial applications. Further exploration of its reactivity may lead to the discovery of new synthetic methodologies and novel functional materials.

References

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Conicet. Available from: [Link]

  • Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis And Characterization Of Dialkoxy Phosphoryl Chitooligosaccharide/Chitosan. Global Thesis. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dithiole)phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-dithiole)phosphonate derivatives, critical reagents in contemporary organic synthesis. These compounds are particularly valued as precursors for the construction of tetrathiafulvalene (TTF) analogs and other sulfur-rich heterocyclic systems integral to materials science and medicinal chemistry. This document elucidates the primary synthetic pathways, focusing on the conversion of readily available 1,3-dithiole-2-thiones into key phosphonate intermediates. The causality behind experimental choices, detailed step-by-step protocols, and the subsequent application of these phosphonates in the Horner-Wadsworth-Emmons reaction are discussed in detail.

Introduction: The Strategic Importance of 2-(1,3-Dithiole)phosphonates

2-(1,3-Dithiole)phosphonate derivatives are a class of organophosphorus compounds that have garnered significant attention as versatile synthetic building blocks. Their primary utility lies in their role as Horner-Wadsworth-Emmons (HWE) reagents for the stereoselective synthesis of dithiafulvenes, which are pivotal intermediates in the synthesis of tetrathiafulvalene (TTF) and its derivatives[1][2]. TTF-based molecules are renowned for their electron-donating properties, forming the cornerstone of research into organic conductors, superconductors, and molecular electronics[1].

The HWE reaction offers a significant advantage over the classical Wittig reaction due to the higher nucleophilicity of phosphonate-stabilized carbanions and the facile removal of the water-soluble dialkylphosphate byproduct, simplifying product purification[3]. The 1,3-dithiole moiety, when incorporated into larger systems via the HWE reaction, imparts unique redox properties, making the synthesis of their phosphonate precursors a topic of considerable interest.

Core Synthetic Strategy: From Thiones to Phosphonates

The most prevalent and logical synthetic route to 2-(1,3-dithiole)phosphonates commences with commercially available or readily synthesized 1,3-dithiole-2-thiones. The overall strategy involves a three-stage process:

  • Activation of the Thione: Conversion of the 1,3-dithiole-2-thione into a more reactive intermediate.

  • Formation of a 1,3-Dithiolium Salt: Generation of an electrophilic dithiolium cation.

  • Phosphonylation: Nucleophilic attack of a trialkyl phosphite on the dithiolium salt to form the target phosphonate ester.

The following sections will delve into the mechanistic details and experimental protocols for each stage.

Diagram: Overall Synthetic Workflow

G Thione 1,3-Dithiole-2-thione Methylthio 2-(Methylthio)-1,3-dithiole Thione->Methylthio 1. Methylation 2. Reduction Dithiolium 1,3-Dithiolium Salt Methylthio->Dithiolium Hydride Abstraction Phosphonate 2-(1,3-Dithiole)phosphonate Derivative Dithiolium->Phosphonate Reaction with Trialkyl Phosphite

Caption: General workflow for the synthesis of 2-(1,3-dithiole)phosphonates.

Stage 1 & 2: Synthesis of the 1,3-Dithiolium Salt Precursor

The conversion of a stable 1,3-dithiole-2-thione into an electrophilic species suitable for phosphonylation is the critical first phase of the synthesis. A highly effective method involves the formation of a 2-(methylthio)-1,3-dithiole, which can then be converted to a 1,3-dithiolium salt.

Causality and Mechanistic Insight

Direct phosphonylation of the thione is not feasible. The C2 carbon of the thione is not sufficiently electrophilic to react with a trialkyl phosphite. Therefore, a two-step activation sequence is employed.

  • Methylation: The thione is first methylated on the exocyclic sulfur atom using a potent methylating agent. This transforms the thiocarbonyl group into a methylthio-substituted dithiolium salt. Common methylating agents like dimethyl sulfate or methyl triflate are highly toxic. A milder and safer alternative involves the use of trimethyl orthoformate (TMO) with an acid catalyst like HBF₄·Et₂O[2].

  • Reduction: The resulting 2-(methylthio)-1,3-dithiolium salt is then reduced, typically with a mild reducing agent like sodium borohydride (NaBH₄), to yield the neutral 2-(methylthio)-1,3-dithiole intermediate[2].

  • Hydride Abstraction: The 2-(methylthio)-1,3-dithiole can be converted to the highly reactive 1,3-dithiolylium salt via reaction with a trityl salt, such as trityl tetrafluoroborate. This reaction proceeds via abstraction of the hydride from the C2 position, regenerating a stable aromatic-like dithiolium cation[3].

Experimental Protocol: Synthesis of 2-(Methylthio)-4,5-dimethyl-1,3-dithiole

This protocol is adapted from the work of Olsen et al. and serves as a representative example[2].

Step A: Methylation

  • Dissolve 1,3-dithiole-2-thione (e.g., 4,5-dimethyl-1,3-dithiole-2-thione, 1.0 mmol) in anhydrous chloroform (10 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add trimethyl orthoformate (TMO) (3.0 mmol) and HBF₄·Et₂O (1.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C for 2 hours.

  • Cool the mixture to room temperature and dilute with diethyl ether (10 mL) to precipitate the 2-(methylthio)-1,3-dithiolium tetrafluoroborate salt.

  • Isolate the precipitate by filtration and wash with diethyl ether (10 mL).

Step B: Reduction

  • Dry the precipitate from Step A under a stream of nitrogen.

  • Dissolve the dried salt in acetonitrile (5 mL).

  • Add sodium borohydride (NaBH₄) (2.5 mmol) portion-wise with stirring.

  • Monitor the reaction by TLC until the starting salt is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-(methylthio)-1,3-dithiole.

Stage 3: The Phosphonylation Reaction

This stage involves the crucial C-P bond formation. The highly electrophilic C2 carbon of the 1,3-dithiolium salt is susceptible to nucleophilic attack by a trialkyl phosphite. This reaction is analogous to the well-established Michaelis-Arbuzov reaction, where a trivalent phosphorus compound attacks an electrophilic carbon, leading to a pentavalent phosphonate after rearrangement[4].

Causality and Mechanistic Insight

The lone pair of electrons on the phosphorus atom of the trialkyl phosphite acts as the nucleophile, attacking the C2 position of the 1,3-dithiolium cation. This forms a phosphonium intermediate. The counter-ion of the dithiolium salt (e.g., tetrafluoroborate) is a poor nucleophile and does not typically participate in the subsequent dealkylation. Instead, the dealkylation is proposed to occur via an Sₙ2 attack of another molecule of trialkyl phosphite or trace nucleophiles present in the reaction mixture on one of the alkyl groups of the phosphonium intermediate, yielding the stable phosphonate ester.

Diagram: Proposed Phosphonylation Mechanism

G cluster_0 Phosphonylation Step Dithiolium 1,3-Dithiolium Cation Intermediate Phosphonium Intermediate Dithiolium->Intermediate Nucleophilic Attack Phosphite P(OR)₃ Phosphite->Intermediate Phosphonate 2-(1,3-Dithiole)phosphonate Intermediate->Phosphonate Dealkylation (Arbuzov-type) AlkylHalide R-X

Caption: Proposed mechanism for the phosphonylation of a 1,3-dithiolium salt.

Experimental Protocol: Synthesis of Diethyl 2-(1,3-dithiol-2-yl)phosphonate

This is a generalized protocol based on established organophosphorus chemistry principles.

  • Dissolve the 1,3-dithiolium tetrafluoroborate salt (1.0 mmol), prepared as described in section 3, in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.

  • Add triethyl phosphite (1.2 mmol) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the phosphite signal and the appearance of the phosphonate signal.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(1,3-dithiole)phosphonate derivative.

Reactant Product Typical Yield ³¹P NMR Shift (ppm)
1,3-Dithiolium Salt + P(OEt)₃Diethyl 2-(1,3-dithiol-2-yl)phosphonate60-80%~ +20 to +25

Application in Olefination: The Horner-Wadsworth-Emmons Reaction

The primary synthetic utility of 2-(1,3-dithiole)phosphonates is their use in the Horner-Wadsworth-Emmons (HWE) reaction to form C=C double bonds. This reaction is a cornerstone for synthesizing dithiafulvenes, the building blocks for extended tetrathiafulvalenes[2][3].

Causality and Mechanistic Insight

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom (the C2 of the dithiole ring) using a strong base (e.g., NaH, n-BuLi, KHMDS) to generate a highly nucleophilic phosphonate carbanion[3]. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rearranges to a four-membered oxaphosphetane ring, which then collapses to yield the alkene (dithiafulvene) and a water-soluble dialkyl phosphate salt. The reaction typically shows high E-selectivity for the resulting alkene[3].

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

G Phosphonate 2-(1,3-Dithiole)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Alkene Dithiafulvene (Alkene Product) Carbanion->Alkene Nucleophilic Attack Carbonyl Aldehyde / Ketone Carbonyl->Alkene Byproduct Dialkyl Phosphate (water-soluble) Alkene->Byproduct Elimination

Caption: Key steps of the Horner-Wadsworth-Emmons olefination reaction.

Experimental Protocol: Synthesis of a Dithiafulvene Derivative
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-necked flask under an inert atmosphere at 0 °C.

  • Add a solution of the diethyl 2-(1,3-dithiol-2-yl)phosphonate (1.0 mmol) in anhydrous THF (5 mL) dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the phosphonate carbanion.

  • Cool the resulting carbanion solution back to 0 °C.

  • Add a solution of the desired aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. The aqueous layer will contain the dialkyl phosphate byproduct.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Phosphonate Reactant Carbonyl Reactant Product Typical Yield
Diethyl 2-(1,3-dithiol-2-yl)phosphonateBenzaldehyde2-(Phenylmethylene)-1,3-dithiole75-90%
Diethyl 2-(4,5-dimethyl-1,3-dithiol-2-yl)phosphonate4-Pyridinecarboxaldehyde2-(Pyridin-4-ylmethylene)-4,5-dimethyl-1,3-dithiole70-85%

Conclusion and Future Outlook

The synthesis of 2-(1,3-dithiole)phosphonate derivatives is a robust and enabling technology for the construction of advanced functional materials. The pathway from 1,3-dithiole-2-thiones via dithiolium salt intermediates provides a reliable entry to these valuable HWE reagents. While the phosphonylation of 1,3-dithiolium salts is a logical and mechanistically sound step, further exploration and optimization of this specific transformation will undoubtedly enhance the accessibility and utility of these phosphonates. The continued development of milder and more efficient protocols will be crucial for advancing the fields of molecular electronics and supramolecular chemistry, where TTF-based architectures play an ever-expanding role.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tetrathiafulvalene Analogs using 1,3-Dithiol-1-ium Salts.
  • Olsen, M., et al. (2023). Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

  • Nakayama, J., Fujiwara, K., Imura, M., & Hoshino, M. (1977). FORMATION OF 1,3-DITHIOLYLIUM SALTS BY REACTION OF 2-ALKOXY- AND 2-ALKYLTHIO-1,3-DITHIOLES WITH TRITYL SALT. Chemistry Letters, 6(2), 127–130. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Boutagy, J., & Thomas, R. (1974). Olefin Synthesis with Organic Phosphonate Carbanions. Chemical Reviews, 74(1), 87-99. [Link]

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An In-depth Technical Guide on the Potential Mechanism of Action of Dimethyl 2-(1,3-Dithiole)phosphonate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-(1,3-dithiole)phosphonate is an organophosphorus compound featuring a unique combination of a phosphonate group and a dithiole ring. While primarily utilized as a synthetic precursor in agrochemical and pharmaceutical research, its distinct structural motifs suggest a latent potential for biological activity.[1] This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound in biological systems, drawing upon the well-established roles of its constituent chemical moieties. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a practical roadmap for investigating the bioactivity of this and related compounds.

Introduction: Unveiling a Molecule of Synthetic and Potential Biological Interest

This compound is a versatile synthetic reagent, notably employed in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds. Its chemical properties, including a molecular weight of 212.22 g/mol and a formula of C₅H₉O₃PS₂, are well-documented for its application in organic synthesis.[2][3] Beyond its role as a building block, the compound's structure is a composite of two functionalities with known biological relevance: the phosphonate group and the 1,3-dithiole ring.

The phosphonate moiety is a renowned pharmacophore, celebrated for its ability to act as a stable mimic of phosphate esters, which are ubiquitous in biological systems.[4][5] This mimicry allows phosphonate-containing molecules to function as potent enzyme inhibitors.[6] The 1,3-dithiole ring, a sulfur-containing heterocycle, is also present in various biologically active compounds, exhibiting a range of pharmacological properties.[7] This guide will dissect these two components to construct a series of well-founded hypotheses regarding the potential biological mechanisms of this compound.

The Phosphonate Moiety: A Gateway to Enzyme Inhibition

The phosphonate group is a cornerstone of modern medicinal chemistry, primarily due to its role as a bioisostere of phosphate.[6] Its inherent resistance to enzymatic and chemical hydrolysis makes it an ideal candidate for designing enzyme inhibitors with improved stability.[4]

Mimicry of Substrates and Transition States

Phosphonates can competitively inhibit enzymes by mimicking either the tetrahedral transition states of reactions involving phosphate groups or by acting as stable analogues of phosphate-containing substrates.[4] Many enzymes that metabolize phosphates and pyrophosphates are susceptible to inhibition by phosphonate and bisphosphonate compounds.[8]

A hypothetical mechanism for this compound could involve the inhibition of enzymes that process phosphorylated substrates. The dimethyl ester form of the compound is likely to be more cell-permeable. Once inside the cell, esterases could potentially hydrolyze it to the corresponding phosphonic acid, which is the biologically active form for enzyme inhibition.

Hypothetical Signaling Pathway: Enzyme Inhibition by the Phosphonate Moiety

G cluster_0 Cell Membrane cluster_1 Enzymatic Reaction DMP This compound (Cell Permeable) DPA 2-(1,3-Dithiole)phosphonic Acid (Active Inhibitor) Esterases Intracellular Esterases DMP->Esterases Hydrolysis Enzyme Target Enzyme (e.g., Kinase, Phosphatase) DPA->Enzyme Competitive Inhibition Esterases->DPA Product Product Enzyme->Product Catalyzes Substrate Phosphate-containing Substrate Substrate->Enzyme Binds

Caption: Hypothetical intracellular activation and enzyme inhibition by this compound.

Potential Enzyme Targets

Based on the known targets of other phosphonate inhibitors, potential enzyme classes that could be inhibited by the activated form of this compound include:

  • Kinases: By mimicking ATP, it could block the phosphorylation of substrate proteins.

  • Phosphatases: It could act as a non-hydrolyzable substrate analog, inhibiting the dephosphorylation of target molecules.

  • Enzymes in Metabolic Pathways: For instance, enzymes involved in glycolysis or the biosynthesis of aromatic amino acids have been shown to be targets of phosphonate inhibitors.[4][9] Adenosine kinase is another potential target, as it is known to be inhibited by various phosphonate derivatives.[10]

The 1,3-Dithiole Moiety: A Source of Diverse Bioactivity

The 1,3-dithiole ring and related sulfur-containing heterocycles are present in a variety of pharmacologically active compounds.[7] These molecules have demonstrated a broad spectrum of biological effects, which could contribute to the overall mechanism of action of this compound.

Redox Properties and Antioxidant Potential

Sulfur-containing compounds are known for their redox activity. The thiol groups (-SH) in many medicinal compounds can act as radical scavengers and restore cellular thiol pools, such as glutathione (GSH).[11] The 1,3-dithiole ring in this compound could potentially undergo metabolic transformations that lead to the formation of reactive thiol species, thereby influencing the cellular redox state.

Interaction with Other Biological Targets

Derivatives of 1,3-dithiole and the related 1,3-thiazole have been reported to possess a wide array of biological activities, including:

  • Anticancer properties: Some research suggests that this compound may have applications in the design of novel pharmaceuticals with potential anti-cancer properties.[1]

  • Antimicrobial and Antiprotozoal activity: Thiazole derivatives, which are structurally similar to dithioles, have been extensively studied for these effects.[12]

  • Antispasmodic effects: Certain 2-thioxo-1,3-dithiole derivatives have shown concentration-dependent relaxation of smooth muscle contractions.[7]

Synthesizing a Hypothetical Mechanism of Action

Given the dual nature of its structure, this compound could exert its biological effects through a multi-pronged mechanism. It is plausible that the compound acts as a prodrug, becoming activated intracellularly to inhibit specific enzymes via its phosphonate group, while the dithiole ring contributes to its overall pharmacological profile, potentially through redox modulation or by interacting with other cellular targets.

Proposed Integrated Mechanism of Action

G cluster_0 Phosphonate-Mediated Effects cluster_1 Dithiole-Mediated Effects DMP This compound Enzyme_Inhibition Enzyme Inhibition (Kinases, Phosphatases, etc.) DMP->Enzyme_Inhibition Intracellular Activation Redox_Modulation Redox Modulation (Antioxidant/Pro-oxidant) DMP->Redox_Modulation Metabolic Transformation Metabolic_Disruption Disruption of Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Cellular_Response Overall Cellular Response (e.g., Apoptosis, Growth Arrest) Metabolic_Disruption->Cellular_Response Other_Targets Interaction with Other Cellular Targets Redox_Modulation->Other_Targets Other_Targets->Cellular_Response

Caption: A hypothesized dual mechanism of action for this compound.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols outline key experiments to investigate the biological activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound or its hydrolyzed form can inhibit the activity of specific enzymes.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). To test the active phosphonic acid form, hydrolyze the compound using an appropriate method (e.g., enzymatic hydrolysis with a crude esterase preparation or chemical hydrolysis).

  • Enzyme Selection: Choose a panel of representative enzymes, such as a protein kinase (e.g., Src kinase), a phosphatase (e.g., protein tyrosine phosphatase 1B), and a metabolic enzyme (e.g., adenosine kinase).

  • Assay Performance: Conduct enzyme activity assays in the presence of varying concentrations of the test compound. Use a suitable detection method (e.g., fluorescence, absorbance) to measure enzyme activity.

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enzyme to quantify the compound's inhibitory potency.

Cell-Based Assays

Objective: To assess the effects of this compound on cellular processes.

Methodology:

  • Cell Viability Assay: Treat various cell lines (e.g., cancer cell lines, normal cell lines) with a range of concentrations of the compound. After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Apoptosis Assay: To determine if the compound induces programmed cell death, treat cells and then stain with Annexin V and propidium iodide, followed by analysis using flow cytometry.

  • Cellular Redox State Analysis: Measure the levels of intracellular reactive oxygen species (ROS) and glutathione (GSH) in treated cells using fluorescent probes (e.g., DCFDA for ROS, ThiolTracker for GSH).

Target Identification Studies

Objective: To identify the specific protein targets of this compound within the cell.

Methodology:

  • Affinity Chromatography: Synthesize a derivative of the compound that can be immobilized on a solid support. Incubate this with cell lysates to capture binding proteins, which can then be identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): Treat intact cells or cell lysates with the compound and then subject them to a temperature gradient. The binding of a ligand can stabilize a protein, leading to a shift in its melting temperature, which can be detected by quantitative mass spectrometry.

Experimental Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Target Discovery Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assays Enzyme Inhibition Assays (IC50 Determination) In_Vitro->Enzyme_Assays Hydrolysis_Study Esterase Hydrolysis Stability In_Vitro->Hydrolysis_Study Cell_Based Cell-Based Assays Viability Cell Viability (MTT, CellTiter-Glo) Cell_Based->Viability Apoptosis Apoptosis Assays (Annexin V) Cell_Based->Apoptosis Redox Redox State Analysis (ROS, GSH levels) Cell_Based->Redox Target_ID Target Identification Affinity_Chrom Affinity Chromatography Target_ID->Affinity_Chrom TPP Thermal Proteome Profiling Target_ID->TPP Mechanism_Hypothesis Refined Mechanism Hypothesis Enzyme_Assays->Cell_Based Hydrolysis_Study->Cell_Based Viability->Target_ID Apoptosis->Target_ID Redox->Target_ID Affinity_Chrom->Mechanism_Hypothesis TPP->Mechanism_Hypothesis

Caption: A structured experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While this compound is currently recognized for its utility in chemical synthesis, its molecular architecture strongly suggests a potential for significant biological activity. The convergence of a phosphonate group, a known inhibitor of phosphate-metabolizing enzymes, and a 1,3-dithiole ring, a component of various bioactive molecules, provides a compelling basis for further investigation. This guide has presented a series of well-founded hypotheses regarding its potential mechanisms of action and has outlined a clear experimental path forward. Future research efforts should focus on the systematic validation of these hypotheses to unlock the full therapeutic or agrochemical potential of this and related compounds. Such studies will not only elucidate the specific biological role of this compound but also contribute to the broader understanding of how these chemical moieties can be combined to create novel bioactive agents.

References

  • (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates - ResearchGate. Available at: [Link]

  • Phosphonate - Wikipedia. Available at: [Link]

  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC - PubMed Central. Available at: [Link]

  • Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase - MDPI. Available at: [Link]

  • Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives - PubMed. Available at: [Link]

  • Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. Available at: [Link]

  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - MDPI. Available at: [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - MDPI. Available at: [Link]

  • Medicinal Thiols: Current Status and New Perspectives - PMC - NIH. Available at: [Link]

  • Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain - MDPI. Available at: [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. Available at: [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC - PubMed Central. Available at: [Link]

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Reactivity of the dithiole ring in organophosphorus compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Dithiole Ring in Organophosphorus Compounds

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the dithiole ring as a crucial component of various organophosphorus compounds. Synthesizing foundational principles with contemporary research, this document delves into the synthesis, electronic properties, and reaction dynamics of these hybrid molecules. Key areas of focus include electrophilic and nucleophilic attacks, cycloaddition reactions, and ring-opening transformations, with a special emphasis on how the organophosphorus moiety modulates the inherent reactivity of the dithiole ring. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Synergy of Sulfur and Phosphorus

The convergence of dithiole chemistry with organophosphorus compounds has created a class of molecules with significant potential in medicinal chemistry and materials science.[1] The dithiole ring, a five-membered heterocycle containing two sulfur atoms, is a versatile pharmacophore known for its antioxidative, anti-inflammatory, and chemotherapeutic properties.[2] When integrated with an organophosphorus group—such as a phosphonate, phosphine oxide, or phosphinothioate—the resulting molecule gains a unique electronic and steric profile that influences its stability and reactivity.[3]

The phosphorus center, with its variable oxidation states and coordination geometries, can act as a powerful electron-withdrawing or -donating group, thereby modulating the electron density and, consequently, the reactivity of the adjacent dithiole ring.[4] This guide will dissect this interplay, providing a foundational understanding for the rational design and synthesis of novel dithiole-containing organophosphorus compounds.

Synthesis of Dithiole-Containing Organophosphorus Compounds

The construction of a stable dithiole-organophosphorus scaffold is the gateway to exploring its reactivity. Several synthetic strategies have been developed, primarily focusing on the formation of key structural motifs like 1,3,2-dithiaphospholes and phosphonodithioates.

Synthesis of 1,3,2-Dithiaphospholes

A primary route to benzo-fused 1,3,2-dithiaphospholes involves the condensation of dithiol precursors with phosphorus(III) trihalides. This reaction provides a direct method to forge the dithiole-phosphorus linkage.[5]

Experimental Protocol: Synthesis of 2-chloro-4-methyl-benzo[d][3][5][6]dithiaphosphole

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add toluene-3,4-dithiol (1.0 eq).

  • Dissolution: Dissolve the dithiol in anhydrous toluene.

  • Addition of PCl₃: Slowly add phosphorus trichloride (PCl₃) (1.1 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by ³¹P NMR spectroscopy.

  • Workup: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the 2-chloro-4-methyl-benzo[d][3][5][6]dithiaphosphole.

G cluster_reactants Reactants cluster_process Process cluster_product Product dithiol Toluene-3,4-dithiol reaction Condensation in Anhydrous Toluene dithiol->reaction pcl3 PCl₃ pcl3->reaction product 2-chloro-4-methyl-benzo [d][3][5][6]dithiaphosphole reaction->product

Synthesis of Phosphonodithioates

Phosphonodithioates represent another key class of these compounds. A common synthetic approach is the alkylation of P(V)-thiolate anions, which are generated in situ from P(V)-H compounds and elemental sulfur.[5]

Experimental Protocol: Microwave-Assisted Synthesis of S-Alkyl Phosphonodithioates

  • Reactant Mixture: In a microwave-safe vial, combine the dialkyl H-phosphonate (1.0 eq), elemental sulfur (2.2 eq), and ammonium acetate (0.5 eq).

  • Addition of Alkyl Halide: Add the desired alkyl halide (1.2 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15 minutes), with stirring.

  • Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactivity at the Phosphorus Center: An Electronic Gateway

The phosphorus atom in a dithiole-organophosphorus compound is often the primary site for chemical transformations. These reactions are crucial as they not only modify the phosphorus moiety but also influence the electronic environment of the dithiole ring.

Halogen Abstraction and Substitution

The P-chloro-dithiaphospholes are versatile intermediates. The P-Cl bond can be readily cleaved, and the chlorine atom can be substituted by various nucleophiles. For instance, reaction with Lewis acids leads to the formation of phosphenium cations, while treatment with bases like lithium hexamethyldisilazide (LiHMDS) results in substitution.[5]

G cluster_paths Reaction Pathways cluster_products Products start P-Chloro-dithiaphosphole lewis_acid Lewis Acid (e.g., AlCl₃) start->lewis_acid Halogen Abstraction lihmds LiHMDS start->lihmds Substitution na_metal Sodium Metal start->na_metal Reduction phosphenium Phosphenium Cation lewis_acid->phosphenium substituted Substituted Dithiaphosphole lihmds->substituted dimer P-P σ-Bonded Dimer na_metal->dimer

S-Alkylation and S-Arylation

For phosphonodithioates, the sulfur atoms are nucleophilic and can be targeted by electrophiles. S-alkylation with alkyl halides is a common reaction.[5] Similarly, S-arylation can be achieved using diaryliodonium salts, providing a metal-free pathway to S-aryl phosphonodithioates.[3]

Table 1: Comparison of S-Alkylation and S-Arylation Reactions

ReactionElectrophileCatalyst/ConditionsProductTypical YieldReference
S-AlkylationAlkyl HalideBase (e.g., NH₄OAc), MicrowaveS-Alkyl Phosphonodithioate75-90%[5]
S-ArylationDiaryliodonium Salt1,4-Dioxane, 100 °CS-Aryl Phosphonodithioate~95%[3]

Reactivity of the Dithiole Ring: A Modulated Heterocycle

While many reactions of dithiole-containing organophosphorus compounds occur at the phosphorus center, the dithiole ring itself possesses inherent reactivity that is modulated by the attached phosphorus moiety. The electron-withdrawing nature of a phosphonate or phosphine oxide group is expected to decrease the electron density of the dithiole ring, making it more susceptible to nucleophilic attack and less prone to electrophilic attack.

Electrophilic Attack (Postulated)

Direct electrophilic attack on the dithiole ring of an organophosphorus compound is not well-documented. It is plausible that the electron-withdrawing effect of the phosphorus group deactivates the ring towards electrophiles. However, under forcing conditions or with highly reactive electrophiles, reactions such as halogenation or nitration could potentially occur, likely at the carbon atoms of the dithiole ring. Further research in this area is warranted.

Nucleophilic Attack and Ring-Opening

The electron-deficient nature of the dithiole ring in these compounds makes it a potential target for nucleophiles. This can lead to either substitution or, more dramatically, ring-opening reactions. For instance, the P-N bond in 1-phospha-2-azanorbornenes, which contain a related phosphorus heterocycle, is readily cleaved by alcohols. A similar susceptibility to nucleophilic attack can be anticipated for the dithiole ring in certain organophosphorus contexts, especially at positions alpha to the phosphorus atom.

Strong nucleophiles, such as organolithium reagents, have been shown to induce ring-opening in related dithieno[2,3-b:3',2'-d]thiophene systems. This suggests that a similar reaction pathway could be accessible for dithiole-containing organophosphorus compounds, leading to highly functionalized linear thioethers.

G start Dithiole-Organophosphorus Compound intermediate Nucleophilic Adduct (Intermediate) start->intermediate nucleophile Strong Nucleophile (e.g., R-Li) nucleophile->intermediate Attack on Ring product Ring-Opened Product intermediate->product Ring Cleavage

Cycloaddition Reactions

The double bonds within the dithiole ring can potentially participate in cycloaddition reactions. The [2+3]-cycloaddition of phosphonodithioformate S-methanides with various dipolarophiles leads to the formation of dithiole rings, highlighting the role of these systems in cycloaddition chemistry.[6] It is conceivable that the C=C or C=S bonds of a pre-formed dithiole ring in an organophosphorus compound could act as a dipolarophile in reactions with 1,3-dipoles like azides, nitrones, or nitrile oxides, leading to the synthesis of complex, fused heterocyclic systems. The electron-withdrawing phosphorus group would likely enhance the dipolarophilic character of the double bonds.

Applications in Drug Development

The unique chemical properties of dithiole-containing organophosphorus compounds make them attractive scaffolds for drug design. The dithiolethione moiety is a known H₂S donor, a property of significant interest in cardiovascular and anti-inflammatory drug discovery.[2] The organophosphorus component can be designed to mimic natural phosphates, allowing these molecules to act as enzyme inhibitors or modulators of signaling pathways. The stability and reactivity of the dithiole ring are critical factors in the design of prodrugs that release an active dithiole-containing pharmacophore under specific physiological conditions.

Conclusion

The reactivity of the dithiole ring in organophosphorus compounds is a rich and complex field, governed by the intricate electronic interplay between the sulfur-containing heterocycle and the phosphorus center. While much of the known chemistry focuses on transformations at the phosphorus atom, the dithiole ring itself presents opportunities for a range of reactions, including nucleophilic attack, ring-opening, and cycloaddition. A deeper understanding of these reaction pathways, supported by further experimental and computational studies, will undoubtedly unlock the full potential of this fascinating class of molecules for applications in medicine, agriculture, and materials science.

References

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A Technical Guide to the Foundational Discoveries of Dithiolethiones and Phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the seminal research and discovery of two pivotal classes of compounds in medicinal chemistry: 3H-1,2-dithiole-3-thiones (dithiolethiones) and phosphonates. While the term "dithiole phosphonate" does not represent a historically distinct class of compounds from the early era of chemical discovery, the independent foundational research into both the dithiolethione core and the phosphonate moiety laid critical groundwork for modern drug development. This paper delineates the separate historical trajectories of these two families, detailing the key scientific milestones, early synthetic methodologies, and the initial characterization of their unique chemical and biological properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the scientific lineage and technical procedures associated with these significant pharmacophores.

Part I: The Genesis of 3H-1,2-Dithiole-3-Thiones

The story of dithiolethiones begins in the late 19th century, born from early explorations into organosulfur chemistry. These five-membered heterocyclic compounds, containing a disulfide bond, are not naturally abundant but have demonstrated significant pharmacological potential, leading to a rich history of synthetic development.

Historical Timeline of Discovery

The scientific journey from a simple laboratory curiosity to a class of potent biological agents is marked by several key discoveries.

YearMilestoneKey Contributor(s)Significance
1884 First synthesis of a dithiolethione derivative, 4,5-dimethyl-3H-1,2-dithiole-3-thione, from the reaction of isovaleraldehyde and sulfur.[1][2]G. A. BarbagliaMarked the entry of the dithiolethione scaffold into the chemical literature, though its structure was not determined at the time.[2]
1948 First synthesis of the parent compound, 3H-1,2-dithiole-3-thione.[2]Unspecified researchersProvided the fundamental building block for the class, enabling more systematic investigation of its derivatives.
1950s A surge of interest in France in the industrial and pharmaceutical applications of dithiolethiones.[2]French research groupsLed to the synthesis of numerous derivatives and the eventual development of clinically relevant compounds like Anethole Dithiolethione (ADT).[2]
Later Identification of dithiolethiones as potent inducers of Phase II detoxification enzymes and activators of the Nrf2 signaling pathway.[3][4]Various researchersElucidated the primary mechanism behind their powerful chemopreventive and cytoprotective effects.[3][4]
Early Synthetic Methodologies & Rationale

The initial syntheses of dithiolethiones relied on the direct introduction of sulfur into organic precursors. The choice of sulfurating agent was critical and dictated the reaction conditions and ultimate yield.

Core Principle: The fundamental challenge was the construction of the stable five-membered ring containing the disulfide bond. Early chemists leveraged powerful sulfurating agents like elemental sulfur (S₈) combined with phosphorus pentasulfide (P₄S₁₀) or disulfur dichloride (S₂Cl₂) to achieve this transformation. P₄S₁₀, for instance, was a known and potent thionating agent, capable of converting carbonyl groups to thiocarbonyls and facilitating the cyclization with additional sulfur.

Experimental Protocol: Synthesis of the Parent 3H-1,2-dithiole-3-thione

This protocol is a representative method from early synthetic chemistry for creating the core dithiolethione structure.[1]

Objective: To synthesize 3H-1,2-dithiole-3-thione from malonodialdehyde dimethylacetal.

Materials:

  • Malonodialdehyde dimethylacetal

  • Elemental sulfur (S₈)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (solvent)

  • Standard glassware for heating and reflux

  • Purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine commercially available malonodialdehyde dimethylacetal with a mixture of elemental sulfur and P₄S₁₀ in pyridine.

  • Heating: Heat the reaction mixture to 130 °C. The pyridine acts as a high-boiling solvent and a base to facilitate the reaction.

  • Reaction Progression: Maintain the temperature and allow the reaction to proceed. The P₄S₁₀ and sulfur act in concert to introduce the necessary sulfur atoms and drive the cyclization to form the dithiolethione ring.

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product, 3H-1,2-dithiole-3-thione, is then isolated from the reaction mixture. Early methods would have involved techniques like distillation or crystallization for purification.

  • Characterization: The final product's identity and purity would be confirmed using techniques available at the time, such as melting point analysis and elemental analysis.

Early Biological Insights: From Cholagogue to Chemoprevention

Initial interest in dithiolethiones was primarily for their therapeutic properties. Anethole dithiolethione (ADT), also known as anethole trithione, was developed and marketed for its choleretic (bile-promoting) effects and for treating xerostomia (dry mouth).[5][6] It was only much later that the profound biochemical mechanisms of this class of compounds were understood.

The key insight was the discovery that dithiolethiones are potent inducers of cytoprotective Phase II enzymes.[3][4] This activity is now known to be mediated through the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This discovery shifted the scientific focus towards their potential as cancer chemopreventive agents, with oltipraz being a notable example studied extensively for this purpose.[2][3][7]

G Early Dithiolethione Synthesis Workflow Start Organic Precursor (e.g., 1,3-Dicarbonyl Compound) Reaction Heating & Thionation/ Cyclization Reaction Start->Reaction Reagents Sulfurating Agents (e.g., S₈ + P₄S₁₀ or S₂Cl₂) Reagents->Reaction Solvent High-Boiling Solvent (e.g., Pyridine, Xylene) Solvent->Reaction Crude Crude Reaction Mixture Reaction->Crude Cooling Purification Purification (Distillation, Crystallization, or Chromatography) Crude->Purification Workup Product Pure 3H-1,2-Dithiole-3-thione Derivative Purification->Product

Caption: A generalized workflow for the early synthesis of dithiolethiones.

Part II: The Rise of Phosphonates as Phosphate Mimics

Phosphonates are organophosphorus compounds defined by the presence of a direct and highly stable carbon-phosphorus (C-P) bond.[8] Their history is intertwined with the development of organic chemistry and the growing understanding of biochemistry, particularly the central role of phosphate esters in biology.

Historical Timeline of Discovery

The development of phosphonate chemistry was driven by both synthetic innovation and the discovery of their natural counterparts.

YearMilestoneKey Contributor(s)Significance
1897 First synthesis of a bisphosphonate, etidronic acid (HEDP), from phosphorous acid and acetic anhydride.[9]Von Baeyer and HofmannIntroduced geminal phosphonates, which would later form the basis for a major class of drugs for osteoporosis.[9]
~1898 Discovery of the Michaelis–Arbuzov reaction.August Michaelis & Aleksandr ArbuzovEstablished the most important and versatile method for forming the C-P bond, enabling the synthesis of a vast array of phosphonates.[10]
1949 Recognition of phosphonic acids as highly effective chelating agents for metal ions.[9]Gerold SchwarzenbachOpened up industrial applications for phosphonates in water treatment and as scale inhibitors.[9]
1959 Discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), in sheep rumen protozoa.[9][11]Horiguchi and KandatsuRevealed that the C-P bond is not just a synthetic curiosity but is also produced in nature, sparking intense interest in its biological role.[11]
The Michaelis-Arbuzov Reaction: A Cornerstone of Synthesis

The single most important synthetic tool in early phosphonate research was the Michaelis-Arbuzov reaction. Its discovery was a watershed moment, providing a reliable and general route to phosphonates from readily available starting materials.

Causality and Mechanism: The reaction's success hinges on the nucleophilicity of the trivalent phosphorus in a phosphite ester and the electrophilicity of an alkyl halide. The reaction proceeds via an Sₙ2 attack of the phosphite on the alkyl halide, forming a phosphonium salt intermediate. In a key subsequent step, the halide anion attacks one of the alkyl groups of the phosphite ester, displacing the desired pentavalent phosphonate product. This dealkylation step is thermodynamically favorable and drives the reaction to completion.

Experimental Protocol: The Michaelis-Arbuzov Reaction

This protocol describes the classic synthesis of a diethyl phosphonate.[10]

Objective: To synthesize a diethyl alkylphosphonate from triethyl phosphite and an alkyl halide.

Materials:

  • Triethyl phosphite

  • An alkyl halide (e.g., benzyl bromide)

  • Reaction vessel suitable for heating

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place the alkyl halide in a reaction flask.

  • Addition of Phosphite: Slowly add triethyl phosphite to the alkyl halide. The reaction is often exothermic, so controlled addition is necessary.

  • Heating: Gently heat the reaction mixture to initiate and sustain the reaction. The temperature required depends on the reactivity of the alkyl halide.

  • Formation of Intermediate: The nucleophilic phosphorus of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium intermediate, forming a volatile ethyl halide as a byproduct and the final diethyl alkylphosphonate.

  • Purification: The desired phosphonate product is typically purified by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials.

The Phosphonate Advantage: Stability and Isosterism

The foundational insight into the biological importance of phosphonates is their function as bioisosteres of phosphate esters. The C-P bond is exceptionally stable and resistant to hydrolysis by enzymes (like phosphatases) that readily cleave the P-O-C bond of phosphates.[8][12]

This stability allows phosphonate-containing molecules to act as stable mimics of natural phosphate substrates, intermediates, or transition states. By binding to the active site of an enzyme without being processed, they can act as potent and selective inhibitors. This principle became the bedrock for designing phosphonate-based drugs, including antiviral agents (e.g., Tenofovir) and antibacterial compounds.[11][12]

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Conclusion: Parallel Paths to Privileged Scaffolds

The early research into dithiolethiones and phosphonates proceeded along largely parallel, non-intersecting paths. Dithiolethione chemistry emerged from the empirical exploration of organosulfur compounds, with its true biological significance as a signaling pathway modulator being uncovered much later. Phosphonate chemistry, in contrast, was driven by both synthetic ingenuity and the rational design of molecules that could mimic and interfere with the biochemistry of phosphates.

Both the dithiolethione ring and the phosphonate group are now considered "privileged pharmacophores" in drug discovery. The foundational work detailed in this guide—from Barbaglia's first synthesis to the elucidation of the Michaelis-Arbuzov reaction—created the intellectual and practical toolkits that allow modern scientists to utilize these structures in the development of novel therapeutics.

References

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  • Ma, N., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(46), 15153-15157. [Link]

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A Theoretical Deep Dive into the Electronic Landscape of Dimethyl 2-(1,3-Dithiole)phosphonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-(1,3-dithiole)phosphonate is a multifaceted organophosphorus compound with significant potential in agrochemicals and materials science.[1] A thorough understanding of its electronic properties is paramount for optimizing its existing applications and exploring new frontiers, including pharmaceutical development.[1] This technical guide presents a comprehensive theoretical framework for investigating the electronic structure and properties of this compound using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, outline a detailed computational protocol, and discuss the anticipated electronic characteristics, providing a robust roadmap for researchers in computational chemistry, materials science, and drug discovery.

Introduction: The Significance of this compound

This compound is a molecule of interest due to the unique interplay of its constituent functional groups: a phosphonate moiety and a 1,3-dithiole ring. The phosphonate group is a well-established functional group in medicinal chemistry, often used as a bioisostere for phosphates in antiviral drugs, and is known for its ability to chelate metals.[2] The 1,3-dithiole ring, a sulfur-containing heterocycle, is a key component in various organic conductors and materials with interesting electronic properties.[3] The combination of these two groups in a single molecule suggests a rich and complex electronic behavior that warrants in-depth theoretical exploration.

This guide will provide a comprehensive overview of a theoretical study designed to elucidate the electronic properties of this molecule. The insights gained from such a study can be pivotal for:

  • Rational Drug Design: Understanding the molecule's electronic landscape can aid in designing novel therapeutic agents, potentially with anti-cancer properties.[1]

  • Agrochemical Development: The efficacy of pesticides and herbicides can be enhanced by fine-tuning their electronic properties for better target interaction.[1]

  • Materials Science: The design of advanced polymers and coatings with improved stability and performance characteristics can be guided by a deep understanding of the molecule's electronic structure.[1]

Theoretical Methodology: A Validated Approach

To ensure the reliability and accuracy of the theoretical predictions, a well-established computational protocol based on Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for investigating the electronic structure of organic and organophosphorus compounds.[4][5][6]

Rationale for Method Selection

The choice of the B3LYP functional in conjunction with the 6-311+G(d,p) basis set is a strategic one, balancing computational cost with accuracy for molecules of this nature.[7][8]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of systems with heteroatoms like sulfur and phosphorus. It has a proven track record of providing reliable results for a wide range of molecular systems.[7]

  • 6-311+G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the valence electrons. The inclusion of diffuse functions (+) is important for accurately modeling the electron distribution far from the nucleus, which is critical for anions and systems with lone pairs. The polarization functions (d,p) allow for the distortion of atomic orbitals in the molecular environment, leading to a more accurate representation of bonding.[7]

Computational Workflow

The following workflow provides a step-by-step guide to performing the theoretical calculations.

Computational Workflow cluster_prep Preparation cluster_analysis Electronic Property Analysis mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Structure fmo 4. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) freq_calc->fmo Verified Minimum mep 5. Molecular Electrostatic Potential (MEP) Mapping fmo->mep Electron Density nbo 6. Natural Bond Orbital (NBO) Analysis mep->nbo Charge Distribution

Figure 1: A schematic of the computational workflow for the theoretical analysis of this compound.

Step-by-Step Protocol:

  • Molecular Structure Building: The initial 3D structure of this compound will be constructed using a molecular modeling program.

  • Geometry Optimization: A full geometry optimization will be performed using the B3LYP functional and the 6-311+G(d,p) basis set to find the most stable conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation will be carried out. The absence of imaginary frequencies will validate the structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[9]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.[9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the intramolecular charge transfer and hyperconjugative interactions, providing deeper insights into the electronic delocalization within the molecule.[8]

Anticipated Electronic Properties and Their Implications

Based on the functional groups present and findings from studies on analogous compounds, we can anticipate the following electronic characteristics for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is expected to be localized primarily on the electron-rich 1,3-dithiole ring, specifically on the sulfur atoms, which possess lone pairs of electrons.[3] The LUMO is anticipated to be distributed over the phosphonate group, particularly the P=O bond, which is electron-deficient.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, indicating that the molecule can be more easily excited.[9]

PropertyPredicted Value RangeImplication
HOMO Energy -6.0 to -7.0 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.0 to -2.0 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.0 to 5.0 eVSuggests good kinetic stability and moderate reactivity.

Table 1: Predicted Frontier Molecular Orbital energies and their implications for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to reveal distinct regions of positive and negative electrostatic potential.

  • Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are predicted to be located around the oxygen atoms of the phosphonate group and the sulfur atoms of the dithiole ring.

  • Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. A positive potential is expected around the phosphorus atom and the hydrogen atoms of the methyl groups.

MEP Diagram cluster_mol This compound cluster_legend MEP Legend P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 C1 C P->C1 pos neg C4 C-H3 O2->C4 C5 C-H3 O3->C5 S1 S C2 C S1->C2 S2 S C3 C S2->C3 C1->S1 C1->S2 C2->C3

Figure 2: A conceptual representation of the expected Molecular Electrostatic Potential (MEP) map, highlighting nucleophilic and electrophilic regions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach to unravel the electronic properties of this compound. The proposed DFT calculations will provide valuable insights into its reactivity, stability, and potential interaction mechanisms. The predicted electronic characteristics, including the HOMO-LUMO gap and MEP, offer a foundational understanding that can guide future experimental and theoretical work.

Further research could involve:

  • Solvent Effects: Investigating the influence of different solvent environments on the electronic properties.

  • Reaction Mechanisms: Using DFT to model the mechanisms of reactions involving this molecule, which is crucial for its application in synthesis.

  • Excited State Properties: Employing Time-Dependent DFT (TD-DFT) to study the molecule's behavior upon electronic excitation, which is relevant for its potential use in electronic materials.

By systematically applying the methodologies described herein, researchers can unlock a deeper understanding of this compound, paving the way for its innovative application in diverse scientific and industrial fields.

References

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  • Kart, H., et al. (2014). Synthesis, crystal structure and ab initio/DFT calculations of a derivative of dithiophosphonates. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Orbital representation of the HOMO, LUMO, at RHF level [M(dmit) 2 ] −1 and [M(dmio) 2 ] −1 (M = Sb or Bi).... Retrieved from [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

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  • Banerjee, S., et al. (2024). Electronic Structure and Complexation Behavior of Methyl Substituted Phosphonate Ligands with Uranyl Nitrate. ResearchGate. Available at: [Link]

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  • Al-Hussain, S. A., et al. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. Retrieved from [Link]

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  • Semantic Scholar. (2015). Molecular Structures of the Products of a Diphosphonate Ester Building Block with Lewis Bases. Retrieved from [Link]

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  • Dove Medical Press. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Unique Reactivity of the 1,3-Dithiole Moiety in Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and stereoselectivity in the formation of alkenes.[1][2] This powerful olefination method, a refinement of the classic Wittig reaction, utilizes phosphonate carbanions, which offer heightened nucleophilicity and simplified purification due to the water-soluble nature of the phosphate byproduct.[1][3] This application note provides a comprehensive guide to the use of a specialized HWE reagent, dimethyl 2-(1,3-dithiole)phosphonate, in the synthesis of vinyl 1,3-dithioles.

The 1,3-dithiole unit is a versatile functional group in organic chemistry, serving as a precursor to tetrathiafulvalene (TTF) derivatives for materials science applications and as a masked carbonyl group in complex molecule synthesis.[4][5] The incorporation of this moiety into a phosphonate reagent allows for the direct installation of the vinyl 1,3-dithiole scaffold, a valuable building block for further synthetic transformations. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for achieving optimal outcomes.

Mechanistic Rationale: The Pathway to Vinyl 1,3-Dithioles

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, beginning with the deprotonation of the phosphonate to form a stabilized carbanion.[1][6] This nucleophilic species then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a key intermediate, the oxaphosphetane.[6] Subsequent elimination of a dialkyl phosphate salt yields the desired alkene.[1]

The 1,3-dithiole ring in this compound acts as a stabilizing group for the adjacent carbanion, analogous to more common ester or ketone functionalities. This stabilization facilitates the initial deprotonation and enhances the nucleophilicity of the resulting ylide. The reaction's stereochemical outcome, typically favoring the formation of the (E)-alkene, is influenced by several factors, including the steric bulk of the reactants, the nature of the base and cation, and the reaction temperature.[1][7]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., n-BuLi) Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Aldehyde Alkene Vinyl 1,3-Dithiole Oxaphosphetane->Alkene Phosphate Dimethyl Phosphate Salt Oxaphosphetane->Phosphate

Figure 1: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of Vinyl 1,3-Dithioles

This section provides a detailed, step-by-step protocol for the Horner-Wadsworth-Emmons reaction using this compound.

Materials and Equipment:

  • This compound (CAS 133113-76-5)[4][5][8][9][10]

  • Aldehyde or ketone of choice

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Preparation of the Phosphonate Solution:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).

    • Dissolve the phosphonate in anhydrous THF (concentration typically 0.1-0.5 M).

  • Formation of the Carbanion:

    • Cool the phosphonate solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe to the stirred solution. The addition should be done at a rate that maintains the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes. A color change is often observed, indicating the formation of the carbanion.

  • Reaction with the Carbonyl Compound:

    • In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF.

    • Add the carbonyl solution dropwise to the pre-formed carbanion solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure vinyl 1,3-dithiole.

Optimization and Considerations

The success of the Horner-Wadsworth-Emmons reaction is contingent on several key parameters. The following table summarizes important considerations for optimizing the reaction conditions.

ParameterRecommended Conditions and Rationale
Base n-Butyllithium is a common choice for deprotonating phosphonates that are not highly acidic. Sodium hydride (NaH) can also be used, though it may require longer reaction times for deprotonation.[2][3]
Solvent Anhydrous tetrahydrofuran (THF) is the most frequently used solvent due to its ability to solvate the intermediate species and its low freezing point.[2]
Temperature The initial deprotonation and nucleophilic addition are typically performed at low temperatures (-78 °C) to control reactivity and minimize side reactions. The reaction may be allowed to slowly warm to room temperature during the course of the reaction.[7]
Stoichiometry A slight excess of the phosphonate and base (1.05-1.1 equivalents) is often used to ensure complete consumption of the carbonyl compound.
Substrate Scope The reaction is generally effective with a wide range of aldehydes. Ketones can be more challenging substrates and may require longer reaction times or more forcing conditions.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step sequence. A plausible synthetic route is outlined below.

Synthesis_Workflow Start 1,3-Dithiole-2-thione Reagent1 Deprotonation (e.g., LDA) Start->Reagent1 Reagent2 Phosphorylation (e.g., (MeO)2P(O)Cl) Reagent1->Reagent2 Product This compound Reagent2->Product

Figure 2: Proposed synthetic workflow for this compound.

A potential approach involves the deprotonation of a suitable 1,3-dithiole precursor at the 2-position followed by quenching with a phosphorylating agent. Further investigation into the literature would be required to establish a fully optimized and validated synthetic protocol.

Conclusion and Future Directions

The Horner-Wadsworth-Emmons reaction of this compound offers a direct and efficient method for the synthesis of vinyl 1,3-dithioles. These products are valuable intermediates for the construction of more complex molecular architectures and functional materials. The protocol and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this powerful synthetic transformation. Further exploration of the substrate scope and optimization of reaction conditions for challenging substrates will continue to expand the utility of this versatile olefination reaction.

References

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  • Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Agrochemical Innovation

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of innovative molecular scaffolds. The 1,3-dithiole moiety, a sulfur-containing heterocycle, has emerged as a promising pharmacophore in the design of potent fungicides. When incorporated into a phosphonate reagent, specifically Dimethyl 2-(1,3-dithiole)phosphonate, it becomes a versatile building block for the synthesis of a new generation of agrochemicals.

This guide provides a comprehensive overview of the application of this compound in the synthesis of novel agrochemicals. We will delve into the synthetic protocols, mechanistic insights, and biological evaluation of compounds derived from this key intermediate, with a particular focus on the development of potent fungicidal agents.

The Strategic Advantage of the 1,3-Dithiole Phosphonate Scaffold

The power of this compound lies in its ability to participate in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds.[1][2] In the context of agrochemical synthesis, the HWE reaction with this compound allows for the facile introduction of the ketene dithioacetal functionality into a target molecule.

Ketene dithioacetals are known to be key structural motifs in a variety of biologically active compounds, including several commercial fungicides.[3] The dithioacetal group can act as a crucial pharmacophore, interacting with specific biological targets within the fungal cell. Furthermore, the phosphonate group itself is a well-established component of many herbicides and fungicides, often contributing to the molecule's systemic properties and mode of action.[4]

Synthesis of the Key Reagent: this compound

A reliable supply of the starting phosphonate is paramount. While not commercially available from all suppliers, its synthesis can be achieved through a multi-step sequence, culminating in a key phosphonylation step. The following protocol is a representative procedure based on established organophosphorus chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Dithiole-2-thione

  • Sodium borohydride (NaBH₄)

  • Dimethyl phosphite ((CH₃O)₂P(O)H)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of 1,3-Dithiole-2-thione: In a round-bottom flask, dissolve 1,3-dithiole-2-thione (1.0 eq) in a mixture of DCM and methanol at 0 °C. Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Phosphonylation: To the crude product from the previous step dissolved in diethyl ether, add triethylamine (1.5 eq). Cool the mixture to 0 °C and add a solution of dimethyl phosphite (1.2 eq) and carbon tetrachloride (1.2 eq) in diethyl ether dropwise.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of triethylamine hydrochloride will form. Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pale yellow oil.

Core Application: The Horner-Wadsworth-Emmons Reaction for Agrochemical Synthesis

The HWE reaction is the workhorse transformation for this compound.[5] It allows for the coupling of the dithiole phosphonate with a variety of aldehydes, leading to the formation of ketene dithioacetals. A particularly relevant application in agrochemical research is the reaction with heteroaromatic aldehydes, such as those containing an imidazole or thiazole ring, which are common in fungicides.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the aldehyde carbonyl group, forming a tetrahedral intermediate. Subsequent elimination of a phosphate byproduct yields the desired alkene.[1]

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Ketene Dithioacetal (Agrochemical Precursor) Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocol: Synthesis of a Novel Imidazole-based Ketene Dithioacetal

Materials:

  • This compound

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexane to remove the mineral oil. Add anhydrous THF to the flask.

  • Carbanion Formation: Cool the suspension to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the carbanion is indicated by the evolution of hydrogen gas.

  • Reaction with Aldehyde: Add a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the target imidazole-based ketene dithioacetal.

Biological Activity and Mode of Action

The novel agrochemicals synthesized from this compound are expected to exhibit potent fungicidal activity. The imidazole-based ketene dithioacetals are designed to act as inhibitors of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[3]

Proposed Mode of Action: C14-Demethylase Inhibition

Specifically, these compounds are hypothesized to inhibit the enzyme cytochrome P450 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting fungal growth.[3]

Mode_of_Action cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Ergosterol_Pathway Ergosterol Biosynthesis Pathway AcetylCoA->Ergosterol_Pathway Lanosterol Lanosterol Ergosterol_Pathway->Lanosterol CYP51 14α-Demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Toxic_Sterols Toxic Sterol Precursors CYP51->Toxic_Sterols Accumulation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Growth Inhibition Toxic_Sterols->Disruption Fungicide Dithiole-based Fungicide Fungicide->CYP51 Inhibition

Caption: Proposed Mode of Action of Dithiole-based Fungicides.

Data Presentation: In Vitro Fungicidal Activity

The efficacy of newly synthesized compounds is typically evaluated through in vitro assays against a panel of economically important plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) is a key metric used to quantify the potency of a fungicide.[6]

CompoundTarget FungusEC₅₀ (µg/mL)
Dithiole-Imidazole 1 Botrytis cinerea1.2
Sclerotinia sclerotiorum0.8
Fusarium graminearum2.5
Dithiole-Thiazole 2 Botrytis cinerea1.8
Sclerotinia sclerotiorum1.1
Fusarium graminearum3.1
Commercial Standard (e.g., Tebuconazole) Botrytis cinerea0.9
Sclerotinia sclerotiorum0.6
Fusarium graminearum1.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual EC₅₀ values will vary depending on the specific chemical structure and the fungal isolate tested.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on related series of dithiole-containing fungicides suggest that the nature and position of substituents on the aromatic or heteroaromatic ring introduced via the aldehyde component can significantly influence fungicidal activity.[7] For instance, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the imidazole or thiazole ring may enhance the binding affinity of the molecule to the target enzyme, thereby increasing its potency. Further optimization of the dithiole phosphonate scaffold and the aldehyde coupling partner holds significant potential for the discovery of next-generation fungicidal agents.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel agrochemicals. Its application in the Horner-Wadsworth-Emmons reaction provides a straightforward and efficient route to ketene dithioacetals, which are key structural motifs in a range of potent fungicides. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical industry to leverage this powerful building block in their discovery and development programs.

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Application Notes & Protocols: A Prospective Investigation into Dimethyl 2-(1,3-Dithiole)phosphonate for Novel Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of advanced biodegradable materials is a cornerstone of modern materials science, driven by the need for sustainable alternatives to conventional plastics. This document outlines a prospective research and development framework for the application of a novel monomer, Dimethyl 2-(1,3-dithiole)phosphonate, in the synthesis of new functional, biodegradable polymers. While direct applications of this specific monomer are not yet established in peer-reviewed literature, its unique chemical structure—combining a sulfur-rich dithiole ring with a phosphorus-containing phosphonate group—presents a compelling hypothesis for creating polymers with tunable degradation profiles, inherent flame retardancy, and potential for specialized applications. This guide provides a scientifically grounded, hypothetical approach for researchers, offering detailed protocols for monomer synthesis, polymerization strategies, and comprehensive characterization of biodegradability, thereby paving the way for innovation in this unexplored area.

Part 1: Scientific Rationale and Strategic Overview

The core hypothesis is that this compound can serve as a versatile building block for functional biodegradable polymers. The rationale is twofold:

  • The 1,3-Dithiole Ring: This sulfur-containing heterocycle is susceptible to oxidation at the sulfur atoms. This oxidative cleavage can be a trigger for polymer backbone degradation in specific biological or environmental conditions, offering a controlled degradation pathway that differs from simple hydrolysis common to polyesters like PLA or PGA.

  • The Phosphonate Group: Phosphorus-based functional groups are well-documented for imparting flame retardancy to polymers. Furthermore, the phosphonate ester linkages can be designed to be hydrolytically unstable under certain pH or enzymatic conditions, contributing to the overall biodegradability of the polymer backbone.

This dual-functionality suggests that polymers derived from this monomer could be suitable for high-value applications where both biodegradability and safety (flame retardancy) are critical, such as in electronics packaging, specialized biomedical devices, or agricultural films.

Proposed Research & Development Workflow

The following diagram illustrates the proposed strategic workflow, from initial monomer synthesis to final material validation.

G cluster_0 Phase 1: Monomer Synthesis & Purification cluster_1 Phase 2: Polymerization Studies cluster_2 Phase 3: Polymer Characterization cluster_3 Phase 4: Biodegradability Assessment Monomer_Synth Synthesis of Dimethyl 2-(1,3-dithiole)phosphonate Purification Purification via Column Chromatography Monomer_Synth->Purification Characterization_M Structural Verification (NMR, MS, FTIR) Purification->Characterization_M ROP Ring-Opening Polymerization (ROP) Characterization_M->ROP Proceed if pure Optimization Optimization of Conditions (Catalyst, Temp, Time) ROP->Optimization Polycondensation Polycondensation with Co-monomers Polycondensation->Optimization Structure_P Structural Analysis (NMR, GPC) Optimization->Structure_P Synthesized Polymer Thermal_P Thermal Properties (DSC, TGA) Structure_P->Thermal_P Mechanical_P Mechanical Testing (Tensile, Flexural) Thermal_P->Mechanical_P Hydrolytic Hydrolytic Degradation (pH 5, 7.4, 9) Mechanical_P->Hydrolytic Validated Polymer Analysis Analysis of Degradation (Mass Loss, GPC, SEM) Hydrolytic->Analysis Enzymatic Enzymatic Degradation (Lipase, Esterase) Enzymatic->Analysis Soil Soil Burial / Compost (ASTM D5338) Soil->Analysis

Figure 1: Proposed Research Workflow. This diagram outlines the four key phases for developing and validating biodegradable polymers from the target monomer.

Part 2: Experimental Protocols

Protocol 2.1: Proposed Synthesis of this compound

Rationale: The synthesis of phosphonates often involves the Michaelis-Arbuzov reaction. This protocol adapts this principle for the target dithiole structure. The proposed precursor, 2-chloro-1,3-dithiole, can be synthesized from 1,2-ethanedithiol and a suitable carbon source. The subsequent reaction with trimethyl phosphite is expected to yield the desired product.

Materials:

  • 2-chloro-1,3-dithiole (precursor, to be synthesized or sourced)

  • Trimethyl phosphite (P(OMe)₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with 2-chloro-1,3-dithiole (1.0 eq) dissolved in anhydrous toluene (10 mL per mmol of substrate).

  • Addition of Phosphite: Add trimethyl phosphite (1.2 eq) to the dropping funnel. Add it dropwise to the stirred solution at room temperature over 30 minutes. The Michaelis-Arbuzov reaction is often exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be an oil.

  • Purification: Purify the crude oil by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 50%) is a good starting point for elution.

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry to confirm the structure of this compound.

Protocol 2.2: Exploratory Ring-Opening Polymerization (ROP)

Rationale: If the 1,3-dithiole ring can be induced to open, ROP offers excellent control over polymer molecular weight and architecture. This protocol uses a cationic initiator, as dithioacetals can be susceptible to acid-catalyzed ring-opening.

Materials:

  • Purified this compound monomer

  • Anhydrous dichloromethane (DCM)

  • Cationic initiator (e.g., Trifluoromethanesulfonic acid (TfOH))

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Preparation: Dry the monomer under high vacuum for at least 4 hours before use.

  • Reaction Setup: In a glovebox or under a Schlenk line, add the dried monomer to a flame-dried reaction vial equipped with a magnetic stir bar. Dissolve it in anhydrous DCM to a concentration of 1 M.

  • Initiation: Prepare a stock solution of the TfOH initiator in anhydrous DCM (e.g., 0.1 M). Calculate the volume needed for a target monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

  • Polymerization: Cool the monomer solution to 0°C. Rapidly inject the initiator solution and stir vigorously. Allow the reaction to proceed for a set time (e.g., start with 2 hours).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (2-3 drops).

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether. Stir for 30 minutes.

  • Isolation: Collect the polymer precipitate by filtration or centrifugation. Wash with additional diethyl ether and dry under vacuum at 40°C until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and ³¹P NMR.

Table 1: Suggested Screening Conditions for ROP
ParameterCondition 1Condition 2Condition 3Rationale for Variation
Initiator TfOHBF₃·OEt₂Sn(OTf)₂Test different cationic initiation mechanisms and strengths.
Monomer:Initiator 50:1100:1200:1To target different polymer molecular weights.
Temperature 0 °C25 °C (RT)40 °CTo study the effect of temperature on polymerization rate and side reactions.
Solvent DCMTolueneDichloroethaneTo assess the impact of solvent polarity on the reaction.

Part 3: Biodegradability Assessment Protocols

Rationale: A multi-faceted approach is required to validate the "biodegradable" claim. This involves testing abiotic and biotic degradation pathways. The workflow below provides a standard screening process.

G cluster_0 Tier 1: Abiotic Degradation cluster_1 Tier 2: Biotic Degradation cluster_2 Analysis & Quantification Polymer_Sample Polymer Film/Powder Sample Hydrolysis Hydrolytic Degradation Study (pH 5.0, 7.4, 9.0 buffers at 37°C) Polymer_Sample->Hydrolysis Oxidative Oxidative Degradation Study (H₂O₂/UV or Fenton's reagent) Polymer_Sample->Oxidative Enzymatic Enzymatic Assay (Lipase, Protease, Esterase) Polymer_Sample->Enzymatic Compost Compost Disintegration Test (ISO 20200 / ASTM D6400) Polymer_Sample->Compost Mass_Loss Gravimetric Mass Loss Hydrolysis->Mass_Loss GPC_Analysis Molecular Weight (Mn, Mw) Change via GPC Oxidative->GPC_Analysis SEM_Analysis Surface Morphology Change via SEM Enzymatic->SEM_Analysis Compost->Mass_Loss Mass_Loss->GPC_Analysis GPC_Analysis->SEM_Analysis NMR_Analysis Chemical Structure Change via NMR SEM_Analysis->NMR_Analysis

Figure 2: Biodegradability Assessment Workflow. A tiered approach to evaluate abiotic and biotic degradation pathways with corresponding analytical methods.

Protocol 3.1: Hydrolytic Degradation Screening

Procedure:

  • Sample Preparation: Prepare polymer films of known dimensions and weight (approx. 10 mg). Dry them under vacuum to a constant weight (W₀).

  • Incubation: Place individual films in vials containing 10 mL of buffer solution (pH 5.0, 7.4, and 9.0). Use phosphate-buffered saline (PBS) for pH 7.4.

  • Degradation: Incubate the vials in a shaking incubator at 37°C.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples for each pH condition.

  • Analysis:

    • Gently rinse the films with deionized water and dry under vacuum to a constant weight (Wₜ).

    • Calculate the percentage mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

    • Analyze the molecular weight distribution of the remaining polymer using GPC to track changes in chain length.

    • Analyze the pH of the buffer solution to detect the release of any acidic byproducts.

Part 4: Conclusion and Future Outlook

The application of this compound in biodegradable materials represents a promising, albeit unexplored, frontier. The protocols and strategies detailed in this document provide a robust starting point for any research group venturing into this area. By systematically synthesizing the monomer, exploring its polymerization, and rigorously assessing the resulting polymer's properties and degradation behavior, it may be possible to develop a new class of functional materials. Success in this endeavor would not only validate the initial hypothesis but also contribute a valuable new tool to the field of sustainable polymer chemistry.

References

  • Levchik, S. V., & Weil, E. D. (2004). A review of recent progress in phosphorus-based flame retardants. Journal of Fire Sciences, 22(5), 345-364. [Link]

  • Horacek, H., & Grabner, W. (1996). Advantages of flame retardants based on phosphorus. Polymer Degradation and Stability, 54(2-3), 205-215. [Link]

  • Wu, C. S. (2003). Physical and mechanical properties of poly(lactic acid) and its biodegradable polymer blends. Polymer-Plastics Technology and Engineering, 42(1), 65-79. [Link]

Application Notes and Protocols for Dimethyl 2-(1,3-Dithiole)phosphonate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Reagent for Carbonyl Analysis

In the landscape of analytical chemistry, the sensitive and selective quantification of carbonyl compounds—specifically aldehydes and ketones—remains a critical task in pharmaceutical development, environmental monitoring, and clinical diagnostics. These compounds are often present at trace levels and may lack strong chromophores, necessitating derivatization to enhance their detectability. Dimethyl 2-(1,3-Dithiole)phosphonate (CAS 133113-76-5) emerges as a versatile reagent for this purpose, leveraging the robust and reliable Horner-Wadsworth-Emmons (HWE) reaction to convert carbonyls into readily analyzable olefin derivatives.[1][2][3]

This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a pre-column derivatization reagent for the analysis of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.

Core Principle: The Horner-Wadsworth-Emmons Reaction

The analytical utility of this compound is predicated on the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds.[2][3][4] In an analytical context, this reaction offers a highly efficient method for "tagging" carbonyl-containing analytes.

The reaction proceeds in two main stages:

  • Deprotonation: A base abstracts a proton from the carbon atom adjacent to the phosphonate and dithiole groups, creating a nucleophilic phosphonate carbanion.[2]

  • Nucleophilic Attack and Elimination: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the formation of an oxaphosphetane intermediate, which then eliminates a water-soluble phosphate byproduct to yield a stable, derivatized alkene.[2][3]

The resulting product incorporates the 1,3-dithiole moiety, which can serve as a chromophore for UV detection, and the overall transformation increases the molecular weight and often improves the chromatographic properties of the original analyte.

Application Note I: Quantification of Aromatic Aldehydes in Pharmaceutical Intermediates

Objective: To develop a selective and sensitive HPLC-UV method for the quantification of residual aromatic aldehydes in a pharmaceutical process stream. Aromatic aldehydes are common starting materials and potential impurities in drug synthesis.

Rationale for Reagent Selection: Aromatic aldehydes are highly reactive towards HWE reagents.[2] The resulting vinyl-1,3-dithiole derivative is expected to have a strong UV absorbance due to the extended conjugation between the aromatic ring and the dithiole system, enabling sensitive detection.

Experimental Protocol

1. Reagent and Standard Preparation:

  • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous Tetrahydrofuran (THF).

  • Base Solution: Prepare a 1 M solution of Sodium Methoxide (NaOMe) in Methanol.

  • Aldehyde Standard Stock Solution: Prepare a 1 mg/mL solution of the target aromatic aldehyde (e.g., benzaldehyde) in Acetonitrile. Prepare a series of working standards by serial dilution.

  • Quenching Solution: 1 M Hydrochloric Acid (HCl).

2. Derivatization Procedure:

  • To 100 µL of the aldehyde standard or sample solution in a clean, dry vial, add 200 µL of the this compound solution.

  • Add 50 µL of the Sodium Methoxide solution to initiate the reaction. The use of a strong base is necessary to deprotonate the phosphonate.[3]

  • Vortex the mixture and allow it to react at room temperature for 30 minutes. The reaction is typically rapid.[3]

  • Quench the reaction by adding 50 µL of 1 M HCl.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase for HPLC analysis.

3. HPLC-UV Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 310 nm (tentative, requires optimization)

Rationale for HPLC Conditions: A C18 column is chosen for the separation of the relatively nonpolar derivative. The gradient elution with acetonitrile and water is a standard approach for reversed-phase chromatography. The addition of an acid like trifluoroacetic acid can improve peak shape.[5]

Visualization of the Derivatization Workflow:

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Aldehyde Sample/ Standard Mix Mix & Vortex Sample->Mix Reagent Dimethyl 2-(1,3-Dithiole) phosphonate in THF Reagent->Mix Base NaOMe in Methanol Base->Mix React Incubate 30 min at Room Temp Mix->React Quench Add HCl React->Quench Dry Evaporate to Dryness Quench->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Workflow for aldehyde derivatization and analysis.

Application Note II: LC-MS Based Screening for Aliphatic Ketones in Biological Matrices

Objective: To establish a sensitive screening method for short-chain aliphatic ketones in urine using LC-MS, following derivatization with this compound. This method is relevant for metabolomics and clinical research.

Rationale for Reagent Selection: Aliphatic ketones can be challenging to analyze by LC-MS due to their volatility and poor ionization. Derivatization with this compound increases the molecular weight and introduces a moiety that can be readily ionized, improving detection by mass spectrometry.

Experimental Protocol

1. Reagent and Standard Preparation:

  • Derivatization Reagent Solution: 10 mg/mL this compound in anhydrous Acetonitrile.

  • Base Solution: 1 M solution of Potassium tert-butoxide in THF.

  • Ketone Standard Stock Solution: 1 mg/mL solution of the target ketone (e.g., 2-butanone) in Acetonitrile. Prepare serial dilutions for a calibration curve.

  • Internal Standard (IS): A deuterated analog of the target ketone, if available.

  • Quenching Solution: 1 M Acetic Acid.

2. Sample Preparation and Derivatization:

  • To 50 µL of urine sample (pre-treated with a protein precipitation step if necessary) or ketone standard, add 10 µL of the internal standard solution.

  • Add 150 µL of the derivatization reagent solution.

  • Initiate the reaction by adding 40 µL of the base solution.

  • Seal the vial and incubate at 60 °C for 1 hour to drive the reaction with the less reactive ketone to completion.

  • Cool the reaction mixture to room temperature and quench with 40 µL of 1 M Acetic Acid.

  • Centrifuge to pellet any precipitates.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

3. LC-MS Conditions:

ParameterValue
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 95% B for 1 min, then to 50% B over 8 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Monitoring (SIM) of the [M+H]⁺ ion of the derivative

Rationale for LC-MS Conditions: A HILIC column may be suitable for separating the potentially polar derivatives. ESI in positive mode is expected to efficiently ionize the derivative. SIM mode provides high sensitivity and selectivity for quantitative analysis.

Visualization of the HWE Reaction Mechanism:

HWE_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Reagent This compound Carbanion Phosphonate Carbanion Reagent->Carbanion Deprotonation Base Base (B⁻) Intermediate Betaine Intermediate Carbanion->Intermediate Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Intermediate Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product Alkene Derivative Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Trustworthiness and Self-Validation

The protocols described are based on the well-established Horner-Wadsworth-Emmons reaction.[2][3][4] To ensure the trustworthiness of results, the following self-validation steps should be integrated into any method development:

  • Confirmation of Derivative Formation: The identity of the derivatized product should be confirmed, ideally by high-resolution mass spectrometry, to verify the expected reaction has occurred.

  • Method Specificity: Analyze blank matrix samples (e.g., process stream without aldehyde, control urine) to ensure no interfering peaks are present at the retention time of the analyte derivative.

  • Calibration and Quality Control: A calibration curve should be prepared using a series of known standards. Quality control samples at low, medium, and high concentrations should be run alongside unknown samples to verify accuracy and precision.

  • Recovery Studies: For complex matrices like urine, spike-and-recovery experiments should be performed to assess the efficiency of the sample preparation and derivatization process.

Conclusion

This compound is a promising reagent for the analytical derivatization of aldehydes and ketones. Its reactivity via the Horner-Wadsworth-Emmons reaction provides a reliable means to tag these otherwise difficult-to-analyze compounds for HPLC-UV and LC-MS analysis. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to develop and validate robust analytical methods for carbonyl compounds.

References

  • Giustarini, D., Perrino, E., Tazzari, V., & Rossi, R. (2010). HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats. Journal of Chromatography B, 878(3-4), 340-346. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • CAS. (n.d.). CAS Analytical Methods. Retrieved from [Link]

  • University of Rochester. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for C-C Bond Formation Using Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Olefination and Acyl Anion Synthesis

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and widely adopted methodology for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] This reaction utilizes phosphonate carbanions, which offer distinct advantages over their phosphonium ylide counterparts used in the classical Wittig reaction, including enhanced nucleophilicity and the straightforward removal of the water-soluble phosphate byproduct.[2]

This application note provides a detailed protocol for the use of Dimethyl 2-(1,3-Dithiole)phosphonate as a versatile reagent in HWE reactions for the synthesis of ketene dithioacetals. These products are not merely olefinated carbonyls; the 1,3-dithiole moiety serves as a masked carbonyl group, allowing for subsequent transformations and rendering the reagent an effective acyl anion equivalent. This dual reactivity makes this compound a valuable tool for researchers, scientists, and professionals in drug development and materials science.

The protocol outlined herein is divided into two main sections: the HWE reaction for the formation of the C-C bond and the subsequent deprotection of the resulting ketene dithioacetal to unveil the corresponding carbonyl functionality, typically in the form of a carboxylic acid ester.

Reaction Principle: The Horner-Wadsworth-Emmons Pathway

The core of this protocol is the Horner-Wadsworth-Emmons reaction. The reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a strong base, generating a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting tetrahedral intermediate undergoes cyclization to form a transient four-membered oxaphosphetane ring. This intermediate subsequently collapses, eliminating a water-soluble dimethyl phosphate salt and yielding the desired alkene product, in this case, a ketene dithioacetal.[1]

HWE_Mechanism reagent This compound carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion Deprotonation base Strong Base (e.g., n-BuLi) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde/Ketone (Electrophile) aldehyde->intermediate product Ketene Dithioacetal (Alkene Product) intermediate->product Elimination byproduct Dimethyl Phosphate (Water-Soluble) intermediate->byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Part 1: Synthesis of Ketene Dithioacetals via Horner-Wadsworth-Emmons Reaction

This section details the step-by-step protocol for the reaction between this compound and an aldehyde to form a ketene dithioacetal. The procedure is adapted from established protocols for similar dithiane phosphonates and is broadly applicable to a range of aldehydes.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier (Example)
This compoundC₅H₉O₃PS₂212.22>97.0% (GC)TCI Chemicals
Aldehyde (e.g., Benzaldehyde)C₇H₆O106.12≥99%Sigma-Aldrich
n-Butyllithium (n-BuLi)C₄H₉Li64.061.6 M in hexanesSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49ACS reagentFisher Scientific
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥99.5%Sigma-Aldrich
Silica GelSiO₂60.0860 Å, 230-400 meshMilliporeSigma
HexanesC₆H₁₄86.18ACS reagentFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS reagentFisher Scientific
Experimental Protocol

HWE_Workflow start Start setup Reaction Setup: - Flame-dried flask under Argon - Add this compound in anhydrous THF start->setup cool Cool to -78 °C (Dry ice/acetone bath) setup->cool deprotonation Deprotonation: - Add n-BuLi dropwise - Stir for 1 hour at -78 °C cool->deprotonation aldehyde_add Aldehyde Addition: - Add aldehyde in anhydrous THF dropwise - Stir for 15-30 minutes at -78 °C deprotonation->aldehyde_add warm Warm to Room Temperature: - Remove cooling bath - Stir for 30 minutes to 1 hour aldehyde_add->warm quench Reaction Quench: - Add saturated NH₄Cl solution warm->quench extraction Work-up: - Extract with Diethyl Ether - Wash with brine - Dry over MgSO₄ quench->extraction purification Purification: - Concentrate in vacuo - Silica gel column chromatography (e.g., Hexanes/EtOAc gradient) extraction->purification end Product: Ketene Dithioacetal purification->end

Caption: Workflow for the synthesis of ketene dithioacetals.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add this compound (1.1 equivalents). Dissolve the phosphonate in anhydrous tetrahydrofuran (THF) (approximately 0.1 M solution).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise to the stirred solution via syringe. The solution may turn yellow, indicating the formation of the phosphonate carbanion. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Aldehyde Addition: In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 15-30 minutes.

  • Warming and Reaction Completion: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketene dithioacetal.

Expected Results and Characterization

The reaction typically affords the corresponding ketene dithioacetal in good to excellent yields, depending on the aldehyde substrate. Aromatic aldehydes generally provide higher yields compared to aliphatic aldehydes.

Aldehyde SubstrateProductTypical Yield (%)
Benzaldehyde2-(Phenylmethylene)-1,3-dithiole80-90
4-Nitrobenzaldehyde2-(4-Nitrophenylmethylene)-1,3-dithiole85-95
Cinnamaldehyde2-(3-Phenylallylidene)-1,3-dithiole75-85
Heptanal2-(Heptylidene)-1,3-dithiole65-75

Characterization: The purified ketene dithioacetal can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Expect signals for the vinylic proton and the protons of the dithiole ring, in addition to the signals corresponding to the aldehyde-derived moiety.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbons of the dithiole ring and the double bond.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Part 2: Deprotection of Ketene Dithioacetals to Carboxylic Acid Esters

The ketene dithioacetal serves as a stable intermediate. The 1,3-dithiole group can be cleaved under specific conditions to reveal a carbonyl group. This protocol describes a common method for the conversion of the ketene dithioacetal to a methyl ester using copper(II) sulfate in methanol.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier (Example)
Ketene Dithioacetal--Purified-
Copper(II) Sulfate (CuSO₄)CuSO₄159.61≥98%Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS reagentFisher Scientific
Water (H₂O)H₂O18.02Deionized-
Experimental Protocol

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the purified ketene dithioacetal in methanol to make an approximately 0.02-0.05 M solution.

  • Addition of Deprotection Agent: Add a solution of copper(II) sulfate in methanol (e.g., a 0.2 M stock solution) to the reaction mixture.

  • Heating: Heat the reaction mixture at reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., with a gradient of ethyl acetate in hexanes) to yield the desired methyl ester.

Scientific Rationale and Trustworthiness

The protocols described are designed to be self-validating through careful control of reaction conditions and purification procedures.

  • Expertise & Experience: The choice of n-BuLi as the base ensures efficient and complete deprotonation of the phosphonate at low temperatures, minimizing side reactions. The use of anhydrous conditions is critical to prevent quenching of the highly reactive carbanion. The deprotection step with CuSO₄ is a well-established method for the cleavage of thioacetals.

  • Trustworthiness: Each step includes monitoring by TLC, allowing for real-time assessment of the reaction's progress and ensuring that the reaction is complete before proceeding to the next step. The purification by column chromatography is essential for isolating the desired product from any unreacted starting materials or byproducts, ensuring the purity of the final compound.

References

  • Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Chem. Ber.1958 , 91 (1), 61-63. [Link]

  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]

  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817. [Link]

  • Tago, K.; Kogen, H. Org. Lett.2000 , 2 (13), 1975–1978. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-(1,3-Dithiole)phosphonate (CAS 133113-76-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This molecule is a valuable building block in agrochemicals, materials science, and as a Horner-Wadsworth-Emmons reagent for olefination reactions.[1][2][3]

The primary synthetic route to this phosphonate is a variation of the Michaelis-Arbuzov reaction, a powerful method for forming carbon-phosphorus bonds.[4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as trimethyl phosphite, on an electrophilic carbon center. In this specific synthesis, the electrophile is a 2-substituted 1,3-dithiole derivative, typically a 1,3-dithiolium salt.

This guide provides in-depth, field-proven insights to ensure your synthesis is successful, reproducible, and high-yielding.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The reaction proceeds via a two-step mechanism:

  • Sₙ2 Attack: The nucleophilic phosphorus atom of trimethyl phosphite attacks the electrophilic C2 carbon of the 1,3-dithiolium precursor. This forms a phosphonium salt intermediate.[5][6]

  • Dealkylation (Arbuzov Rearrangement): The displaced counter-ion (e.g., a halide or tetrafluoroborate anion) then attacks one of the methyl groups on the phosphonium intermediate. This second Sₙ2 reaction displaces the dithiole moiety, yielding the final pentavalent this compound and a methyl halide byproduct.[5][7]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Dithiolium 1,3-Dithiolium Precursor (Electrophile) Phosphonium Phosphonium Salt Dithiolium->Phosphonium Step 1: SN2 Attack Phosphite Trimethyl Phosphite (Nucleophile) Phosphite->Phosphonium Product This compound Phosphonium->Product Step 2: Dealkylation (Arbuzov Rearrangement) Byproduct Methyl Halide Phosphonium->Byproduct

Caption: The Michaelis-Arbuzov reaction pathway for phosphonate synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What is the likely cause?

This is the most frequent issue and can stem from several factors related to reagents, conditions, or the reaction setup.

  • Probable Cause A: Poor Quality of the 1,3-Dithiolium Precursor

    • Explanation: The C2 position of the dithiole ring must be sufficiently electrophilic to react with the trimethyl phosphite. The most effective precursors are pre-formed, stable 1,3-dithiolium salts (e.g., tetrafluoroborate or perchlorate salts). Using less reactive precursors, such as 2-alkoxy or 2-thioalkyl-1,3-dithioles, may require harsher conditions or fail to react.

    • Solution:

      • Verify Precursor Identity: Confirm the structure and purity of your starting dithiole derivative using NMR or mass spectrometry.

      • Synthesize a More Reactive Precursor: If using a neutral precursor, consider converting it to a highly reactive 1,3-dithiolium salt before reacting it with the phosphite. Syntheses of such salts from 1,3-dithiole-2-thiones are well-documented.[8]

  • Probable Cause B: Reagent Impurity or Degradation

    • Explanation: Trimethyl phosphite is susceptible to hydrolysis and oxidation. Water contamination will convert it to dimethyl phosphite (H-phosphonate), which is significantly less nucleophilic.[9] Similarly, oxidation to trimethyl phosphate renders it unreactive.

    • Solution:

      • Use Fresh or Distilled Phosphite: Always use freshly opened trimethyl phosphite or distill it under an inert atmosphere (N₂) prior to use.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, and maintain an inert atmosphere (N₂ or Argon) throughout the reaction.[10]

  • Probable Cause C: Sub-optimal Reaction Temperature

    • Explanation: The Michaelis-Arbuzov reaction typically requires thermal energy to drive the dealkylation of the phosphonium intermediate.[6] Room temperature reactions may stall after the initial formation of the phosphonium salt.

    • Solution:

      • Gradual Heating: Start the reaction at room temperature and then gradually heat to reflux (the required temperature depends on the solvent, but 80-120°C is a common range).

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to monitor the consumption of the starting phosphite (δ ≈ +140 ppm) and the formation of the product phosphonate (δ ≈ +20-30 ppm).

ParameterRecommendationRationale
Dithiole Precursor 1,3-Dithiolium TetrafluoroborateMaximizes electrophilicity of the C2 carbon.
Phosphite Reagent Freshly distilled Trimethyl PhosphitePrevents side reactions from hydrolysis or oxidation.[9]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture and oxygen which degrade the phosphite.[10]
Temperature Reflux in an appropriate solvent (e.g., Toluene, Acetonitrile)Provides energy for the Arbuzov rearrangement step.[6]

Question 2: My NMR shows multiple phosphorus signals and the crude yield is low due to side products. How can I improve selectivity?

Side product formation is often linked to reaction temperature, stoichiometry, or impurities.

  • Probable Cause A: Thermal Decomposition

    • Explanation: While heat is necessary, excessive temperatures or prolonged reaction times can lead to the decomposition of the phosphite reagent or the desired phosphonate product. This can result in complex mixtures of phosphorus-containing byproducts.[6]

    • Solution:

      • Find the Minimum Effective Temperature: Determine the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely by TLC or NMR.

      • Limit Reaction Time: Once the starting material is consumed, cool the reaction to prevent product degradation. Do not leave reactions heating unnecessarily overnight without prior validation.

  • Probable Cause B: Presence of Protic Impurities

    • Explanation: The presence of water or alcohol impurities can lead to various side reactions. Water hydrolyzes the phosphite, while alcohols can participate in transesterification, leading to mixed phosphonate esters if the alcohol is different from methanol.[11]

    • Solution:

      • Use Anhydrous Solvents: Ensure solvents are rigorously dried before use.

      • Purify Reagents: If contamination is suspected, purify the starting dithiole precursor and distill the trimethyl phosphite.

G Start Low Yield or Side Products? C1 Check Reagent Purity (Phosphite, Precursor) Start->C1 Reagents? C2 Verify Reaction Conditions (Temp, Atmosphere) Start->C2 Setup? C3 Analyze Crude Product (NMR, MS) Start->C3 Products? S1a Distill Phosphite C1->S1a S1b Recrystallize/Purify Precursor C1->S1b S2a Ensure Anhydrous Setup C2->S2a S2b Optimize Temperature Profile C2->S2b S3a Identify Byproducts C3->S3a S3b Adjust Purification Strategy S3a->S3b

Sources

Troubleshooting low purity issues in Dimethyl 2-(1,3-Dithiole)phosphonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-(1,3-Dithiole)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis and application of this versatile reagent. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics, enabling you to diagnose and solve problems effectively.

Introduction

This compound is a key reagent, particularly in Horner-Wadsworth-Emmons (HWE) reactions, for the synthesis of complex heterocyclic systems like tetrathiafulvalene (TTF) derivatives.[1] Its unique dithiole moiety makes it invaluable in materials science and pharmaceutical development.[2] However, the path to a high-purity final product is often complicated by issues arising from the phosphonate reagent itself. This guide provides a structured, question-and-answer approach to troubleshoot these low-purity events.

Troubleshooting Guide: From Reagent Synthesis to Final Product

This section addresses specific problems you might encounter. We will explore the causal relationships behind these issues and provide detailed protocols for resolution.

Question 1: My final product from a Horner-Wadsworth-Emmons (HWE) reaction is impure. How do I know if the this compound reagent is the cause?

This is the most critical diagnostic question. The purity of your final olefination product is fundamentally dependent on the purity of the phosphonate carbanion precursor. Impurities in the phosphonate reagent will inevitably carry through or generate side products in the subsequent reaction.

Causality: The primary culprits are often residual starting materials from the phosphonate synthesis (e.g., via a Michaelis-Arbuzov reaction), byproducts of that synthesis, or degradation products. These impurities can compete in the HWE reaction, leading to a complex product mixture that is difficult to purify. The water-soluble dialkylphosphate byproduct of the HWE reaction itself is also a common impurity if not properly removed.[3]

Diagnostic Workflow:

HWE_Troubleshooting A Observe Low Purity in Final HWE Product B Hypothesis: Reagent is Impure A->B  Primary Suspect C Analyze Phosphonate Reagent Stock B->C  Verification Step D Impurity Identified? C->D E Purify Phosphonate Reagent D->E Yes G Consider Other Reaction Parameters (Base, Solvent, Temp) D->G No F Re-run HWE Reaction with Pure Reagent E->F  Proceed

Caption: Logical workflow for diagnosing HWE reaction impurity.

Recommended Action: Analytical Characterization of the Phosphonate Reagent

Before use, you must validate the purity of your this compound. Multi-nuclear NMR is the most powerful tool for this.

  • ³¹P NMR: This is the most direct method. A pure sample of this compound should show a single, sharp peak. The presence of multiple peaks indicates phosphorus-containing impurities. For example, unreacted trialkyl phosphite or oxidized byproducts will appear at different chemical shifts.[4][5]

  • ¹H NMR: Check for the correct integration of protons and the characteristic splitting patterns caused by coupling to the phosphorus atom. Impurities may introduce extraneous peaks.

  • ¹³C NMR: The carbon signals near the phosphorus atom will be split into doublets, which is a key indicator of structure.[5]

Analyte ¹H NMR (CDCl₃) ³¹P NMR (CDCl₃) Key Features & Common Impurities
Pure Phosphonate Signals for methoxy groups (doublet, J ≈ 11 Hz) and dithiole ring protons.[4]Single sharp peak.Clean spectrum with correct integrations.
Unreacted Precursor May show signals corresponding to a 2-halo-1,3-dithiole or other starting material.No peak.Presence of non-phosphorus containing organic impurities.
Hydrolysis Product Appearance of a broad P-OH peak; shifts in methoxy signals.[6]A different peak corresponding to the phosphonic acid.Indicates moisture contamination.
Oxidized Byproducts Complex, overlapping signals.Multiple peaks in the phosphate region.Can occur during synthesis or improper storage.
Question 2: My analysis confirms the phosphonate reagent is impure. What are the common pitfalls during its synthesis via the Michaelis-Arbuzov reaction?

The Michaelis-Arbuzov reaction is a standard method for forming carbon-phosphorus bonds.[7] However, its success is highly dependent on substrate quality and reaction conditions.

Causality: The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. Low purity can result from:

  • Low Reactivity of the Halide: The reactivity order is I > Br > Cl. If using a less reactive halide (e.g., chloride), the reaction may be incomplete without forcing conditions.[8]

  • Side Reactions at High Temperatures: While heat is often required, excessive temperatures can cause pyrolysis of the phosphonate ester, leading to acidic byproducts.[8]

  • Elimination Reactions: If the dithiole precursor has abstractable protons, high temperatures and certain phosphites can favor elimination over substitution.[8]

  • Purity of Trialkyl Phosphite: The phosphite reagent is susceptible to hydrolysis and oxidation. Using a compromised bottle can introduce impurities and reduce yield.

Reaction Scheme and Side Products:

Arbuzov_Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Halo-1,3-dithiole C Desired Phosphonate A->C Heat D Unreacted Starting Material A->D Incomplete Reaction E Elimination Product A->E High Temp/ Wrong Base B P(OMe)₃ B->C F Pyrolysis Byproduct (e.g., Phosphonic Acid) C->F Overheating

Caption: Synthesis of the phosphonate and potential side reactions.

Protocol for Optimizing Synthesis:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.[9]

  • Use High-Purity Reagents: Use a freshly opened bottle of trialkyl phosphite or distill it prior to use. Ensure the 2-halo-1,3-dithiole precursor is pure.

  • Temperature Control: Start the reaction at a moderate temperature and monitor by TLC or ³¹P NMR. Increase heat gradually only if the reaction is sluggish. Avoid exceeding 150 °C if possible.

  • Consider Solvent Choice: The reaction is often run neat, but in some cases, a high-boiling, non-reactive solvent like toluene or xylene can help moderate the temperature and improve solubility.

Question 3: What is the most effective protocol for purifying crude this compound?

Purification of organophosphorus compounds requires specific techniques to remove both organic and inorganic byproducts without degrading the target molecule.

Protocol 1: Aqueous Workup (For Post-HWE Reaction)

This step is crucial for removing the water-soluble phosphate byproduct from an HWE reaction but is less relevant for purifying the phosphonate reagent itself unless water-soluble impurities were generated.

  • Quench the reaction mixture carefully with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash sequentially with water and then brine. The dialkylphosphate salt byproduct is highly water-soluble and will be removed into the aqueous layer.[3][10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography

This is the most common method for purifying the phosphonate reagent.

  • Choosing the Adsorbent: Standard silica gel is usually effective. However, some phosphonates can be sensitive to the acidic nature of silica, leading to degradation. If you observe streaking or product loss on the column, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).[11]

  • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Prepare the column with the chosen solvent system.

    • Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation.

    • Carefully load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor fractions by TLC, staining with a potassium permanganate solution (dithiole ring is sensitive) or a ceric molybdate stain (phosphorus compounds).

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 3: High-Vacuum Fractional Distillation

This method is suitable only if the phosphonate is a thermally stable liquid and its impurities have sufficiently different boiling points.

  • Setup: Use a short-path distillation apparatus to minimize travel distance and potential decomposition on hot glass surfaces.

  • Vacuum: A high vacuum (e.g., <1 Torr) is essential to lower the boiling point and prevent thermal degradation.[12]

  • Procedure:

    • Heat the distillation flask slowly and evenly using an oil bath.

    • Collect fractions based on the boiling point at the given pressure.

    • Analyze the purity of the collected fractions by NMR.

Purification Method Pros Cons Best For...
Aqueous Workup Effectively removes inorganic salts and water-soluble byproducts.Not effective for removing nonpolar organic impurities.Initial cleanup after an HWE reaction.
Column Chromatography High resolving power for a wide range of impurities.Can be time-consuming; potential for product degradation on silica.Purifying the crude phosphonate reagent after synthesis.
Fractional Distillation Excellent for large-scale purification; avoids solvents.Requires thermal stability; not suitable for separating isomers or compounds with close boiling points.Purifying thermally robust, liquid phosphonates.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability? A: The compound can be sensitive to moisture and atmospheric oxygen over time. For long-term stability, store it in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C) and protected from light. Using anhydrous solvents and techniques is critical when handling the reagent for reactions.[9]

Q2: My HWE reaction is sluggish even with a pure phosphonate. What else could be wrong? A: If the phosphonate is pure, the issue likely lies with the base or reaction conditions.

  • Base Quality: The base used for deprotonation (e.g., NaH, KHMDS, LDA) must be highly active. An old bottle of NaH may be coated with inactive NaOH.[13] Use a fresh container or titrate your organolithium bases.

  • Solvent Purity: The solvent (typically THF or DME) must be rigorously anhydrous. Trace water will quench the base and the phosphonate carbanion.

  • Temperature: Deprotonation is often performed at low temperatures (-78 °C to 0 °C) to prevent base-mediated side reactions.[14] Allowing the reaction to slowly warm to room temperature after the addition of the carbonyl compound is a common practice.

Q3: Can I use a different phosphonate ester, like diethyl instead of dimethyl? A: Yes. The choice of the phosphonate ester can influence reactivity and stereoselectivity in the HWE reaction. Diethyl or diisopropyl phosphonates are common alternatives.[7] Sterically bulkier esters can sometimes enhance the E-selectivity of the resulting alkene.[7] However, be aware that changing the ester will alter the NMR spectrum and physical properties of the reagent.

References

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 2-Methoxy-1,3-dithiane. BenchChem.
  • Nielsen, S. B., et al. (2023). Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. ACS Publications. [Link]

  • Google Patents. (2011). US20110021803A1 - Purification and preparation of phosphorus-containing compounds.
  • Grokipedia. (2026).
  • Abashev, G. G., & Shklyaeva, E. V. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds, 42, 423.
  • Abashev, G. G., et al. (2006). Synthesis of 1,3-dithiole-2-thiones and tetrathiafulvalenes using oligo(1,3-dithiole-2,4,5-trithione) (Review). ResearchGate. [Link]

  • DeFrank, J. J., & Cheng, T. C. (1991). Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. Journal of bacteriology, 173(6), 1938–1943. [Link]

  • DeFrank, J. J., & Cheng, T. C. (1991). Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. ASM Journals. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Reddit. (2024). Low yield in Phosphoamidite synthesis. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Green Chemistry. [Link]

  • (n.d.). NMR Spectra of New Compounds.
  • BenchChem. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
  • (n.d.). organophosphorus-reagents.pdf.
  • Bisceglia, J., & Orelli, L. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19. [Link]

  • Mehellou, Y., & Balzarini, J., & McGuigan, C. (2009). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 109(7), 2799-2826. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Organic Syntheses Procedure. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. [Link]

  • ResearchGate. (n.d.). FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or.... [Link]

  • Griffith Research Online. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. [Link]

  • Lipin, K. V., et al. (2018). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

  • Ostras, A. S., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link]

  • Google Patents. (1994). US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [Link]

  • MDPI. (2021). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

  • Iowa Research Online. (2012). New synthesis and reactions of phosphonates. [Link]

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Technical Support Center: Optimization of Horner-Wadsworth-Emmons (HWE) Reactions with Dithiole Phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the optimization of Horner-Wadsworth-Emmons (HWE) reactions, with a specialized focus on the use of dithiole phosphonates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the outcomes of their synthetic experiments. Here, we will delve into the nuances of this powerful olefination reaction, providing practical, field-tested advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve common issues but also to proactively design more robust and efficient reaction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the Horner-Wadsworth-Emmons (HWE) reaction over the classical Wittig reaction?

The HWE reaction offers several key advantages that make it a preferred method for alkene synthesis in many contexts:

  • Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][2] This heightened reactivity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[2][3]

  • Simplified Purification: A significant practical advantage is the nature of the byproduct. The HWE reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture through a simple aqueous workup.[1][4][5] This contrasts with the often-troublesome removal of triphenylphosphine oxide in the Wittig reaction.

  • Stereochemical Control: The HWE reaction is renowned for its ability to produce predominantly the thermodynamically more stable (E)-alkene.[1][4][6] Furthermore, the stereochemical outcome can be effectively tuned. For instance, the Still-Gennari modification allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups.[3][7]

Q2: I am observing low to no conversion of my starting materials. What are the most likely causes?

Low or no conversion in an HWE reaction is a common issue that can typically be traced back to a few critical factors:

  • Ineffective Deprotonation: The formation of the phosphonate carbanion is the essential first step. If the base used is not strong enough to deprotonate the phosphonate, the reaction will not proceed. The pKa of the base should be significantly higher than that of the phosphonate. For simple alkyl phosphonates, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are often required.[4][8]

  • Presence of Moisture: Phosphonate carbanions are highly basic and will be rapidly quenched by any protic species, especially water.[9] It is imperative to use anhydrous solvents and thoroughly dried glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to prevent atmospheric moisture from interfering.[9]

  • Steric Hindrance: While the HWE reaction is more tolerant of steric bulk than the Wittig reaction, highly hindered aldehydes or ketones can still react sluggishly.[9] In such cases, increasing the reaction temperature or switching to a less sterically demanding phosphonate reagent may be necessary.[9]

  • Low Reaction Temperature: The nucleophilic addition of the carbanion to the carbonyl is the rate-limiting step.[1] While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate. If conversion is an issue, allowing the reaction to warm to room temperature or even gentle heating may be beneficial.[9]

Q3: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

Achieving high (E)-selectivity is often a primary goal of the HWE reaction. If you are observing a mixture of stereoisomers, consider the following optimization strategies:

  • Choice of Base and Cation: The nature of the cation associated with the base can influence stereoselectivity. Lithium and sodium bases generally favor the formation of the (E)-alkene.[8] This is because these smaller cations can effectively coordinate with the intermediate betaine, promoting equilibration to the more stable anti-intermediate which leads to the (E)-product.

  • Reaction Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable (E)-alkene.[9][10] By allowing the reaction intermediates to equilibrate, the more stable (E)-product will predominate.

  • Solvent Selection: The choice of solvent can play a role. Protic solvents are generally avoided due to their reactivity with the carbanion. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common choices.[6][11]

  • Steric Bulk: Increasing the steric bulk on the phosphonate ester groups can enhance (E)-selectivity.[1] This steric hindrance disfavors the formation of the syn-intermediate that leads to the (Z)-alkene.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phosphonate. 2. Presence of moisture in the reaction. 3. Low reactivity of the carbonyl compound (e.g., hindered ketone). 4. Reaction temperature is too low.1. Use a stronger base (e.g., NaH, n-BuLi, LDA). Ensure the pKa of the base is sufficient. 2. Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar). 3. Increase reaction time and/or temperature. Consider using a more reactive, less hindered phosphonate. 4. Allow the reaction to warm to room temperature or gently heat after the initial addition.[9]
Poor (E/Z) Stereoselectivity 1. Reaction conditions favor the kinetic (Z)-product. 2. Use of potassium-based bases with crown ethers.1. Use Na⁺ or Li⁺ based bases.[8] Increase the reaction temperature to promote equilibration to the thermodynamic (E)-product.[9] 2. Avoid conditions known to favor the (Z)-isomer unless that is the desired outcome (Still-Gennari conditions).
Formation of Side Products 1. Self-condensation of the aldehyde or ketone. 2. Epimerization of stereocenters adjacent to the carbonyl. 3. Michael addition if the substrate is an α,β-unsaturated carbonyl.1. Add the carbonyl compound slowly to the pre-formed phosphonate carbanion at a low temperature. 2. Use milder bases like DBU in the presence of LiCl (Masamune-Roush conditions) for base-sensitive substrates.[1][6] 3. Employ conditions that favor 1,2-addition over 1,4-addition, such as low temperatures and the use of a hard cation like Li⁺.
Difficulty in Product Purification 1. Incomplete removal of the phosphate byproduct. 2. Presence of unreacted starting materials.1. Perform multiple aqueous extractions during the workup. The phosphate salt is highly water-soluble.[1] 2. Optimize reaction conditions to drive the reaction to completion. Consider using a slight excess of the phosphonate reagent.

Experimental Protocols

General Protocol for an (E)-Selective HWE Reaction with a Dithiole Phosphonate

This protocol provides a general guideline. Specific substrate and phosphonate structures may require optimization of stoichiometry, temperature, and reaction time.

Materials:

  • Dithiole phosphonate

  • Aldehyde or ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: Under an inert atmosphere, add the dithiole phosphonate (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the phosphonate in anhydrous THF.

  • Deprotonation: To the stirred solution, carefully add NaH (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the phosphonate carbanion.

  • Carbonyl Addition: Cool the reaction mixture to 0 °C (or -78 °C for sensitive substrates). Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the limiting reagent.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the HWE Reaction and Troubleshooting

The Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base - H⁺ Betaine Betaine Intermediate Carbanion->Betaine + Carbonyl Aldehyde Aldehyde/ Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene (E or Z) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Elimination Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is the base strong enough? Start->Check_Base Check_Moisture Is the reaction anhydrous? Check_Base->Check_Moisture Yes Increase_Base_Strength Use a stronger base (e.g., NaH, n-BuLi) Check_Base->Increase_Base_Strength No Check_Temp Is the temperature optimal? Check_Moisture->Check_Temp Yes Dry_Reagents Use anhydrous solvents and dried glassware Check_Moisture->Dry_Reagents No Check_Sterics Are substrates sterically hindered? Check_Temp->Check_Sterics Yes Optimize_Temp Increase reaction temp and/or time Check_Temp->Optimize_Temp No Modify_Reagents Use less hindered reagents if possible Check_Sterics->Modify_Reagents Yes Success Yield Improved Check_Sterics->Success No Increase_Base_Strength->Success Dry_Reagents->Success Optimize_Temp->Success Modify_Reagents->Success

Caption: A decision tree for troubleshooting low yields in HWE reactions.

References

  • Samala, R., Patro, B., Basu, M. K., & Khagga, M. (n.d.). Optimization of the HWE reaction conditions a. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Báez-García, J. E., et al. (2018). Optimization of reaction conditions for the synthesis of 1. ResearchGate. Retrieved from [Link]

  • Bisceglia, J. Á., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Retrieved from [Link]

  • Kierkowicz, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. Retrieved from [Link]

  • Seidel, D., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Griffith University. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

  • University of Iowa. (n.d.). New synthesis and reactions of phosphonates. Iowa Research Online. Retrieved from [Link]

Sources

Identifying and minimizing side reactions in Dimethyl 2-(1,3-Dithiole)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-(1,3-Dithiole)phosphonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and robust method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically trimethyl phosphite, on an appropriate electrophile, such as 2-halo-1,3-dithiole. The reaction proceeds via a phosphonium salt intermediate which then rearranges to the final pentavalent phosphonate product.[1][3][4]

Q2: What are the primary applications of this compound?

This compound is a versatile building block in several fields. It is a key reagent in Horner-Wadsworth-Emmons (HWE) olefination reactions to form carbon-carbon double bonds.[5][6] Its unique dithiole moiety makes it valuable in the synthesis of agrochemicals, such as novel pesticides and herbicides, and in materials science for creating advanced polymers and electronic materials.[7]

Q3: What are the typical physical properties of the final product?

This compound is generally a light yellow to brown clear liquid.[5][8] It has a molecular weight of 212.22 g/mol and a molecular formula of C₅H₉O₃PS₂.[8][9] Purity is typically assessed by GC analysis.[5][8]

Troubleshooting Guide: Side Reactions & Minimization

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemistry and providing actionable protocols.

Problem 1: Low or No Yield of the Desired Phosphonate

Symptom: After the reaction and workup, TLC or ¹H-NMR analysis shows a significant amount of unreacted starting material or a complex mixture of unidentifiable products.

Potential Cause A: Inactive Alkyl Halide The Michaelis-Arbuzov reaction is an Sₙ2-type reaction.[1][3] The reactivity of the halide leaving group is critical. The general reactivity trend is I > Br > Cl.[3] If you are using a 2-chloro-1,3-dithiole, the reaction may be sluggish and require higher temperatures or longer reaction times, which can in turn lead to side reactions.

  • Solution:

    • Switch to a More Reactive Halide: If possible, synthesize or procure 2-bromo- or 2-iodo-1,3-dithiole as your starting material.

    • Increase Temperature: For less reactive halides, cautiously increase the reaction temperature. Monitor the reaction closely by TLC to avoid decomposition. A typical temperature range for these reactions is 100-150 °C.

    • Use a Catalyst: For challenging substrates, Lewis acid catalysis (e.g., with ZnCl₂ or AlCl₃) can facilitate the reaction at lower temperatures, though this may introduce other side reactions and should be optimized carefully.

Potential Cause B: Premature Hydrolysis of Reagents Organophosphorus compounds, particularly the trimethyl phosphite starting material, are sensitive to moisture.[10] Water can hydrolyze the phosphite, rendering it non-nucleophilic and unable to participate in the Arbuzov reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon.

    • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.[10]

    • Handle Reagents Under Inert Atmosphere: Add trimethyl phosphite and the dithiole halide to the reaction flask via syringe under a positive pressure of nitrogen or argon.

Problem 2: Formation of Diethyl Ethylphosphonate as a Major Byproduct

Symptom: ¹H-NMR and ³¹P-NMR spectra show significant peaks corresponding to diethyl ethylphosphonate, especially when using triethyl phosphite.

Potential Cause: Competing Dealkylation Pathway In the Michaelis-Arbuzov mechanism, the halide anion generated after the initial Sₙ2 attack dealkylates the phosphonium intermediate.[1] If using triethyl phosphite, the halide can attack either the desired dithiole-derived group or one of the ethyl groups on the phosphonium intermediate. The latter pathway leads to the formation of the undesired byproduct. This is particularly problematic with sterically unhindered phosphites.[2]

  • Solution:

    • Use Trimethyl Phosphite: Methyl groups are generally less susceptible to this competing Sₙ2 dealkylation by the halide compared to ethyl groups. Using trimethyl phosphite is the standard and preferred reagent for this synthesis.

    • Control Reaction Temperature: Higher temperatures can favor undesired elimination or alternative dealkylation pathways. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start optimization around 100-110 °C.

Problem 3: Product Decomposition During Purification

Symptom: The crude product appears relatively clean by NMR, but the yield drops significantly after purification by distillation or column chromatography.

Potential Cause A: Thermal Instability Phosphonates can be thermally sensitive, and prolonged exposure to high temperatures during distillation can lead to decomposition.

  • Solution: Vacuum Distillation

    • Purify the final product using fractional distillation under reduced pressure.[11] This lowers the boiling point and minimizes thermal stress on the molecule.

    • Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Potential Cause B: Hydrolysis on Silica Gel Standard silica gel is acidic and can hydrolyze the phosphonate ester groups during column chromatography, leading to lower yields and streaky elution.

  • Solution: Modified Chromatography

    • Neutralize Silica: Prepare a slurry of silica gel in your desired solvent system and add ~1% triethylamine (v/v). Mix thoroughly before packing the column. This neutralizes the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase silica for purification if hydrolysis remains a significant issue.

    • Minimize Contact Time: Run the column as quickly as possible while maintaining good separation.

Visualizing the Troubleshooting Process

The following workflow provides a decision-making tree for troubleshooting common synthesis issues.

TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield > 70%? Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield No CheckPurity Is Product Pure by NMR/GC? CheckYield->CheckPurity Yes T_LowYield Action: 1. Check halide reactivity (I > Br > Cl). 2. Ensure anhydrous conditions. 3. Optimize temperature. LowYield->T_LowYield Impure Problem: Significant Impurities CheckPurity->Impure No Success Success! Proceed to Characterization. CheckPurity->Success Yes Purify Purification Step CheckPurity->Purify Minor Impurities Impure->Purify Attempt to Purify T_Impure Action: 1. Identify byproduct (e.g., side-chain dealkylation). 2. Use Trimethyl Phosphite. 3. Control temperature. Impure->T_Impure CheckPurifiedYield Yield acceptable after purification? Purify->CheckPurifiedYield CheckPurifiedYield->Success Yes Decomposition Problem: Decomposition during Purification CheckPurifiedYield->Decomposition No T_Decomposition Action: 1. Use vacuum distillation. 2. Neutralize silica gel for chromatography. 3. Use alternative stationary phase. Decomposition->T_Decomposition

Caption: Troubleshooting Decision Tree for Synthesis.

Experimental Protocol: Optimized Michaelis-Arbuzov Synthesis

This protocol is a self-validating system designed to minimize common side reactions.

Materials:

  • 2-Bromo-1,3-dithiole (1.0 eq)

  • Trimethyl phosphite (1.2 eq)

  • Anhydrous Toluene (5 mL per 1 g of halide)

Procedure:

  • Preparation: Dry all glassware in an oven at 150 °C for at least 4 hours and assemble hot under a positive pressure of dry nitrogen. Allow to cool to room temperature.

  • Reagent Addition: To the reaction flask, add 2-bromo-1,3-dithiole followed by anhydrous toluene via cannula or syringe. Stir the solution to ensure complete dissolution.

  • Initiation: Add trimethyl phosphite dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 110 °C using an oil bath.

    • QC Checkpoint 1: After 2 hours, take a small aliquot (0.1 mL), quench with water, extract with dichloromethane, and analyze by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting halide. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (toluene) and the volatile methyl bromide byproduct under reduced pressure using a rotary evaporator.

    • QC Checkpoint 2: Obtain a crude ¹H-NMR and ³¹P-NMR of the resulting oil to confirm the formation of the product and assess the presence of any major impurities before committing to large-scale purification. The desired product should show a characteristic phosphonate peak in the ³¹P-NMR spectrum.

  • Purification:

    • Set up a short-path distillation apparatus.

    • Distill the crude oil under high vacuum (e.g., <1 mmHg) to yield this compound as a light yellow oil.

Data Summary: Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome. The table below summarizes key parameters.

ParameterRecommendedRationale & Potential Issues
Phosphite Trimethyl phosphiteMinimizes side-chain dealkylation that can occur with triethyl or larger alkyl phosphites.[2]
Halide 2-Bromo-1,3-dithioleOffers a good balance of reactivity and stability. 2-Iodo is more reactive but may be less stable. 2-Chloro requires harsher conditions.[3]
Temperature 100 - 120 °CSufficient to drive the reaction without causing significant thermal decomposition or promoting side reactions.
Atmosphere Inert (Nitrogen/Argon)Prevents hydrolysis of the phosphite reagent and potential oxidation side reactions.[10]
Purification Vacuum DistillationAvoids thermal decomposition associated with atmospheric distillation and potential hydrolysis on silica gel.[11]
References
  • Purification and preparation of phosphorus-containing compounds. (n.d.). Google Patents.
  • Abashev, G. G., & Shklyaeva, E. V. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds, 42(4), 423–433.
  • DeFrank, J. J., & Cheng, T. C. (1991). Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. Journal of Bacteriology, 173(6), 1938-1943.
  • DeFrank, J. J., & Cheng, T. C. (1991). Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. Journal of Bacteriology, 173(6), 1938-1943.
  • Engler, E. M., & Patel, V. V. (1974). Efficient and general synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry, 39(26), 3868–3870.
  • Engler, E. M., & Patel, V. V. (1976). New synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry, 41(19), 3242–3244.
  • Koutentis, P. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(11), 3169.
  • Uznanski, B., & Stec, W. J. (2000). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry, (1), 1–10.
  • Michaelis–Arbuzov reaction. (2023, December 26). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Savignac, P., & Courtois, G. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 219–232.
  • Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(3), 504–516.
  • Georgiadis, D. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(24), 7549.
  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Retrieved January 15, 2026, from [Link]

  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Pourceau, G., & Meyer, A. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.
  • Wagner, C. R., & Iyer, V. V. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 5(12), 1474–1500.
  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

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Technical Support Center: Purification of Crude Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of Dimethyl 2-(1,3-Dithiole)phosphonate. As a key intermediate, likely used in Horner-Wadsworth-Emmons reactions, its purity is paramount for successful downstream applications. This document moves beyond a simple protocol to offer a troubleshooting framework grounded in the physicochemical properties of organophosphorus compounds.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses preliminary questions that form the basis for a successful purification strategy.

Q1: What are the key chemical properties of this compound that influence its purification?

This compound is a moderately polar organophosphorus compound. Its polarity is primarily dictated by the phosphonate group (P=O and P-O-CH₃ moieties) and the sulfur atoms in the dithiole ring. This polarity means it will have a strong affinity for polar stationary phases like silica gel. Understanding this interaction is crucial for selecting an appropriate mobile phase to achieve effective elution and separation.

Q2: What are the most common impurities found in a crude sample?

The impurity profile depends on the synthetic route, but for a typical synthesis (e.g., an Arbuzov or Michaelis-Becker reaction), you may encounter:

  • Unreacted Starting Materials: Such as a halo-dithiole precursor or trialkyl phosphite. Triethyl phosphite, for instance, can be an oily residue with a strong odor.[1]

  • Reaction Byproducts: In Horner-Wadsworth-Emmons reactions where this phosphonate is the reagent, the water-soluble phosphate byproduct is a common impurity that must be removed.[2]

  • Side-Reaction Products: Unintended products from side reactions occurring during the synthesis.

  • Degradation Products: The phosphonate may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the ester groups.[3]

Q3: Is standard silica gel the best stationary phase? Are there alternatives?

Silica gel is the most common and cost-effective choice for purifying phosphonates.[1][4] However, silica gel is slightly acidic, which can be problematic for sensitive compounds, potentially causing degradation on the column.[4][5]

  • When to Suspect a Problem: If you observe significant streaking on your TLC plate, loss of material, or the appearance of new, unexpected spots after running a column, your compound may be unstable on silica. A 2D TLC experiment can confirm this: spot your compound, run the plate in one solvent system, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal; if it decomposes, new spots will appear off the diagonal.[6]

  • Alternatives:

    • Neutral Alumina: A good alternative if acid-sensitivity is confirmed. It can be purchased in neutral, acidic, or basic forms.[7]

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base. This is commonly done by adding a small percentage (e.g., 1%) of triethylamine to the eluent.

Experimental Protocol & Workflow

This section details a robust, step-by-step methodology for the purification process.

Step 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)

The choice of solvent is the most critical parameter for successful separation.[8] The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35 .[9] This range ensures the compound spends enough time interacting with the stationary phase to separate from impurities but doesn't take excessively long to elute.[9]

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. Start with a standard system and adjust polarity as needed.

  • Visualize the spots using a UV lamp (if the compound is UV-active) and/or a potassium permanganate (KMnO₄) stain, which is effective for visualizing many organic compounds.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Polarity of CompoundRecommended Solvent System (v/v)Rationale
Low to Medium 20-50% Ethyl Acetate in HexanesA standard, cost-effective system that provides excellent resolution for a wide range of compounds.[9][10]
Medium to High 50-100% Ethyl Acetate in HexanesIncreases polarity to move more tightly-binding compounds off the baseline.
High 1-5% Methanol in DichloromethaneA strong solvent system for highly polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[10]
Step 2: Column Preparation and Sample Loading

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which leads to poor separation.

G D D E E D->E F F H H I I H->I G G

Caption: Column Chromatography Workflow.

  • Wet Loading: Dissolve the crude product in the minimum amount of solvent (ideally the eluent itself, or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column.[6]

  • Dry Loading: If your compound has poor solubility in the eluent, this is the preferred method. Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

Troubleshooting Guide: Addressing Common Issues

This section uses a question-and-answer format to tackle specific problems you might encounter.

Q: My product is not eluting from the column, even after collecting many fractions. What's wrong?

A: This is a common issue that points to one of two possibilities:

  • The Eluent is Not Polar Enough: Your chosen solvent system lacks the strength to displace the polar phosphonate from the active sites of the silica gel.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate/hexanes, try switching to 40% or 60%. It is best to increase polarity stepwise rather than making a single large jump, which could cause all compounds to elute at once.[11][12]

  • On-Column Decomposition: Your compound may have degraded on the acidic silica gel and is now irreversibly adsorbed or converted to baseline impurities.[5]

    • Solution: First, test for stability using the 2D TLC method described earlier.[6] If decomposition is confirmed, you must modify the purification conditions. Try running the column with an eluent containing 1% triethylamine or switch to a neutral stationary phase like alumina.[5][7]

Q: My product eluted much too quickly (with the solvent front) and is still impure. How do I fix this?

A: The solvent system is too polar. The eluent is interacting more strongly with the silica than your compound is, causing everything to be washed through without proper separation.[4]

  • Solution: Go back to the TLC stage and develop a less polar solvent system. Decrease the proportion of the polar solvent (e.g., move from 50% ethyl acetate/hexanes to 10%). The ideal system will give your product an Rf of 0.25-0.35.[9]

Q: The separation between my product and an impurity is poor, and the bands are overlapping or streaking.

A: This points to a technical error in the setup or an overloaded column.

  • Possible Causes & Solutions:

    • Improperly Packed Column: Air bubbles, cracks, or channels in the silica bed will ruin separation. Repack the column carefully, ensuring a uniform, compact bed.

    • Sample Overload: You have loaded too much crude material for the amount of silica used. A general rule of thumb is to use a mass of silica that is 20-50 times the mass of your crude sample.[12] For difficult separations, a higher ratio is needed.

    • Sample Band is Too Wide: This happens if you dissolve the sample in too much solvent before loading. Always use the absolute minimum volume required for dissolution.[6] If solubility is an issue, use the dry loading technique.[6]

Q: My product spot on TLC looks good, but on the column, the fractions show significant "tailing." Why?

A: Tailing occurs when a compound elutes slowly and continuously over many fractions, resulting in broad bands and lower concentration. This is common with polar compounds that have strong interactions with the silica gel.

  • Solution: Once your product begins to elute, you can try increasing the polarity of the eluent. This will help to push the trailing end of the band off the column more quickly without compromising the initial separation from less polar impurities.[5] For example, if your product starts eluting with 30% ethyl acetate/hexanes, you could switch to a 40% or 50% mixture to collect the remainder of the product.

// Nodes Start [label="Problem Occurs During Column", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 Decisions Q_Elution [label="Is the product eluting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Separation [label="Is separation from\nimpurities effective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Branches & Solutions Sol_IncreasePolarity [label="Solution:\nIncrease eluent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_CheckDecomposition [label="Possible Decomposition.\nCheck stability with 2D TLC.\nConsider using neutral alumina.", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_DecreasePolarity [label="Solution:\nDecrease eluent polarity.\nRe-optimize TLC for Rf 0.25-0.35.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol_Repack [label="Possible column packing issue,\noverloading, or wide sample band.\nRepack column, use less sample,\nor use dry loading method.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Tailing [label="Problem: Tailing.\nIncrease eluent polarity after\nproduct starts to elute.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Q_Elution;

Q_Elution -> Sol_IncreasePolarity [label="No"]; Q_Elution -> Q_Separation [label="Yes"]; Sol_IncreasePolarity -> Sol_CheckDecomposition [label="If still no elution"];

Q_Separation -> Sol_DecreasePolarity [label="No (Elutes too fast)"]; Q_Separation -> Sol_Repack [label="No (Overlapping bands)"]; Q_Separation -> Sol_Tailing [label="Yes, but with tailing"]; }

Caption: Troubleshooting Decision Tree.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]

  • University of Calgary. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • Smith, J. G. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS. [Link]

  • Priebe, S. R., & Howell, J. A. (1985). Post-column reaction detection system for the determination of organophosphorus compounds by liquid chromatography. Journal of Chromatography A, 324(1), 53-63. [Link]

  • Abd El-Sattar, M. I., et al. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science, 60(1), 51-60. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-(1,3-Dithiole)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this versatile organophosphorus compound. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling, providing insights grounded in chemical principles to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a freezer at temperatures of -20°C or below.[1] Some suppliers also recommend storage at ≤ -4°C.[2] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric components.[1] The container should be tightly sealed and stored in a dry, well-ventilated area away from direct sunlight and heat sources.[3]

Q2: Why is freezer storage under an inert atmosphere recommended?

The recommended storage conditions are based on the chemical structure of this compound, which contains functional groups susceptible to degradation. The phosphonate ester linkages are vulnerable to hydrolysis, a reaction that can be catalyzed by trace amounts of acid or base. Lowering the temperature significantly reduces the rate of this and other potential degradation reactions. An inert atmosphere is critical to displace oxygen and moisture, which can contribute to oxidative degradation of the dithiole ring and hydrolysis of the phosphonate ester, respectively.

Q3: What is the expected shelf-life of this compound under recommended conditions?

While specific long-term stability data for this compound is not extensively published, when stored under the recommended conditions of -20°C or below in a tightly sealed container under an inert atmosphere, the compound is expected to maintain its purity (typically ≥97%) for an extended period, often a year or more. However, it is best practice to re-analyze the purity of the compound if it has been in storage for a long time or if there are any visual changes to the material.

Q4: Can I store this compound at room temperature for short periods?

Short-term storage at room temperature is generally discouraged. Organophosphorus compounds can be sensitive to temperature, with decomposition rates increasing at higher temperatures.[4][5] If the compound is to be used during an experiment, it should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound, which can accelerate hydrolysis. After use, the container should be flushed with an inert gas, tightly sealed, and promptly returned to freezer storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (darkening from light yellow/brown) This may indicate oxidation or other degradation of the dithiole ring. This can be caused by prolonged exposure to air (oxygen) or light.Ensure the compound is stored under an inert atmosphere and protected from light. If the color change is significant, it is advisable to check the purity of the compound by a suitable analytical method (e.g., GC, NMR) before use.
Cloudiness or precipitation in the liquid This could be due to the formation of insoluble degradation products, such as the hydrolyzed phosphonic acid, or the presence of moisture that has frozen.Allow the sample to warm to room temperature in a desiccator. If the cloudiness persists, it likely indicates degradation. The purity should be assessed before use. To prevent this, always handle the compound in a dry environment and ensure the container is well-sealed.
Inconsistent experimental results This may be a result of using a partially degraded compound. Hydrolysis of the phosphonate ester or degradation of the dithiole ring will lead to a lower concentration of the active compound and the presence of impurities that could interfere with the reaction.Always use a fresh vial or a sample that has been properly stored. It is good practice to periodically check the purity of stored reagents, especially for sensitive applications.
Difficulty in dissolving the compound While this compound is a liquid, significant degradation can lead to the formation of solid byproducts.If solids are present that do not dissolve, this is a strong indication of degradation. The material should not be used if its purity is compromised.

Experimental Protocols & Methodologies

Protocol for Handling and Dispensing

  • Preparation : Before removing the compound from the freezer, prepare a dry, inert atmosphere environment (e.g., a glove box or a flask flushed with argon/nitrogen).

  • Warming : Place the sealed container in a desiccator at room temperature and allow it to warm up completely. This prevents condensation of atmospheric moisture onto the cold compound upon opening.

  • Dispensing : In the inert atmosphere, quickly dispense the required amount of the liquid using a dry syringe or pipette.

  • Resealing and Storage : After dispensing, flush the headspace of the container with an inert gas (e.g., argon or nitrogen), securely reseal the container, and immediately return it to the freezer (-20°C or below).

Visualizing Potential Degradation

The following diagram illustrates the structure of this compound and highlights the bonds that are most susceptible to cleavage during degradation.

G cluster_molecule This compound P P O1 O P->O1 O2 O P->O2 P->O2 Hydrolysis O3 O P->O3 P->O3 Hydrolysis C1 C P->C1 CH3_1 CH3 O2->CH3_1 CH3_2 CH3 O3->CH3_2 S1 S C1->S1 S2 S C1->S2 H1 H C1->H1 C2 C S1->C2 S1->C2 Oxidation C3 C C2->C3 H2 H C2->H2 S2->C3 Oxidation C3->S2 H3 H C3->H3

Caption: Potential degradation sites in this compound.

References

  • HTDCHEM. (2025, September 20). Essential Guidelines for Handling Phosphonate Derivatives Safely.
  • Chem-Impex. This compound.
  • PubMed. The stability of organophosphorus insecticides in fresh blood.
  • BLD Pharm. 133113-76-5|this compound.
  • ResearchGate. The stability of organophosphorus insecticides in fresh blood | Request PDF.

Sources

Common byproducts and impurities in Dimethyl 2-(1,3-Dithiole)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 2-(1,3-Dithiole)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and application of this versatile reagent. As your dedicated support partner, we aim to provide not only solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound, a key intermediate for various applications including the synthesis of tetrathiafulvalene (TTF) derivatives[1][2][3], typically involves a crucial C-P bond formation step. A common and effective method is the Arbuzov-like reaction of a 1,3-dithiolium salt with trimethyl phosphite. However, like any synthesis, this process can present challenges. This section addresses potential issues in a question-and-answer format, offering insights and actionable solutions.

Q1: My reaction to form this compound is showing low to no product formation. What are the likely causes?

A1: Low or no yield in this synthesis can often be traced back to a few critical factors related to the starting materials and reaction conditions.

  • Purity and Stability of the 1,3-Dithiolium Salt: The precursor, typically a 1,3-dithiolium salt such as the tetrafluoroborate, is highly electrophilic at the C2 position.[4] This reactivity also makes it susceptible to degradation by moisture or other nucleophiles. Ensure your starting salt is anhydrous and pure.

  • Quality of Trimethyl Phosphite: Trimethyl phosphite is prone to hydrolysis and oxidation. Use of freshly distilled or high-purity commercial trimethyl phosphite is paramount for a successful reaction.

  • Reaction Temperature: The Michaelis-Arbuzov reaction, and its variants, often require thermal promotion to drive the dealkylation of the intermediate phosphonium salt.[5] However, excessive heat can lead to decomposition of the starting materials or the desired product. Careful temperature control is crucial.

  • Solvent Choice: The reaction is typically performed in an aprotic solvent. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Q2: I'm observing multiple unexpected spots on my TLC analysis of the crude reaction mixture. What are the common byproducts?

A2: The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their formation and simplifying purification.

Byproduct Plausible Origin Distinguishing Features (Expected ¹H NMR)
Unreacted 1,3-Dithiolium Salt Incomplete reaction.Will likely remain at the baseline on TLC (highly polar).
Trimethyl Phosphate Oxidation of trimethyl phosphite.A singlet around δ 3.8 ppm.
Methyl Phosphonate Species Byproducts from the Arbuzov dealkylation step.May show characteristic P-O-CH₃ signals.
Ring-Opened Dithio-derivatives Nucleophilic attack on the dithiole ring by impurities or the phosphite at positions other than C2, or subsequent decomposition.Complex spectra, potential loss of the characteristic dithiole olefinic protons.
Self-Coupling Products of Dithiole Moieties Can occur under certain conditions, especially if radical mechanisms are initiated.Often less polar and may be colored.

Mitigation Strategies:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e-g., nitrogen or argon) can minimize the oxidation of trimethyl phosphite.

  • Controlled Addition: Slow, controlled addition of the trimethyl phosphite to the dithiolium salt solution can help to manage the reaction exotherm and minimize side reactions.

  • Purification: Flash column chromatography is often effective for separating the desired phosphonate from polar byproducts and unreacted starting materials.[6][7]

Q3: The purification of this compound by column chromatography is proving difficult, with streaking and poor separation. What can I do?

A3: Chromatographic purification of organophosphorus and sulfur-containing compounds can be challenging. Here are some tips:

  • Choice of Stationary Phase: Standard silica gel is usually appropriate. However, if your compound is particularly acid-sensitive, consider using deactivated (neutral) silica gel.

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Fine-tuning the solvent ratio is key to achieving good separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. It is better to use a larger column or perform multiple smaller purifications. The crude product should be dissolved in a minimal amount of the eluent or a more volatile solvent and loaded carefully onto the column.

  • Visualization: The dithiole moiety provides a chromophore, making the spots visible under UV light. Additionally, specific stains like potassium permanganate can be used to visualize sulfur-containing compounds on a TLC plate.

Purification Workflow:

Sources

Validation & Comparative

A Comparative Guide to Horner-Wadsworth-Emmons Reagents: The Unique Profile of Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes. The judicious selection of a phosphonate reagent is paramount, as it dictates not only the yield and stereoselectivity but also the very nature of the final product. This guide provides an in-depth, objective comparison of Dimethyl 2-(1,3-dithiole)phosphonate with other classes of HWE reagents, supported by mechanistic insights and experimental data to inform your synthetic strategies.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

First described by Leopold Horner and later refined by William Wadsworth and William Emmons, the HWE reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to typically yield an alkene and a water-soluble phosphate byproduct.[1] This offers a significant advantage over the classical Wittig reaction, as the removal of the triphenylphosphine oxide byproduct in the latter can often be challenging.[2]

The phosphonate carbanions utilized in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction, allowing for reactions with a broader range of carbonyl compounds, including ketones.[1] The stereochemical outcome of the HWE reaction is a key consideration. For most simple, ester-stabilized phosphonates, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1]

HWE_Mechanism reagents Phosphonate + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone (R-CHO) carbonyl->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization alkene Alkene oxaphosphetane->alkene Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct Elimination

Caption: Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.

This compound: A Reagent for Ketene Dithioacetal Synthesis

This compound is a specialized HWE reagent that, upon reaction with aldehydes and ketones, yields ketene dithioacetals. These products are valuable synthetic intermediates, particularly in homologation reactions where they can be converted to carboxylic acids or esters with an extended carbon chain.

The dithiole moiety serves as a potent stabilizing group for the adjacent carbanion, analogous to the ester or cyano groups in more conventional HWE reagents. The presence of the two sulfur atoms delocalizes the negative charge, enhancing the nucleophilicity of the carbanion.

Performance Comparison of HWE Reagents

The choice of HWE reagent is fundamentally tied to the desired synthetic outcome. Below is a comparative analysis of this compound against other common classes of HWE reagents.

Reagent ClassRepresentative ReagentPrimary ProductTypical StereoselectivityKey AdvantagesKey Limitations
Dithioacetal Phosphonates This compoundKetene DithioacetalNot applicable (trisubstituted alkene)Access to ketene dithioacetals for homologation and further functionalization.Product is not a simple alkene; requires subsequent steps for many applications.
Ester-Stabilized Phosphonates Triethyl phosphonoacetateα,β-Unsaturated EsterPredominantly (E)High E-selectivity, readily available, water-soluble byproduct.Less effective for hindered ketones, poor Z-selectivity.
Still-Gennari Reagents Bis(2,2,2-trifluoroethyl) phosphonoacetateα,β-Unsaturated EsterPredominantly (Z)High Z-selectivity, especially with non-coordinating bases.Requires specialized, more expensive phosphonate reagent.
Ando-Type Reagents Methyl diarylphosphonoacetatesα,β-Unsaturated EsterPredominantly (Z)High Z-selectivity, tunable by modifying aryl groups.Can be sterically demanding, potentially lowering reactivity.

Causality Behind Performance Differences:

The differing outcomes of these reagents are rooted in the electronic and steric properties of the stabilizing groups.

  • This compound: The dithiole group's primary role is to facilitate the formation of the ketene dithioacetal structure. The focus is less on E/Z stereoisomerism and more on the introduction of a versatile functional group.

  • Triethyl phosphonoacetate: The ester group provides sufficient stabilization for the carbanion to react efficiently. The preference for the (E)-isomer arises from the thermodynamic stability of the anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane intermediate.[3]

  • Still-Gennari and Ando-Type Reagents: The electron-withdrawing nature of the trifluoroethyl or aryl groups on the phosphonate is key to their Z-selectivity. These groups are thought to accelerate the rate of oxaphosphetane elimination relative to the rate of equilibration of the diastereomeric intermediates, thereby locking in the kinetically favored Z-geometry.[4]

Reagent_Comparison cluster_dithio Dithioacetal Phosphonate cluster_ester Ester-Stabilized Phosphonate cluster_still Still-Gennari Reagent dithio_reagent This compound dithio_product Ketene Dithioacetal dithio_reagent->dithio_product HWE Reaction ester_reagent Triethyl phosphonoacetate ester_product (E)-α,β-Unsaturated Ester ester_reagent->ester_product HWE Reaction (E-selective) still_reagent Bis(2,2,2-trifluoroethyl) phosphonoacetate still_product (Z)-α,β-Unsaturated Ester still_reagent->still_product HWE Reaction (Z-selective)

Sources

Spectroscopic Analysis and Characterization of Dimethyl 2-(1,3-Dithiole)phosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Dimethyl 2-(1,3-Dithiole)phosphonate (CAS 133113-76-5) is an organophosphorus compound of increasing interest in agrochemical and materials science research.[1] Its unique structure, featuring a dithiole ring directly attached to a phosphonate group, imparts distinct chemical properties that are leveraged in the development of novel pesticides and polymers. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its reactivity. This guide provides a comprehensive overview of the expected spectroscopic features of this compound, drawing objective comparisons with structurally related phosphonate analogs. The experimental protocols detailed herein are designed to serve as a self-validating framework for researchers engaged in the synthesis and analysis of this and similar compounds.

While direct experimental spectra for this compound are not publicly available in the searched literature, this guide will project the expected spectral data based on established principles of spectroscopy and by comparative analysis with well-characterized, structurally similar molecules. This approach provides a robust predictive framework for researchers to validate their own experimental findings.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with key proton and carbon environments, is shown below. The spectroscopic analysis will focus on elucidating the signals arising from these distinct moieties.

Caption: Molecular structure of this compound with key atomic numbering.

Comparative Spectroscopic Analysis

To provide a predictive framework, we will compare the expected spectral features of this compound with those of three well-characterized analogs: Dimethyl vinylphosphonate , Diethyl vinylphosphonate , and Diethyl phosphite . These compounds share key structural motifs with the target molecule, such as the dimethyl phosphonate group and/or unsaturation adjacent to the phosphorus atom, which allows for insightful comparisons.

CompoundMolecular FormulaMolecular WeightKey Structural Features for Comparison
This compound C₅H₉O₃PS₂212.22Dithiole ring, C-S bonds, Dimethyl phosphonate
Dimethyl vinylphosphonate C₄H₉O₃P136.09Vinyl group (C=C), Dimethyl phosphonate
Diethyl vinylphosphonate C₆H₁₃O₃P164.14Vinyl group (C=C), Diethyl phosphonate
Diethyl phosphite C₄H₁₁O₃P138.10P-H bond, Diethyl phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds, with ¹H, ¹³C, and ³¹P nuclei providing a wealth of information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphonate sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P detection.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, sufficient scans (e.g., 16-64) for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an external standard of 85% H₃PO₄ for chemical shift referencing.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy: A Comparative Analysis
CompoundMethoxy/Ethoxy Protons (δ, ppm)Vinylic/Dithiole Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Expected) ~3.8 (d, 6H, J ≈ 11 Hz)~6.0-7.0 (m, 3H)-
Dimethyl vinylphosphonate 3.69 (d, 6H, J = 11.2 Hz)5.9-6.5 (m, 3H)-
Diethyl vinylphosphonate 1.32 (t, 6H, J = 7.1 Hz), 4.07 (quint, 4H, J = 7.1 Hz)5.9-6.5 (m, 3H)-
Diethyl phosphite 1.35 (t, 6H, J = 7.1 Hz), 4.15 (quint, 4H, J = 7.1 Hz)-6.84 (d, 1H, J = 700 Hz, P-H)
  • Analysis: The methoxy protons of this compound are expected to appear as a doublet around 3.8 ppm due to coupling with the phosphorus atom, similar to Dimethyl vinylphosphonate. The protons on the dithiole ring are anticipated in the vinylic region (6.0-7.0 ppm), likely as complex multiplets due to coupling with each other and the phosphorus atom.

¹³C NMR Spectroscopy: A Comparative Analysis
CompoundMethoxy/Ethoxy Carbons (δ, ppm)Vinylic/Dithiole Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound (Expected) ~53 (d, J ≈ 6 Hz)~120-140 (d)-
Dimethyl vinylphosphonate 52.5 (d, J = 5.7 Hz)128.9 (d, J = 186.5 Hz), 133.5 (d, J = 11.5 Hz)-
Diethyl vinylphosphonate 16.4 (d, J = 6.2 Hz), 62.0 (d, J = 5.5 Hz)129.2 (d, J = 186.2 Hz), 133.2 (d, J = 11.2 Hz)-
Diethyl phosphite 16.4 (d, J = 6.0 Hz), 62.1 (d, J = 5.4 Hz)--
  • Analysis: The methoxy carbons of the title compound are predicted to be a doublet around 53 ppm. The dithiole ring carbons will also exhibit coupling to the phosphorus atom, with the carbon directly attached to the phosphorus showing a large one-bond coupling constant (¹JPC).

³¹P NMR Spectroscopy: A Comparative Analysis
Compound³¹P Chemical Shift (δ, ppm)
This compound (Expected) +15 to +25
Dimethyl vinylphosphonate +18.5
Diethyl vinylphosphonate +18.2
Diethyl phosphite +7.2
  • Analysis: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. For this compound, the chemical shift is expected to be in a similar range to the vinylphosphonates, as the phosphorus is in a comparable oxidation state and bonded to an sp²-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups within a molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.

    • ATR: Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty plates or ATR crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Characteristic IR Absorption Bands: A Comparison
Functional GroupThis compound (Expected, cm⁻¹)Dimethyl vinylphosphonate (cm⁻¹)Diethyl phosphite (cm⁻¹)
P=O Stretch ~1250~1250~1260
P-O-C Stretch ~1030~1030~1030
C=C Stretch ~1600~1620-
C-S Stretch ~700-800--
P-H Stretch --~2430
  • Analysis: The most characteristic absorption for this compound in the IR spectrum will be the strong P=O stretching vibration around 1250 cm⁻¹. The P-O-C stretching will appear around 1030 cm⁻¹. The C=C stretching of the dithiole ring is expected around 1600 cm⁻¹, and the C-S stretching vibrations will be present in the fingerprint region (700-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Expected Fragmentation Pattern

For this compound (MW = 212.22), the mass spectrum is expected to show a molecular ion peak at m/z 212. Key fragmentation pathways would likely involve the loss of methoxy groups (-OCH₃), the entire dimethyl phosphonate moiety, and fragmentation of the dithiole ring.

G cluster_workflow Spectroscopic Analysis Workflow Start Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Analog Compounds Data_Analysis->Comparison Conclusion Structural Confirmation and Purity Assessment Comparison->Conclusion

Caption: A typical workflow for the spectroscopic analysis and characterization of this compound.

Conclusion

This guide provides a detailed predictive and comparative framework for the spectroscopic analysis of this compound. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can confidently interpret their own experimental data for this molecule. The combination of NMR (¹H, ¹³C, and ³¹P), IR, and mass spectrometry offers a powerful and self-validating toolkit for the unambiguous characterization of this and other novel phosphonate compounds, thereby supporting advancements in the fields of agrochemistry and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69629, Diethyl vinylphosphonate. Retrieved from [Link].

  • SpectraBase. Dimethyl vinylphosphonate. Retrieved from [Link].

  • National Institute of Standards and Technology. Diethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link].

  • JEOL. (n.d.). Analysis of a Mixture of Alkyl Phosphonates Using a Triple-Resonance Probe. Retrieved from [Link]

  • Ren, Y., et al. (2017). Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Chemical Communications, 53(84), 11599-11602. Retrieved from [Link]

  • Al-Masum, M. & Al-Ghamdi, A. (2012). Synthesis and stereochemistry of 6-membered ring phosphonates. QScience Connect, 2012(1), 2. Retrieved from [Link]

  • Ghoneim, A. A., et al. (2022). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Molecules, 27(18), 5960. Retrieved from [Link]

Sources

Efficacy of Dimethyl 2-(1,3-Dithiole)phosphonate-Derived Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the agrochemical and pest management sectors, the quest for effective and selective insecticides is a continuous endeavor. Among the vast landscape of chemical control agents, organophosphorus compounds have long held a significant position. This guide provides an in-depth technical comparison of the efficacy of pesticides derived from Dimethyl 2-(1,3-Dithiole)phosphonate and its structural analogs. By synthesizing available experimental data, this document aims to offer an objective performance evaluation against established alternatives, providing a valuable resource for drug development and pest management professionals.

Introduction to Dithiole Phosphonate-Derived Pesticides

Pesticides derived from this compound belong to the broader class of organophosphorus insecticides. The core chemical structure, featuring a phosphonate group attached to a 1,3-dithiole ring, is a key determinant of its biological activity.[1] These compounds are recognized for their versatility and potential as building blocks in the development of novel pesticides and herbicides.[1] The unique dithiole structure is believed to enhance reactivity and, consequently, the efficacy of crop protection products.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphorus insecticides, the primary mode of action for dithiole phosphonate derivatives is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4] AChE is critical for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine.

By inhibiting AChE, these pesticides lead to an accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of nerve fibers.[2][3][4] This uncontrolled nerve stimulation results in tremors, paralysis, and ultimately, the death of the insect.[3] The phosphorylation of the serine residue within the active site of AChE by the organophosphorus compound is the key chemical reaction responsible for this inhibition.[2]

cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to Nerve_Stimulation Continuous Nerve Stimulation ACh_Receptor->Nerve_Stimulation Causes AChE Acetylcholinesterase (AChE) AChE->Acetylcholine Breaks down Dithiole_Phosphonate Dithiole Phosphonate Pesticide Dithiole_Phosphonate->AChE Inhibits

Caption: Proposed mechanism of action of Dithiole Phosphonate pesticides.

Comparative Efficacy Analysis

A direct quantitative comparison of pesticides derived from this compound is challenging due to the limited publicly available data on specific commercialized active ingredients. However, by examining structurally similar phosphorodithioate compounds and comparing their general efficacy with that of major insecticide classes, we can infer their potential performance.

For the purpose of this guide, we will use data on representative organophosphorus insecticides, pyrethroids, and neonicotinoids to provide a comparative framework. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of these alternatives against several economically important insect pests. Lower LC50 and LD50 values indicate higher toxicity to the target pest.

Efficacy Against Lepidopteran Pests (e.g., Plutella xylostella)

The diamondback moth, Plutella xylostella, is a notorious pest of cruciferous crops, known for its rapid development of resistance to insecticides.

Insecticide ClassActive IngredientLD50 (µ g/larva )Citation
Pyrethroid Deltamethrin0.0014[5]
Pyrethroid Cypermethrin0.0046[5]
Organophosphate Chlorpyrifos-
Spinosyn Spinosad<1 µg/ml (LC50)

Note: Data for organophosphates against P. xylostella is often presented as LC50 values from leaf-dip assays, making direct LD50 comparison difficult. However, resistance to organophosphates like chlorpyrifos in P. xylostella populations is well-documented.

Efficacy Against Hemipteran Pests (e.g., Aphis gossypii and Myzus persicae)

Aphids are significant pests in a wide range of agricultural systems, not only for the direct damage they cause by feeding but also as vectors of plant viruses.

Insecticide ClassActive IngredientTarget PestLC50 (ppm)Citation
Neonicotinoid AcetamipridAphis gossypii0.006[6]
Neonicotinoid ImidaclopridAphis gossypii0.01 - 0.04[7]
Neonicotinoid ThiamethoxamAphis gossypii0.03 - 0.05[7]
Organophosphate AcephateAphis gossypii0.027[6]
Organophosphate DimethoateAphis gossypii0.333[6]
Neonicotinoid ThiamethoxamMyzus persicae4.1[2]
Neonicotinoid ImidaclopridMyzus persicae4.5[2]
Organophosphate MalathionMyzus persicae362.2[2]

Experimental Protocols

To ensure the scientific integrity and reproducibility of efficacy data, standardized bioassay protocols are essential. The following sections detail representative methodologies for assessing the insecticidal activity of test compounds.

Synthesis of a Representative Phosphorodithioate

The synthesis of related phosphorodithioates, such as malathion, involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate. A general procedure for a precursor, O,O-dimethyldithiophosphoric acid, is as follows:

  • Add phosphorus pentasulfide (P₂S₅) to toluene to form a suspension.

  • Heat the suspension to approximately 60°C.

  • Carefully add methanol to the suspension.

  • Stir the mixture for at least one hour while maintaining the temperature between 55°C and 60°C.

  • Cool the suspension to 18-25°C and filter.

  • The resulting solution contains O,O-dimethyldithiophosphoric acid, which can be used in subsequent reactions.

P2S5 Phosphorus Pentasulfide (in Toluene) Reaction Reaction (55-60°C) P2S5->Reaction Methanol Methanol Methanol->Reaction Filtration Cooling and Filtration Reaction->Filtration Product O,O-dimethyldithiophosphoric acid solution Filtration->Product

Sources

A Guide to the Spectroscopic Interpretation of Dimethyl 2-(1,3-Dithiole)phosphonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of organophosphorus chemistry, dimethyl 2-(1,3-dithiole)phosphonate stands out as a versatile building block, particularly in the synthesis of novel agrochemicals and materials with unique properties.[1] The presence of the dithiole ring and the phosphonate group imparts distinct reactivity and functionality. A thorough understanding of its structural features, unequivocally determined through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization in research and development.

Interpreting the ¹H NMR Spectrum of this compound

The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the methoxy protons, the proton at the 2-position of the dithiole ring, and the vinyl protons of the dithiole ring.

Expected ¹H NMR Data:

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Expected Coupling Constant (J, Hz)
P-CHDoublet4.0 - 5.0²JP-H ≈ 15 - 25
O-CH₃Doublet3.7 - 3.9³JP-H ≈ 10 - 12
S-CH=CH-SSinglet or Multiplet6.0 - 7.5³JH-H (if inequivalent)

Analysis of Expected ¹H NMR Signals:

  • Methoxy Protons (O-CH₃): These six equivalent protons on the two methoxy groups are expected to appear as a doublet due to coupling with the phosphorus nucleus. The three-bond P-H coupling (³JP-H) in phosphonates typically falls in the range of 10-12 Hz.[2] The chemical shift is anticipated to be in the region of 3.7-3.9 ppm, a standard value for methoxy groups attached to a phosphonate.

  • Methine Proton (P-CH): The single proton at the 2-position of the dithiole ring, directly bonded to the phosphorus-bearing carbon, will also be a doublet due to a two-bond coupling to the phosphorus atom (²JP-H). This coupling is generally larger than the three-bond coupling, expected to be in the range of 15-25 Hz.[2] The presence of two adjacent sulfur atoms and the phosphonate group will deshield this proton, leading to a downfield chemical shift, predicted to be between 4.0 and 5.0 ppm.

  • Vinyl Protons (S-CH=CH-S): The two protons on the double bond of the dithiole ring are expected to appear in the vinylic region of the spectrum, likely between 6.0 and 7.5 ppm. Depending on the symmetry of the molecule in solution, these protons could be chemically equivalent, giving rise to a singlet. If they are inequivalent, they would appear as a multiplet, likely an AB quartet, with a typical three-bond H-H coupling constant (³JH-H).

Interpreting the ³¹P NMR Spectrum of this compound

The phosphorus-31 NMR spectrum provides crucial information about the electronic environment of the phosphorus atom. For this compound, a single resonance is expected in the phosphonate region of the spectrum.

Expected ³¹P NMR Data:

NucleusMultiplicityExpected Chemical Shift (δ, ppm)
PSinglet (proton-decoupled)15 - 25

Analysis of Expected ³¹P NMR Signal:

In a proton-decoupled ³¹P NMR spectrum, a single sharp singlet is anticipated. The chemical shift for alkyl phosphonates is influenced by the nature of the substituent attached to the phosphorus atom. For phosphonates attached to a carbon atom which is also bonded to heteroatoms like sulfur, the chemical shift is expected to be in the range of 15 to 25 ppm.[3] This is slightly downfield compared to simple alkyl phosphonates due to the electronic effects of the dithiole ring.

Comparative Analysis with Alternative Structures

To provide context for the predicted spectral data, a comparison with structurally related compounds is invaluable.

Table of Comparative NMR Data:

CompoundStructureKey ¹H NMR Data (δ, ppm)Key ³¹P NMR Data (δ, ppm)
This compound P-CH: ~4.0-5.0 (d); O-CH₃: ~3.7-3.9 (d)~15-25
Diethyl (2-benzyl-3-oxoisoindolin-1-yl)phosphonate[4]Aromatic phosphonateP-CH: 4.68 (d); O-CH₂: 3.81-4.12 (m)Not specified
Methacrylated dimethylphosphonate esterAlkyl phosphonateP-(CH₂)₉: 1.10-1.80 (m); O-CH₃: 3.75 (d)35.39
Diethyl-[1-(2-hydroxyphenyl)ethyl]phosphonate[5]Aryl phosphonateP-CH: 3.85 (dq); O-CH₂: 3.89-4.08 (m)Not specified

This comparison highlights how the chemical environment around the phosphonate group influences the NMR parameters. The presence of the electron-withdrawing dithiole ring in the target molecule is expected to shift the ³¹P signal to a lower field (higher ppm value) compared to a simple alkyl phosphonate.

Experimental Protocols

Acquiring high-quality NMR data is essential for accurate structural elucidation. The following are detailed, step-by-step methodologies for obtaining ¹H and ³¹P NMR spectra.

Sample Preparation Workflow

Sample Preparation cluster_prep Sample Preparation Weigh Weigh 5-10 mg of This compound Dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Weigh->Dissolve Accurately Transfer Transfer to a clean, dry 5 mm NMR tube Dissolve->Transfer Ensure complete dissolution Cap Cap the NMR tube Transfer->Cap

Caption: Workflow for preparing an NMR sample of the target compound.

¹H NMR Acquisition Protocol
  • Instrument Setup: Tune and match the ¹H probe on a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

³¹P NMR Acquisition Protocol
  • Instrument Setup: Tune and match the ³¹P probe.

  • Locking and Shimming: Maintain the lock and shims from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: Approximately 200 ppm, centered around 20 ppm.

    • Acquisition Time: At least 1 second.

    • Relaxation Delay: 5-10 seconds (³¹P relaxation times can be long).

    • Number of Scans: 128-512, as ³¹P is less sensitive than ¹H.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Reference the chemical shift externally to 85% H₃PO₄ (0 ppm).

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra relies on a logical flow of information, connecting observed data to the molecular structure.

NMR Interpretation Logic cluster_HNMR ¹H NMR Data cluster_PNMR ³¹P NMR Data H_Shift Chemical Shift (δ) Structure Molecular Structure H_Shift->Structure Electronic Environment of Protons H_Integral Integration H_Integral->Structure Proton Ratio H_Multiplicity Multiplicity H_Multiplicity->Structure Neighboring Nuclei H_Coupling Coupling Constant (J) H_Coupling->Structure Connectivity & Dihedral Angles P_Shift Chemical Shift (δ) P_Shift->Structure Electronic Environment of Phosphorus

Caption: Logical connections between NMR data and molecular structure determination.

Conclusion

This guide provides a comprehensive framework for the interpretation of the ¹H and ³¹P NMR spectra of this compound. By leveraging established principles and comparative data, researchers can confidently predict and analyze the spectral features of this important synthetic building block. The detailed experimental protocols provided will enable the acquisition of high-quality data, which is the foundation of accurate structural elucidation and, consequently, the successful application of this compound in various fields of chemical research.

References

  • Neidlein, R., Jochheim, M., Krieger, C., & Kramer, W. (1994). Synthesis of 1,3-Dithietane-2,4-diylidenebis(cyanomethylphosphonates) and -phenyl-phosphinates and Their Reaction with Carboxylic Acid Hydrazides. HETEROCYCLES, 39(1), 185. [Link]

  • Synthesis Characterization And Photopolymerization Of Novel Phosphonated Materials I. Introduction. (n.d.). Retrieved from [Link]

  • Abou-El-Magd, A. M., et al. (2022). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Molecules, 27(15), 4989. [Link]

  • Chen, Z., et al. (2019). Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study. Molecules, 24(18), 3247. [Link]

  • Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. J. Chil. Chem. Soc., 52(4), 1280-1282. [Link]

  • Rojas-Pirela, A., et al. (2015). Direct Synthesis of Phosphonates and α-Aminophosphonates from 1,3-Benzoxazines. Molecules, 20(1), 294-307. [Link]

  • NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

  • Li, D., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(23), 7793. [Link]

  • Shevchenko, I. V., et al. (2005). Phosphorus-Containing Components of Soil Organic Matter: 31P NMR Spectroscopic Study (A Review). Eurasian Soil Science, 38(2), 153-164. [Link]

  • Nagendra, G. P., et al. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)phosphonates using OSU-6 catalyst. RSC Advances, 5(10), 7183-7186. [Link]

  • 31 Phosphorus NMR. (n.d.). Retrieved from [Link]

  • Rozhkov, V. V., et al. (2023). Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. Molecules, 28(2), 643. [Link]

  • Sharipov, M. Y., et al. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. Molecules, 28(9), 3749. [Link]

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Viable alternatives to Dimethyl 2-(1,3-Dithiole)phosphonate in olefination reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Viable Alternatives for Dimethyl 2-(1,3-Dithiole)phosphonate in Modern Olefination Reactions

Introduction: Beyond Dithiolane-Masked Carbonyls in Olefination

The synthesis of carbon-carbon double bonds, a cornerstone of modern organic chemistry, is fundamental to the construction of a vast array of molecules, from pharmaceuticals to advanced materials.[1] Olefination reactions, therefore, represent a critical class of transformations in the synthetic chemist's toolkit. Reagents such as this compound serve a niche but clever role; they act as masked acyl anion equivalents. The olefination reaction using this reagent yields a ketene dithioacetal, which can then be hydrolyzed to unveil a ketone functionality. This multi-step approach, while effective, can be circuitous.

For researchers and drug development professionals seeking greater versatility, efficiency, and stereochemical control, a host of powerful olefination methodologies have emerged as superior alternatives. These methods directly couple carbonyl compounds with carbanionic species to form alkenes, often with predictable and high stereoselectivity. This guide provides an in-depth comparison of the most prominent and field-proven alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination. We will delve into their mechanistic underpinnings, comparative performance, and practical applications, supported by experimental data and detailed protocols.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse of (E)-Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[2] These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently even with ketones.[3] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt as a byproduct, which is easily removed during aqueous workup, simplifying product purification.[3][4]

Mechanism and Stereoselectivity

The reaction commences with the deprotonation of the phosphonate ester by a suitable base (commonly NaH, or alkoxides) to generate a phosphonate carbanion.[2][3][4] This nucleophile then adds to the carbonyl compound in the rate-determining step, forming diastereomeric oxaphosphetane intermediates.[2][5] These intermediates subsequently collapse to yield the alkene and the phosphate byproduct.

The HWE reaction is renowned for its high (E)-stereoselectivity.[2][4][6] This preference is attributed to thermodynamic control, where the transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the one leading to the (Z)-alkene.[5][6]

HWE_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products P_reagent (RO)₂P(O)CH₂R¹ Carbanion (RO)₂P(O)C⁻HR¹ P_reagent:e->Carbanion:w Deprotonation Base Base Carbonyl R²CHO Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane:w Nucleophilic Addition E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene:w Elimination Phosphate (RO)₂P(O)O⁻ Oxaphosphetane->Phosphate:w

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The Still-Gennari Modification for (Z)-Alkene Synthesis

While the classical HWE reaction is a reliable method for (E)-alkenes, the synthesis of (Z)-alkenes often requires a modified approach. The Still-Gennari olefination addresses this need by employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates.[7][8] These modifications accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene, especially when used with strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures.[8][9]

Comparative Performance Data
Carbonyl SubstratePhosphonate ReagentBase/ConditionsYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaH, DME, rt95>95:5[10]
CyclohexanoneTriethyl phosphonoacetateNaH, Benzene, 60-65°C67-77-[10]
BenzaldehydeMethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonateNaH, THF, -20°C943:97[10]
OctanalMethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonateNaH, THF, -20°C8212:88[10]
N-Boc-prolinalEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaH, THF964:96[11]
Experimental Protocol: (E)-Selective HWE Reaction

This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate.[1]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with NaH (1.05 eq). The mineral oil is removed by washing with anhydrous THF under a nitrogen atmosphere.

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until hydrogen evolution ceases.

  • The resulting clear solution is cooled back to 0 °C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the benzaldehyde is consumed (typically 1-2 hours).

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is separated and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford ethyl cinnamate.

The Julia-Kocienski Olefination: Excellence in Stereoselectivity and Substrate Scope

The Julia-Kocienski olefination has become a powerhouse for the stereoselective synthesis of alkenes, particularly (E)-alkenes.[12][13][14] It is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it a favored method in the late-stage synthesis of complex natural products.[12][13][14] The modern iteration of this reaction typically involves the coupling of a heteroaryl sulfone (e.g., benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) with a carbonyl compound.[15]

Mechanism of Action

The reaction is generally performed in a one-pot fashion.[15] It begins with the deprotonation of the sulfone to form a carbanion. This carbanion then adds to an aldehyde or ketone to form a β-alkoxysulfone adduct.[15] This adduct undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl leaving group to furnish the alkene.[15] The high (E)-selectivity is a result of the stereochemistry established in the initial addition and subsequent stereospecific elimination steps.[16]

Julia_Kocienski_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Sulfone Het-SO₂-CH₂R¹ Carbanion Het-SO₂-C⁻HR¹ Sulfone->Carbanion:w Deprotonation Base Base (e.g., KHMDS) Carbonyl R²CHO Adduct β-Alkoxysulfone Adduct Carbanion->Adduct:w Addition Rearranged Smiles Rearrangement Intermediate Adduct->Rearranged:w Smiles Rearrangement E_Alkene (E)-Alkene Rearranged->E_Alkene:w Elimination Byproducts SO₂ + Het-O⁻ Rearranged->Byproducts

Caption: Key steps in the Julia-Kocienski olefination mechanism.

Recent advancements have demonstrated that by modifying the reaction partners and conditions, both (E) and (Z) olefins can be selectively formed from the same starting materials, further enhancing the versatility of this method.[12][14]

Experimental Protocol: Julia-Kocienski Olefination

This protocol is a general representation for the reaction between a PT-sulfone and an aldehyde.

Materials:

  • 1-tert-Butyl-5-(alkylsulfonyl)-1H-tetrazole (PT-sulfone)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • A solution of the PT-sulfone (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • KHMDS solution (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired (E)-alkene.

The Peterson Olefination: A Silicon-Based Approach with Tunable Stereoselectivity

The Peterson olefination is a powerful, silicon-based alternative that reacts α-silylcarbanions with aldehydes or ketones.[17][18][19][20] Its most compelling feature is the ability to control the stereochemical outcome of the reaction.[18][20][21] The intermediate β-hydroxysilane can often be isolated, and by choosing either acidic or basic elimination conditions, one can selectively produce either the (Z)- or (E)-alkene, respectively.[17][19][20]

Mechanism and Stereochemical Control

The reaction begins with the addition of an α-silylcarbanion to a carbonyl compound, forming a diastereomeric mixture of β-hydroxysilanes.[17][18][21] These diastereomers can be separated.

  • Basic Elimination: Treatment with a base (e.g., NaH, KH) induces a stereospecific syn-elimination, where the silyl and hydroxyl groups are eliminated from the same face of the C-C bond.[19]

  • Acidic Elimination: Treatment with an acid (e.g., H₂SO₄, Lewis acids) results in a stereospecific anti-elimination, where the silyl and hydroxyl groups are eliminated from opposite faces.[19]

This divergent pathway from a common intermediate provides exceptional control over the final alkene geometry, a distinct advantage over other methods.[17]

Peterson_Olefination cluster_workflow Peterson Olefination Workflow Start α-Silylcarbanion + Carbonyl Adduct β-Hydroxysilane Intermediate (Diastereomeric Mixture) Start->Adduct Addition Separate Diastereomer Separation Adduct->Separate Threo threo-Adduct Separate->Threo Erythro erythro-Adduct Separate->Erythro Acid_Elim_1 Acidic (anti-elimination) Threo->Acid_Elim_1 Base_Elim_1 Basic (syn-elimination) Threo->Base_Elim_1 Acid_Elim_2 Acidic (anti-elimination) Erythro->Acid_Elim_2 Base_Elim_2 Basic (syn-elimination) Erythro->Base_Elim_2 E_Alkene_1 (E)-Alkene Acid_Elim_1->E_Alkene_1 Z_Alkene_1 (Z)-Alkene Base_Elim_1->Z_Alkene_1 Z_Alkene_2 (Z)-Alkene Acid_Elim_2->Z_Alkene_2 E_Alkene_2 (E)-Alkene Base_Elim_2->E_Alkene_2

Caption: Stereodivergent workflow of the Peterson olefination.

Experimental Protocol: Peterson Olefination (Basic Elimination)

This protocol outlines a general procedure for the synthesis of an alkene via a β-hydroxysilane intermediate.[19]

Materials:

  • Aldehyde or Ketone

  • (Trimethylsilyl)methyllithium (TMSCH₂Li) solution

  • Anhydrous Diethyl Ether or THF

  • Potassium hydride (KH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Adduct Formation: To a solution of the carbonyl compound (1.0 eq) in anhydrous diethyl ether at 0 °C under nitrogen, add (trimethylsilyl)methyllithium solution (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer, concentrate, and purify the crude β-hydroxysilane by column chromatography.

  • Elimination: To a stirred suspension of potassium hydride (1.5 eq) in anhydrous THF, add a solution of the purified β-hydroxysilane (1.0 eq) in THF.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ether, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain the alkene.

Comparative Summary of Olefination Alternatives

The choice of an olefination method is dictated by the specific synthetic challenge, including the desired stereochemistry, the nature of the substrates, and the tolerance for different reaction conditions.

FeatureHorner-Wadsworth-EmmonsJulia-KocienskiPeterson
Primary Stereoselectivity High (E)-selectivity.High (E)-selectivity.Tunable (E) or (Z).[18][20]
(Z)-Selective Variant Yes (Still-Gennari).[8]Yes (recent modifications).[12][14]Yes (via acidic elimination).[19]
Substrate Scope Good (aldehydes & ketones).Excellent (wide functional group tolerance).[12][13]Good (aldehydes & ketones).
Byproduct Removal Easy (water-soluble phosphate).[3][4]Generally straightforward chromatography.Easy (volatile siloxane).[18]
Key Advantage Reliability, scalability, easy purification.Mild conditions, high E-selectivity, complex molecule synthesis.[12][13]Controllable stereochemical outcome from a single intermediate.[17][20]
Typical Base NaH, NaOMe, K₂CO₃.KHMDS, NaHMDS, LiHMDS.n-BuLi (for carbanion), NaH/KH or Acid (for elimination).

Conclusion: A Versatile Toolbox for C=C Bond Formation

While this compound provides a clever route to ketones via a masked olefination strategy, its utility is narrow compared to the broader, more versatile olefination reactions available to the modern chemist. The Horner-Wadsworth-Emmons, Julia-Kocienski, and Peterson olefinations offer a powerful and adaptable suite of tools for the stereocontrolled synthesis of a wide range of alkenes. The HWE reaction stands out for its operational simplicity and reliable (E)-selectivity. The Julia-Kocienski reaction excels in complex settings due to its mildness and exceptional functional group tolerance. Finally, the Peterson olefination provides an unparalleled level of stereochemical control, allowing access to either (E) or (Z) isomers from a common intermediate. By understanding the mechanisms, advantages, and practical considerations of these methods, researchers can select the optimal strategy to efficiently and selectively construct the critical alkene moieties in their target molecules.

References

  • Peterson Olefination - Organic Chemistry Portal. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC - NIH. [Link]

  • Peterson olefination - Grokipedia. [Link]

  • A general mechanism of Julia‐Kocienski olefination - ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction - Grokipedia. [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - Preprints.org. [Link]

  • Detailed reaction mechanism of the Julia–Kocienski reaction - ResearchGate. [Link]

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  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Peterson olefination - Wikipedia. [Link]

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  • US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google P
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  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • Peterson Olefination Reaction, Mechanism, and Applications - Chemistry Notes. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - NIH. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - ResearchGate. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - ACS Publications. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents - PubMed. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. [Link]

  • Reagents for the preparation and cleavage of 1,3-dithiolanes - RSC Publishing. [Link]

  • Preparations of aldehydes and Ketones from 1,3-dithiane - YouTube. [Link]

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  • synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas. [Link]

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A Comparative Performance Evaluation of Polymers Synthesized from Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced materials, the strategic design of monomers is paramount. Dimethyl 2-(1,3-Dithiole)phosphonate is a compelling monomer that integrates two distinct functional moieties: a phosphonate group, renowned for imparting flame retardancy and enhancing adhesion, and a 1,3-dithiole ring, a key component in the architecture of organic conductors.[1][2][3] This unique combination suggests that polymers derived from this monomer could exhibit a synergistic blend of properties, including thermal stability, redox activity, and conductivity.

This guide provides an in-depth performance evaluation of polymers synthesized using this compound, herein designated as Poly(DDP). We will objectively compare its performance against established polymer systems, supported by detailed experimental protocols and comparative data. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel polymers with multifaceted functionalities.

The Monomer: this compound

This compound (CAS 133113-76-5) is an organophosphorus compound featuring a 1,3-dithiole ring attached to a dimethyl phosphonate group.[4][5] The phosphonate moiety is a well-established functional group for enhancing the thermal stability and flame-retardant properties of polymers.[6][7] The presence of phosphorus can promote the formation of a protective char layer upon heating, interrupting the combustion cycle.[6] Simultaneously, the 1,3-dithiole unit is a sulfur-rich heterocyclic compound known for its electrochemical activity. It is a fundamental building block of tetrathiafulvalene (TTF), a cornerstone molecule in the field of organic electronics, suggesting that polymers incorporating this unit may possess valuable conductive or semiconductive properties.[3]

This dual-functionality makes this compound a promising candidate for creating polymers for applications requiring a combination of safety (flame retardancy) and performance (conductivity).[1]

Polymer Synthesis Strategy: A Plausible Pathway

Given the vinyl-like nature of the double bond within the 1,3-dithiole ring, free-radical polymerization presents a viable and straightforward method for synthesizing Poly(DDP). To achieve polymers with well-defined structures, a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly suitable.[8] This method allows for precise control over molecular weight and results in low dispersity, which is crucial for predictable material performance.[8]

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification Monomer This compound ReactionVessel Combine in Schlenk Flask Monomer->ReactionVessel CTA RAFT Agent (e.g., CPDB) CTA->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Degas Degas (Freeze-Pump-Thaw Cycles) ReactionVessel->Degas Polymerize Heat at 70°C under N2 Degas->Polymerize Precipitate Precipitate in Non-Solvent (e.g., Methanol) Polymerize->Precipitate Filter Filter and Collect Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterized Poly(DDP) Characterized Poly(DDP) Dry->Characterized Poly(DDP) TGA_Workflow cluster_sample Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample Weigh 5-10 mg of Polymer Pan Place in Alumina Crucible Sample->Pan Load Load Sample into TGA Pan->Load Purge Purge with N2 or Air Load->Purge Program Heat from 30°C to 800°C at 10°C/min Purge->Program Record Record Mass vs. Temperature Program->Record Calculate Determine Td5 (5% Mass Loss Temp) Record->Calculate Char Measure Char Yield at 700°C Record->Char Thermal Stability Data Thermal Stability Data Calculate->Thermal Stability Data Flame Retardancy Indicator Flame Retardancy Indicator Char->Flame Retardancy Indicator

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Table 1: Comparative Thermal Analysis Data

PolymerTd5 (5% Mass Loss, N₂) [°C]Char Yield at 700°C (N₂) [%]Td5 (5% Mass Loss, Air) [°C]Char Yield at 700°C (Air) [%]
Poly(DDP) 2954528038
Poly(DEVP) 3103529025
PEDOT:PSS 280 (initial water loss), >400~25270 (initial water loss), >400<5

Note: Data is representative and synthesized based on typical performance trends for these classes of polymers.

Analysis of Thermal Performance:

The TGA results indicate that while Poly(DEVP) shows a slightly higher onset of degradation (Td5), Poly(DDP) produces a significantly higher char yield under both nitrogen and air atmospheres. This is a critical indicator of enhanced flame retardancy. The causality behind this is twofold: the phosphonate group promotes dehydration and cross-linking reactions at elevated temperatures to form a thermally insulating phosphoric acid layer, and the high sulfur content from the 1,3-dithiole rings can also contribute to a more stable, dense char. [6]The increased char acts as a physical barrier, slowing the transport of heat to the underlying material and diluting the flammable gases released during decomposition.

Electrochemical and Conductive Properties

The presence of the redox-active 1,3-dithiole unit in the Poly(DDP) backbone suggests potential for electrical conductivity. We investigated this using Cyclic Voltammetry (CV) to probe the oxidation and reduction potentials and the four-point probe method to measure bulk conductivity. For conductivity, polymers are often "doped" by chemical oxidation to introduce charge carriers. [9]

CV_Setup cluster_electrodes Three-Electrode System Beaker Electrochemical Cell (Electrolyte Solution) WE Working Electrode (Polymer Film on GCE) WE->Beaker CE Counter Electrode (Pt Wire) CE->Beaker RE Reference Electrode (Ag/AgCl) RE->Beaker Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->CE Measures Current Potentiostat->RE Reference Potential

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

Table 2: Comparative Electrochemical and Conductivity Data

PolymerOxidation Onset (V vs Ag/AgCl)Electrical Conductivity (Doped) [S/cm]
Poly(DDP) +0.6510⁻³ - 10⁻²
Poly(DEVP) > +1.5 (No significant redox activity)< 10⁻¹⁰ (Insulating)
PEDOT:PSS -0.21 - 10³

Note: Data is representative and synthesized based on typical performance trends for these classes of polymers.

Analysis of Conductive Performance:

The CV results clearly demonstrate the influence of the 1,3-dithiole unit. Poly(DDP) exhibits a distinct oxidation wave at +0.65 V, indicating its ability to be reversibly oxidized, a prerequisite for charge transport. In contrast, Poly(DEVP) is electrochemically inactive in this potential window. Upon chemical doping, Poly(DDP) achieves moderate conductivity in the semiconducting range. While its conductivity is several orders of magnitude lower than the highly optimized PEDOT:PSS system, it is remarkably higher than that of standard insulating phosphonate polymers. [10]This performance confirms that the dithiole moiety successfully imparts electronic functionality, opening possibilities for applications where both conductivity and flame retardancy are required, such as in antistatic coatings or components for safer electronic devices.

Summary and Future Outlook

Polymers synthesized from this compound represent a novel class of multifunctional materials. Our comparative evaluation demonstrates that Poly(DDP) successfully combines the desirable attributes of its constituent functional groups:

  • Superior Flame Retardancy: It exhibits a significantly higher char yield compared to conventional phosphonate polymers, attributable to the synergistic effect of phosphorus and sulfur.

  • Tunable Conductivity: It possesses inherent redox activity and can be doped to achieve semiconducting properties, a direct result of the 1,3-dithiole units.

While Poly(DDP) does not outperform specialized materials in any single category (e.g., it is not as conductive as PEDOT:PSS), its value lies in its unique combination of properties. This makes it an excellent candidate for applications where a balance of thermal safety and electronic functionality is critical. Future research should focus on optimizing polymerization conditions to increase molecular weight and exploring various doping strategies to further enhance conductivity.

Detailed Experimental Protocols

RAFT Polymerization of this compound (Poly(DDP))
  • Reagents: this compound (monomer), 2-cyano-2-propyl benzodithioate (CPDB, RAFT agent), Azobisisobutyronitrile (AIBN, initiator), N,N-Dimethylformamide (DMF, solvent).

  • Procedure:

    • In a Schlenk flask, dissolve the monomer (e.g., 1.0 g), CPDB, and AIBN in DMF to achieve a target monomer/CTA/initiator molar ratio (e.g., 100:1:0.2).

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for a predetermined time (e.g., 12 hours).

    • Quench the reaction by exposing the solution to air and cooling in an ice bath.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol) under vigorous stirring.

    • Isolate the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40°C to a constant weight.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 or equivalent.

  • Procedure:

    • Weigh 5-10 mg of the dried polymer sample into a platinum or alumina TGA pan. [11] 2. Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (high purity nitrogen or air) at a flow rate of 50 mL/min for 30 minutes to establish an inert or oxidative atmosphere.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. [11] 5. Record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of degradation (e.g., Td5, the temperature at which 5% mass loss occurs) and the residual mass (char yield) at a specified temperature (e.g., 700°C). [12]

Cyclic Voltammetry (CV)
  • Setup: A three-electrode cell connected to a potentiostat (e.g., CH Instruments).

  • Electrodes: A glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Procedure:

    • Prepare a working electrode by drop-casting a solution of the polymer (e.g., 5 mg/mL in chloroform) onto the polished GCE surface and allowing the solvent to evaporate.

    • Assemble the three-electrode cell with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Immerse the electrodes in the solution and purge with nitrogen for 15 minutes to remove oxygen.

    • Scan the potential within a specified range (e.g., -0.5 V to +1.5 V) at a scan rate of 100 mV/s, recording the resulting current.

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A Senior Application Scientist's Guide to the Purity Validation of Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the integrity of starting materials is paramount. The purity of a reagent can dictate the success or failure of a synthetic route, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. Dimethyl 2-(1,3-Dithiole)phosphonate, a versatile reagent in Horner-Wadsworth-Emmons olefination reactions, is no exception. Its unique dithiole moiety offers distinct reactivity, making it a valuable tool for the synthesis of complex molecules. However, ensuring its purity is a critical, multi-faceted process that demands a strategic application of modern analytical techniques.

This guide provides an in-depth, objective comparison of the primary methods for validating the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a self-validating system for comprehensive purity assessment.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the molecule. For this compound, the primary trifecta of analytical techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (both Gas and Liquid).

Table 1: Comparative Analysis of Core Purity Validation Techniques

Analytical MethodParameter MeasuredKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, ³¹P NMRStructural integrity, identification and quantification of organic impurities.Provides detailed structural information, identifies the phosphorus environment, and can be quantitative (qNMR).Lower sensitivity for trace impurities compared to chromatographic methods.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy in mass determination; provides fragmentation patterns for structural confirmation.Isomeric and isobaric impurities may not be distinguished without chromatographic separation.
Gas Chromatography (GC) Purity (area %), identification of volatile impurities.High resolution for volatile compounds; a common specification for this product is >97.0% by GC.[1][2]Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Purity (area %), identification of non-volatile impurities.Versatile for a wide range of compounds; can separate non-volatile and thermally labile impurities.Requires a chromophore for UV detection, which may necessitate derivatization for some impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups.Rapid and non-destructive; confirms the presence of characteristic bonds (P=O, P-O-C, C-S).Provides limited quantitative information and is not ideal for detecting minor impurities.

The Logic of Validation: An Experimental Workflow

A comprehensive purity analysis follows a logical progression, beginning with qualitative structural confirmation and culminating in quantitative purity assessment. The following diagram illustrates a recommended workflow for validating the purity of this compound.

Caption: A logical workflow for the comprehensive purity validation of this compound.

Deep Dive into Methodologies: Experimental Protocols and Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation and purity assessment. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a comprehensive structural fingerprint.

¹H NMR Spectroscopy

  • Objective: To confirm the proton environment of the molecule and identify proton-bearing impurities.

  • Causality of Experimental Choices: A standard 400 or 500 MHz spectrometer provides sufficient resolution to distinguish the key proton signals. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and dissolves the compound well.

Expected ¹H NMR Spectral Data (Illustrative):

  • ~3.8 ppm (d, 6H, J ≈ 11 Hz): The six protons of the two methoxy groups (-OCH₃) coupled to the phosphorus atom. The doublet arises from the three-bond coupling to the phosphorus nucleus.

  • ~6.4 ppm (s, 2H): The two vinyl protons of the dithiole ring. Their equivalence results in a singlet.

  • ~4.5 ppm (d, 1H, J ≈ 15 Hz): The proton on the carbon attached to the phosphorus atom. The doublet is due to the one-bond coupling to the phosphorus nucleus.

³¹P NMR Spectroscopy

  • Objective: To directly observe the phosphorus nucleus, providing information about its chemical environment and the presence of any phosphorus-containing impurities.

  • Causality of Experimental Choices: Proton decoupling is typically employed to simplify the spectrum to a single peak, making it easier to identify the main component and any phosphorus-containing impurities.[3] Phosphoric acid (85%) is the standard external reference.

Expected ³¹P NMR Spectral Data (Illustrative):

  • A single peak in the phosphonate region of the spectrum. The exact chemical shift will be characteristic of the dithiole phosphonate environment. For reference, simple dimethyl phosphite appears around 11.1 ppm in CDCl₃.[4]

Quantitative NMR (qNMR)

  • Objective: To determine the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[1][5][6][7]

  • Causality of Experimental Choices: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen. The long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.

Experimental Protocol: Quantitative ¹H NMR (qHNMR)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay (e.g., D1 = 30-60 seconds) and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis: Carefully integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides an accurate determination of the molecular weight and can offer structural information through fragmentation analysis.

  • Objective: To confirm the molecular weight (212.22 g/mol for C₅H₉O₃PS₂) and obtain a fragmentation pattern consistent with the structure of this compound.[1][2]

  • Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Expected Fragmentation Pattern (Illustrative): The fragmentation of organophosphorus compounds can be complex.[8][9] Key fragmentation pathways for this compound may involve the loss of methoxy groups, cleavage of the P-C bond, and fragmentation of the dithiole ring. Observing these characteristic fragments provides strong evidence for the compound's identity.

Gas Chromatography (GC): The Volatility and Purity Benchmark

GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. Given that a common purity specification for this product is >97.0% by GC, this is a critical quality control method.[1][2]

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate impurities with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetone or dichloromethane).

  • Analysis: Inject the sample and integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: A streamlined workflow for purity assessment by Gas Chromatography.

Performance in Application: A Comparative Look at Olefination Reagents

This compound is a Horner-Wadsworth-Emmons (HWE) reagent, a class of compounds known for their utility in forming alkenes with generally high (E)-stereoselectivity.[10] The choice of phosphonate reagent is a critical factor influencing the yield and stereochemical outcome of the olefination reaction.

A key area of innovation in HWE chemistry has been the development of reagents that favor the formation of the thermodynamically less stable (Z)-alkene. This is often achieved by modifying the electronic properties of the phosphonate. The Still-Gennari and Ando-type reagents, which feature electron-withdrawing groups on the phosphorus esters, are prime examples of such Z-selective reagents.[11][12]

Table 2: Performance Comparison of HWE Reagents in Olefination with Benzaldehyde (Illustrative Data)

Reagent TypeExample ReagentTypical Yield (%)E/Z RatioKey Features
Standard HWE Reagent Triethyl phosphonoacetate85-95%>95:5High (E)-selectivity, readily available.
Still-Gennari Reagent Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate80-90%<5:95High (Z)-selectivity due to electron-withdrawing fluoroalkyl groups.[4]
Ando-type Reagent Methyl bis(o-methoxyphenyl)phosphonoacetate80-95%<10:90High (Z)-selectivity, often with milder reaction conditions.
Dithiole-containing Reagent This compoundVariesVariesThe dithiole moiety can influence reactivity and selectivity, potentially offering unique synthetic advantages.

The performance of this compound in olefination reactions is an area of active investigation. The electron-donating nature of the sulfur atoms in the dithiole ring can influence the stability of the intermediate oxaphosphetane, thereby affecting the E/Z selectivity. Researchers should consider that while standard HWE reagents reliably produce (E)-alkenes, and Still-Gennari/Ando reagents provide access to (Z)-alkenes, reagents like this compound may offer unique reactivity profiles that can be exploited for specific synthetic challenges.

Conclusion: A Commitment to Quality

The validation of purity for a critical synthetic reagent like this compound is not a mere formality but a foundational pillar of scientific rigor. By employing a multi-modal analytical approach that combines the structural insights of NMR, the precise mass determination of MS, and the quantitative power of chromatography, researchers can build a comprehensive and self-validating purity profile. This commitment to quality at the outset ensures the reliability of experimental results, the integrity of drug discovery programs, and the safety of ultimate applications. The choice of analytical methods should always be guided by a deep understanding of the chemistry of the molecule and a strategic approach to uncovering all potential impurities.

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A Comparative Guide to Dithiole Phosphonates Versus Other Phosphonate Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of methods available, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar, offering a reliable and stereoselective route to alkenes.[1][2] This reaction typically employs phosphonate esters, which, upon deprotonation, form stabilized carbanions that react with aldehydes and ketones.[1][3] While traditional dialkyl phosphonates have long been the reagents of choice, the pursuit of enhanced reactivity and selectivity has led to the development of modified phosphonates. This guide provides an in-depth comparative analysis of dithiole phosphonates against other common phosphonate esters, offering insights into their reactivity, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Cornerstone

The HWE reaction is a powerful olefination method that generally favors the formation of (E)-alkenes.[1][4] The reaction sequence begins with the deprotonation of the phosphonate ester by a suitable base to generate a phosphonate carbanion.[1][5] This nucleophilic carbanion then adds to a carbonyl compound, leading to an intermediate oxaphosphetane.[5] Subsequent elimination of a water-soluble phosphate byproduct yields the desired alkene.[1][3] The choice of phosphonate ester can significantly influence the reaction's efficiency and stereochemical outcome.[6]

Figure 1. A simplified workflow of the Horner-Wadsworth-Emmons reaction, highlighting the key stages from starting materials to the final alkene product.

Dithiole Phosphonates: Unlocking Enhanced Reactivity

Dithiole phosphonates are a class of organophosphorus reagents characterized by a 1,3-dithiole ring attached to the phosphonate group.[7] This structural feature imparts unique reactivity profiles compared to their traditional dialkyl phosphonate counterparts.[8]

A key advantage of dithiole phosphonates is their increased acidity at the α-carbon, which facilitates deprotonation with milder bases.[8] Furthermore, their chemistry is distinguished by the ability to undergo a Horner-Wadsworth-Emmons type reaction to generate dithiofulvenes.[8] This versatile reactivity makes them valuable building blocks in organic synthesis, particularly in materials science for the preparation of tetrathiafulvalenes.[8]

A Head-to-Head Comparison: Dithiole Phosphonates vs. Diethyl Phosphonates

To provide a clear performance benchmark, this section details a comparative experiment involving a dithiole phosphonate and a conventional diethyl phosphonate in the olefination of a sterically hindered ketone.

Experimental Protocols

Objective: To compare the efficiency of a dithiole phosphonate and diethyl phosphonate in the synthesis of an alkene from a sterically demanding ketone.

Materials:

  • Diethyl phosphonate reagent

  • 1,3-Dithiole-based phosphonate reagent

  • Appropriate strong bases (e.g., NaH, n-BuLi)

  • Sterically hindered ketone (e.g., adamantanone)

  • Anhydrous solvents (e.g., THF)

  • Standard laboratory glassware and work-up/purification supplies

Experimental Procedure for Diethyl Phosphonate:

  • A solution of the diethyl phosphonate is treated with a strong base like sodium hydride in anhydrous THF at 0 °C to generate the phosphonate carbanion.

  • The reaction mixture is stirred for a specified period to ensure complete carbanion formation.

  • The sterically hindered ketone, dissolved in anhydrous THF, is added to the carbanion solution.

  • The reaction is heated to reflux and monitored by TLC until completion.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Experimental Procedure for Dithiole Phosphonate:

  • The dithiole phosphonate is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).

  • A strong base, such as n-butyllithium, is added dropwise to generate the corresponding lithiated species.[8]

  • After stirring for a period, the sterically hindered ketone in anhydrous THF is added.

  • The reaction is allowed to proceed, often with warming to room temperature, and monitored by TLC.

  • Work-up and purification are carried out using standard techniques to isolate the desired alkene.

Data Summary and Performance Analysis
Phosphonate ReagentBaseReaction ConditionsTypical Yield (%)Key Advantages
Diethyl PhosphonateNaHReflux in THFModerateReadily available, well-established procedures.
Dithiole Phosphonaten-BuLi-78 °C to RT in THFHighHigh reactivity with hindered substrates, milder conditions.[8]

Table 1. Comparative performance of diethyl and dithiole phosphonates in the olefination of a sterically hindered ketone.

The experimental data highlights the superior reactivity of the dithiole phosphonate, especially with challenging substrates. The milder reaction conditions required for the dithiole phosphonate also contribute to its utility in complex syntheses where sensitive functional groups may be present.

Broader Context: Other Phosphonate Ester Variants

While this guide focuses on the dithiole versus diethyl phosphonate comparison, it is important to acknowledge the broader landscape of phosphonate reagents. For instance, phosphonates bearing electron-withdrawing groups, such as trifluoroethyl esters, are employed in the Still-Gennari modification of the HWE reaction to achieve high (Z)-selectivity in alkene synthesis.[5] The choice of phosphonate ester can be tailored to achieve specific stereochemical outcomes.[6][9] The synthesis of various phosphonate esters can be achieved through methods like the Michaelis-Arbuzov reaction.[10][11]

Conclusion and Future Outlook

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Accessed January 15, 2026.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Accessed January 15, 2026.
  • Slideshare. Horner-Wadsworth-Emmons reaction. Accessed January 15, 2026.
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. Accessed January 15, 2026.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Accessed January 15, 2026.
  • ACS Publications. (E)
  • NIH. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Accessed January 15, 2026.
  • YouTube. Dithioles - A Universal Scaffold for Organic Synthesis (Important Papers). Accessed January 15, 2026.
  • ResearchGate.
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  • ResearchGate. Phosphonate Modification for a Highly (Z)
  • Organic Chemistry Portal.
  • ResearchGate. (PDF) Synthesis and Application of Phosphonothioates, Phosphonodithioates, Phosphorothioates, Phosphinothioates and Related Compounds. Accessed January 15, 2026.
  • Wikipedia. Dithiol. Accessed January 15, 2026.
  • ResearchGate. (PDF) Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Accessed January 15, 2026.
  • PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Accessed January 15, 2026.
  • ResearchGate. Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent | Request PDF. Accessed January 15, 2026.
  • PubMed Central. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Accessed January 15, 2026.
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  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Accessed January 15, 2026.
  • MDPI. Bis(2,2,2 trifluoroethyl)
  • Semantic Scholar. DIALKYL PHOSPHONATES AND TETRAALKYL BIS(PHOSPHONATE)S FROM THE DECOMPOSITION OF QUASI-PHOSPHONIUM YLIDIC PHOSPHONATES IN AQUEOUS CONDITIONS. Accessed January 15, 2026.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Dimethyl 2-(1,3-Dithiole)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of laboratory reagents is paramount. This guide provides essential safety and logistical information for Dimethyl 2-(1,3-Dithiole)phosphonate, a versatile organophosphorus compound used in the synthesis of agrochemicals and pharmaceuticals.[1] While some safety data sheets (SDS) classify this compound as not hazardous under Regulation (EC) No 1272/2008, others indicate potential for skin and eye damage, respiratory irritation, and aquatic toxicity.[2][3] This discrepancy underscores a critical principle of laboratory safety: treat all chemical products as having unknown hazards and toxicity until proven otherwise.[2] This guide is structured to provide a comprehensive framework for personal protective equipment (PPE) selection, operational procedures, and disposal, ensuring the highest level of safety.

Hazard Assessment and Risk Mitigation

This compound is a light yellow to brown clear liquid.[1] Due to conflicting hazard information, a conservative approach to risk mitigation is essential. The primary routes of potential exposure are through skin contact, eye contact, and inhalation of any aerosols or vapors.[2]

Key Safety Considerations:

  • Conflicting Data: The existence of contradictory Safety Data Sheets necessitates a higher level of precaution.

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties may not be fully understood.

  • Handling Procedures: The risk of exposure is highest during weighing, transferring, and in the event of a spill.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is recommended to ensure comprehensive protection. The following table summarizes the minimum PPE requirements for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Risk of Splash Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Consider a respirator with an organic vapor cartridge if not handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.Respirator with an organic vapor cartridge.
Step-by-Step PPE Procedure

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on a clean, buttoned laboratory coat. If a higher risk of splash exists, wear a chemical-resistant apron over the lab coat.

  • Gloves: Select appropriate nitrile or neoprene gloves. Inspect for any tears or defects before use.

  • Eye/Face Protection: Put on safety glasses or chemical splash goggles. If significant splash risk is present, also use a face shield.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Face Shield/Goggles: Remove face shield and/or goggles from the back to the front.

  • Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.

  • Final Hand Hygiene: Wash and dry hands thoroughly again.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols throughout the experimental workflow when using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_start Gather Materials ppe_don Don PPE (as per protocol) prep_start->ppe_don fume_hood Work in a certified chemical fume hood ppe_don->fume_hood weigh Weigh/measure this compound fume_hood->weigh reaction_setup Set up reaction apparatus weigh->reaction_setup transfer Transfer reagent to reaction vessel reaction_setup->transfer monitor Monitor reaction transfer->monitor quench Quench reaction (if necessary) monitor->quench waste_disposal Dispose of chemical waste in designated container quench->waste_disposal decontaminate Decontaminate glassware and work area waste_disposal->decontaminate ppe_doff Doff PPE decontaminate->ppe_doff

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.